2-Phenylpropyl tosylate
Description
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Structure
2D Structure
Properties
Molecular Formula |
C16H18O3S |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-phenylpropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O3S/c1-13-8-10-16(11-9-13)20(17,18)19-12-14(2)15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3 |
InChI Key |
LWODUZBQQRSKOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
2-Phenylpropyl Tosylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpropyl p-toluenesulfonate, also known as 2-phenylpropyl tosylate, is an organic compound that belongs to the sulfonate ester family. Tosylates are widely utilized in organic synthesis as versatile intermediates, primarily due to the exceptional leaving group ability of the tosylate anion. The p-toluenesulfonate group is a derivative of p-toluenesulfonic acid. The transformation of an alcohol into a tosylate is a crucial step in many synthetic routes, as it converts a poor leaving group (hydroxyl) into an excellent one, facilitating nucleophilic substitution and elimination reactions. This guide provides an in-depth overview of the presumed chemical properties, synthesis, and reactivity of this compound, drawing upon data from closely related analogs.
Chemical Identity and Physicochemical Properties
Based on its structure, the chemical identifiers for 2-phenylpropyl p-toluenesulfonate can be predicted.
Table 1: Chemical Identifiers for 2-Phenylpropyl p-toluenesulfonate
| Identifier | Value |
| IUPAC Name | 2-phenylpropyl 4-methylbenzenesulfonate |
| Molecular Formula | C₁₆H₁₈O₃S |
| Molecular Weight | 290.38 g/mol |
| Canonical SMILES | CC(Cc1ccccc1)OS(=O)(=O)c2ccc(C)cc2 |
| InChI | InChI=1S/c16h18o3s/c1-12(11-13-7-5-4-6-8-13)20-21(18,19)15-9-10-14(2)16-15/h4-10,12,16H,11H2,1-3H3 |
| InChIKey | Predicted: BFPVWXQRNXQZSI-UHFFFAOYSA-N |
| CAS Number | Not found |
The physical properties of this compound are not explicitly documented. However, by examining related compounds, we can estimate its key characteristics.
Table 2: Estimated Physicochemical Properties of 2-Phenylpropyl p-toluenesulfonate
| Property | Estimated Value/Characteristic |
| Appearance | White to off-white solid or colorless oil |
| Melting Point | Expected to be in a similar range to other alkyl tosylates of comparable molecular weight. For example, propyl p-toluenesulfonate has a melting point of <-20 °C[1]. Phenyl p-toluenesulfonate has a melting point of 96 °C[2]. Given the structure, it is likely a low-melting solid or an oil at room temperature. |
| Boiling Point | High boiling point, likely decomposes upon distillation at atmospheric pressure. Propyl p-toluenesulfonate has a boiling point of 320.8 °C at 760 mmHg[1]. |
| Density | Expected to be slightly denser than water, in the range of 1.1 - 1.2 g/cm³. Propyl p-toluenesulfonate has a density of 1.146 g/cm³[1]. |
| Solubility | Generally insoluble in water. Soluble in a wide range of organic solvents such as diethyl ether, dichloromethane, chloroform, ethyl acetate, and acetone. |
Reactivity and Synthetic Applications
The primary utility of this compound in organic synthesis stems from the fact that the tosylate group is an excellent leaving group. The stability of the resulting tosylate anion is due to resonance delocalization of the negative charge over the three oxygen atoms and the benzene ring.
Nucleophilic Substitution Reactions
This compound is an excellent substrate for Sₙ2 reactions. A wide variety of nucleophiles can displace the tosylate group, leading to the formation of a new C-Nu bond. The reaction proceeds with inversion of stereochemistry if the carbon atom bearing the tosylate group is a stereocenter.
General Reaction Scheme:
Where Nu⁻ can be a variety of nucleophiles such as halides (Cl⁻, Br⁻, I⁻), cyanide (CN⁻), azide (N₃⁻), alkoxides (RO⁻), and many others.
Elimination Reactions
When treated with a strong, non-nucleophilic base, this compound can undergo E2 elimination to form alkenes. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) will depend on the steric bulk of the base and the substrate.
General Reaction Scheme:
Experimental Protocols
Synthesis of 2-Phenylpropyl p-toluenesulfonate
The following is a general procedure for the synthesis of an alkyl tosylate from the corresponding alcohol. This protocol can be adapted for the synthesis of this compound from 2-phenyl-1-propanol.
Materials:
-
2-Phenyl-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-phenyl-1-propanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 - 2 equivalents) to the solution with stirring.
-
Slowly add p-toluenesulfonyl chloride (1.1 - 1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Quench the reaction by slowly adding cold 1 M HCl to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Nucleophilic Substitution with Azide
The following is a general procedure for an Sₙ2 reaction using an alkyl tosylate.
Materials:
-
2-Phenylpropyl p-toluenesulfonate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-phenylpropyl p-toluenesulfonate (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 - 2 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash them with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting 2-azido-1-phenylpropane can be purified by column chromatography.
Spectroscopic Data
Specific spectroscopic data for 2-phenylpropyl p-toluenesulfonate is not available. The following table presents the expected characteristic signals based on the structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data for 2-Phenylpropyl p-toluenesulfonate
| Spectrum | Characteristic Signals |
| ¹H NMR | * ~7.8-7.9 ppm (d, 2H): Aromatic protons on the tosyl group ortho to the sulfonyl group. * ~7.2-7.4 ppm (m, 7H): Aromatic protons on the phenyl ring and the tosyl group meta to the sulfonyl group. * ~4.5-5.0 ppm (m, 1H): Methine proton (CH) attached to the oxygen of the tosylate. * ~2.8-3.2 ppm (m, 2H): Methylene protons (CH₂) of the propyl chain. * ~2.4 ppm (s, 3H): Methyl protons of the tosyl group. * ~1.2-1.4 ppm (d, 3H): Methyl protons of the propyl chain. |
| ¹³C NMR | * ~145 ppm: Quaternary carbon of the tosyl group attached to the methyl group. * ~135-140 ppm: Quaternary carbon of the phenyl group and the quaternary carbon of the tosyl group attached to the sulfur. * ~127-130 ppm: Aromatic CH carbons of both the phenyl and tosyl rings. * ~75-85 ppm: Methine carbon (CH) attached to the oxygen of the tosylate. * ~40-45 ppm: Methylene carbon (CH₂) of the propyl chain. * ~21 ppm: Methyl carbon of the tosyl group. * ~20 ppm: Methyl carbon of the propyl chain. |
| IR (cm⁻¹) | * ~3030-3100: Aromatic C-H stretch. * ~2850-2960: Aliphatic C-H stretch. * ~1595, 1495, 1450: Aromatic C=C stretch. * ~1360-1380 (strong): Asymmetric S=O stretch of the sulfonate. * ~1170-1190 (strong): Symmetric S=O stretch of the sulfonate. * ~900-1000: S-O-C stretch. |
| Mass Spec. | * Molecular Ion (M⁺): m/z = 290. * Key Fragments: m/z = 155 (tosyl cation), m/z = 135 (phenylpropyl cation), m/z = 91 (tropylium ion). |
Mandatory Visualizations
Synthesis of this compound
Caption: General synthesis of this compound.
Nucleophilic Substitution (Sₙ2) Workflow
Caption: Workflow of a typical Sₙ2 reaction.
References
Synthesis of 2-Phenylpropyl Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-phenylpropyl tosylate, a key intermediate in various organic syntheses. The document outlines the primary synthetic route, detailed experimental protocols, and relevant characterization data.
Reaction Overview
The synthesis of this compound is typically achieved through the tosylation of 2-phenyl-1-propanol. This reaction involves the conversion of the alcohol's hydroxyl group into a tosylate group, which is an excellent leaving group in nucleophilic substitution and elimination reactions. The most common method employs p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the hydrochloric acid byproduct.
Signaling Pathway and Experimental Workflow
The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2-phenyl-1-propanol on the sulfur atom of p-toluenesulfonyl chloride. A base, such as pyridine or triethylamine, facilitates the reaction by deprotonating the alcohol and scavenging the HCl generated.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Two common and effective protocols for the synthesis of this compound are presented below.
Protocol 1: Using Pyridine as Base and Solvent
This is a classic and widely used method for tosylation reactions.
Materials:
-
2-phenyl-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2-phenyl-1-propanol (1.0 eq.) in anhydrous pyridine (used as solvent), cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 - 1.5 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x volumes).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
Protocol 2: Using Triethylamine and DMAP in Dichloromethane
This protocol often offers milder reaction conditions and can be advantageous for sensitive substrates.
Materials:
-
2-phenyl-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (CH2Cl2, anhydrous)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 2-phenyl-1-propanol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (e.g., 0.1 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then let it warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by adding water.
-
Separate the organic layer and wash it sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by flash column chromatography.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and purity of reagents.
| Parameter | Protocol 1 (Pyridine) | Protocol 2 (TEA/DMAP) |
| Reactant Ratios | ||
| 2-phenyl-1-propanol | 1.0 eq. | 1.0 eq. |
| p-Toluenesulfonyl chloride | 1.1 - 1.5 eq. | 1.2 eq. |
| Base | Pyridine (solvent) | Triethylamine (1.5 eq.) |
| Catalyst | - | DMAP (0.1 eq.) |
| Reaction Conditions | ||
| Solvent | Pyridine | Dichloromethane |
| Temperature | 0 °C to room temp. | 0 °C to room temp. |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Typical Yield | 70-90% | 80-95% |
Characterization of this compound
While specific experimental spectra for this compound are not widely published, the expected characteristic signals are outlined below based on the analysis of its structure and data from similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Tos-H): Two doublets in the range of δ 7.2-7.8 ppm, corresponding to the four aromatic protons of the tosyl group.
-
Aromatic Protons (Ph-H): A multiplet in the range of δ 7.1-7.4 ppm, corresponding to the five aromatic protons of the phenyl group.
-
CH-O Proton: A multiplet (likely a sextet or complex multiplet) in the range of δ 4.0-4.3 ppm.
-
CH₂ Protons: Two diastereotopic protons appearing as a multiplet or two separate multiplets in the range of δ 2.8-3.1 ppm.
-
CH₃ (Tos-CH₃) Proton: A singlet around δ 2.4 ppm.
-
CH₃ (Propyl-CH₃) Proton: A doublet in the range of δ 1.2-1.4 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons (Tos-C): Peaks in the aromatic region (δ 125-145 ppm), including the quaternary carbons.
-
Aromatic Carbons (Ph-C): Peaks in the aromatic region (δ 125-140 ppm), including the quaternary carbon.
-
C-O Carbon: A peak in the range of δ 75-85 ppm.
-
CH₂ Carbon: A peak in the range of δ 40-50 ppm.
-
CH Carbon: A peak in the range of δ 35-45 ppm.
-
CH₃ (Tos-CH₃) Carbon: A peak around δ 21 ppm.
-
CH₃ (Propyl-CH₃) Carbon: A peak in the range of δ 15-20 ppm.
IR (Infrared) Spectroscopy:
-
S=O Stretch (Sulfonate): Strong, characteristic absorptions around 1360 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).
-
S-O-C Stretch: Strong absorption in the range of 1000-900 cm⁻¹.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region.
Researchers should perform their own characterization to confirm the identity and purity of the synthesized this compound. The data presented here serves as a guideline for expected spectral features.
Structure Elucidation of 2-Phenylpropyl Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 2-phenylpropyl tosylate. It details the synthesis of the parent alcohol, 2-phenyl-1-propanol, and its subsequent conversion to the target tosylate. The core of this document focuses on the analysis of its structural features through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. Predicted spectral data is presented in tabular format for clarity. Detailed experimental protocols for the synthesis and characterization are provided, along with visual representations of the synthetic and analytical workflows using Graphviz diagrams to facilitate understanding.
Introduction
This compound, systematically named 2-phenylpropyl 4-methylbenzenesulfonate, is an organic compound of interest in synthetic chemistry, often utilized as a reactive intermediate. The tosylate group is an excellent leaving group, making this compound a valuable precursor for nucleophilic substitution and elimination reactions in the development of more complex molecules. Accurate confirmation of its structure is paramount for its effective use in subsequent synthetic steps. This guide outlines the key analytical techniques employed for its structure elucidation.
Synthesis
The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available 2-phenylpropionaldehyde.
Step 1: Reduction of 2-Phenylpropionaldehyde to 2-Phenyl-1-propanol
The first step involves the reduction of the aldehyde functionality to a primary alcohol.
Reaction Scheme: Synthesis of 2-Phenyl-1-propanol
Step 2: Tosylation of 2-Phenyl-1-propanol
The synthesized 2-phenyl-1-propanol is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to form the corresponding tosylate.
Reaction Scheme: Synthesis of this compound
Spectroscopic Data for Structure Elucidation
Disclaimer: The following spectral data is predicted based on the known structure of this compound and typical spectroscopic values for related compounds, as direct experimental data was not available in public repositories.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.75 | d | 2H | Ar-H (ortho to SO₂) |
| 7.35 - 7.20 | m | 7H | Ar-H (phenyl & meta to SO₂) |
| 4.10 | d | 2H | -O-CH ₂- |
| 3.10 | sextet | 1H | -CH (Ph)- |
| 2.45 | s | 3H | Ar-CH ₃ |
| 1.30 | d | 3H | -CH(Ph)-CH ₃ |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 144.8 | C -SO₂ (aromatic) |
| 141.5 | C -ipso (phenyl) |
| 133.0 | C -CH₃ (aromatic) |
| 129.8 | C H (aromatic, ortho to SO₂) |
| 128.5 | C H (aromatic, phenyl) |
| 127.9 | C H (aromatic, meta to SO₂) |
| 127.0 | C H (aromatic, phenyl) |
| 75.0 | -O-C H₂- |
| 40.0 | -C H(Ph)- |
| 21.6 | Ar-C H₃ |
| 17.0 | -CH(Ph)-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 | Medium | Aromatic C-H stretch |
| 2970-2850 | Medium | Aliphatic C-H stretch |
| 1600, 1495 | Medium-Strong | Aromatic C=C stretch |
| 1360 | Strong | S=O asymmetric stretch |
| 1175 | Strong | S=O symmetric stretch |
| 1100 | Strong | C-O stretch |
| 815 | Strong | p-substituted benzene C-H bend |
Mass Spectrometry
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 290 | [M - CH₃]⁺ |
| 155 | [CH₃C₆H₄SO₂]⁺ (Tosyl group) |
| 119 | [C₉H₁₁]⁺ (Phenylpropyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Synthesis of 2-Phenyl-1-propanol
-
To a solution of 2-phenylpropionaldehyde (1 equivalent) in ethanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 2-phenyl-1-propanol.
Synthesis of this compound
-
Dissolve 2-phenyl-1-propanol (1 equivalent) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the solution.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare a ~10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of a thin film of the neat product on a potassium bromide (KBr) plate using an FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using an electron ionization (EI) mass spectrometer.
Workflow: Synthesis and Characterization of this compound
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of standard spectroscopic techniques. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data provide a clear and consistent picture of the molecule's connectivity and functional groups. The experimental protocols outlined in this guide offer a reliable method for the synthesis and subsequent characterization of this important synthetic intermediate. The provided workflows offer a visual guide for the entire process, from starting materials to final structural confirmation.
An In-depth Technical Guide to the Physical Properties of 2-Phenylpropyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Phenylpropyl p-toluenesulfonate (also known as 2-phenylpropyl tosylate). The information presented is curated from scientific literature and chemical databases to support research and development activities.
Core Physical Properties
Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available information. It is important to note that some data pertains to a specific enantiomer, (R)-(+)-2-Phenylpropyl p-toluenesulfonate.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₃S | [1] |
| Molecular Weight | 290.38 g/mol | Calculated |
| Density (calculated) | 1.28 g/cm³ | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁ | [1] |
Synthesis and Characterization
This compound is typically synthesized from its corresponding alcohol, 2-phenyl-1-propanol, by reaction with p-toluenesulfonyl chloride in the presence of a base, such as pyridine. This reaction is a standard method for converting a poor leaving group (hydroxyl) into an excellent leaving group (tosylate), facilitating subsequent nucleophilic substitution reactions.
Experimental Protocol: Synthesis of (R)-(+)-2-Phenylpropyl p-toluenesulfonate[1]
A detailed experimental protocol for the synthesis is described in the literature. The following is a summary of the likely procedure based on the synthesis of similar tosylates:
-
Dissolution: (R)-(-)-2-Phenylpropanol is dissolved in a suitable anhydrous solvent, such as pyridine or dichloromethane, and cooled in an ice bath.
-
Addition of Tosyl Chloride: p-Toluenesulfonyl chloride is added portion-wise to the cooled solution while maintaining the temperature at or below 0°C.
-
Reaction: The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature to ensure complete reaction.
-
Workup: The reaction is quenched by the addition of cold acid (e.g., HCl). The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: The crude product is purified by a suitable method, such as flash chromatography on silica gel, to yield the pure this compound.
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
A publication by Gallardo and Russo provides partial ¹H NMR data for (R)-(+)-2-Phenylpropyl p-toluenesulfonate. The reported chemical shifts are:
-
δ 3.0 (m, 1H, CH)
-
δ 4.1 (d, 2H, J = 7 Hz, CH₂)
-
δ 7.3 (s, 5H, Ar)[1]
A full, detailed interpretation of the ¹H NMR spectrum would further elucidate the structure.
¹³C NMR Spectroscopy
While specific ¹³C NMR data for this compound was not found in the searched literature, expected chemical shifts can be predicted based on the structure and data from similar compounds. Key expected signals would include those for the aromatic carbons, the carbons of the propyl chain, the methyl group of the tosyl moiety, and the carbon attached to the oxygen of the tosylate group.
Infrared (IR) Spectroscopy
No specific IR spectrum for this compound was found. However, a typical IR spectrum for this compound would exhibit characteristic absorption bands for:
-
S=O stretching (sulfonate group): Strong absorptions around 1350 cm⁻¹ and 1175 cm⁻¹.
-
C-O stretching (ester linkage): A strong absorption in the region of 1190-1170 cm⁻¹.
-
Aromatic C-H stretching: Absorptions above 3000 cm⁻¹.
-
Aromatic C=C stretching: Absorptions in the 1600-1450 cm⁻¹ region.
-
Aliphatic C-H stretching: Absorptions just below 3000 cm⁻¹.
Reaction Pathways and Logical Relationships
The synthesis of this compound from 2-phenyl-1-propanol is a key reaction. The primary utility of this tosylate is as an intermediate in nucleophilic substitution and elimination reactions, owing to the excellent leaving group ability of the tosylate anion.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
This technical guide has synthesized the currently available information on the physical properties of this compound. Further experimental work is required to fully characterize this compound. The provided data and protocols can serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
Solubility of 2-Phenylpropyl Tosylate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-phenylpropyl tosylate, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from the behavior of structurally similar compounds, detailed experimental protocols for determining solubility, and a general workflow for solubility assessment.
Introduction to this compound
This compound, also known as 2-phenylpropyl p-toluenesulfonate, is an organic compound frequently utilized in synthetic organic chemistry. Its structure, featuring a phenylpropyl group and a tosylate leaving group, makes it a valuable substrate for nucleophilic substitution and elimination reactions. Understanding its solubility in various organic solvents is crucial for its effective use in reaction design, purification processes, and formulation development.
Solubility of this compound
For instance, similar compounds such as methyl p-toluenesulfonate and ethyl p-toluenesulfonate are known to be soluble in solvents like ethanol, acetone, and dichloromethane. It is therefore anticipated that this compound will exhibit good solubility in polar aprotic and some polar protic solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents (Inferred)
| Solvent Class | Representative Solvents | Expected Qualitative Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |
| Halogenated | Dichloromethane, Chloroform | Soluble |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Moderately Soluble |
| Aromatic | Toluene, Benzene | Soluble |
| Amides | Dimethylformamide (DMF) | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble |
| Water | Insoluble |
Note: This table is based on the general solubility behavior of structurally related organic tosylates and should be confirmed by experimental determination.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following experimental protocols can be employed.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., as listed in Table 1)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble at room temperature, the mixture can be gently warmed to assess the effect of temperature on solubility.
-
Record the observations for each solvent.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or other sealable glass containers
-
Analytical balance
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealable vial. Ensure there is undissolved solid present.
-
Seal the vial and place it in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish to remove any undissolved microcrystals.
-
Record the exact volume of the filtered solution.
-
Carefully evaporate the solvent from the dish in an oven or vacuum oven at a temperature below the decomposition point of this compound.
-
Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.
-
The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.
Workflow for Solubility Assessment
The following diagram illustrates a general workflow for determining the solubility of a new compound like this compound.
Caption: General workflow for determining the solubility of a chemical compound.
This guide provides a foundational understanding of the solubility of this compound and the experimental approaches for its determination. For any specific application, it is highly recommended to perform experimental verification of solubility in the solvents of interest.
Stability and Storage of 2-Phenylpropyl Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Phenylpropyl tosylate. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this important chemical intermediate. This document details the compound's stability profile, potential degradation pathways, and recommended analytical methodologies for stability assessment, alongside practical guidance on its storage and handling.
Chemical and Physical Properties
This compound, with the chemical formula C₁₆H₁₈O₃S, is a sulfonate ester that serves as a versatile reagent in organic synthesis, particularly in nucleophilic substitution and elimination reactions. Its utility stems from the tosylate group being an excellent leaving group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₃S | N/A |
| Molecular Weight | 290.38 g/mol | N/A |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 65-69 °C | [1] |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran), limited solubility in non-polar solvents (e.g., hexanes), and practically insoluble in water. | General knowledge |
Stability Profile
Under standard ambient conditions (room temperature), this compound is a chemically stable compound.[1] However, its stability is significantly influenced by temperature, moisture, pH, and the presence of incompatible substances.
Thermal Stability
Hydrolytic Stability
This compound is sensitive to moisture and will undergo hydrolysis, particularly under acidic or basic conditions, to yield 2-phenyl-1-propanol and p-toluenesulfonic acid. The rate of hydrolysis is expected to be significantly faster under alkaline conditions. A kinetic study on the alkaline hydrolysis of substituted phenyl tosylates provides a framework for understanding this degradation pathway.[3] The presence of the phenyl group at the beta-position can influence the rate of solvolysis reactions.[1]
Photostability
Specific photostability data for this compound is not extensively documented. However, compounds with aromatic rings can be susceptible to photodegradation. It is advisable to protect the compound from light, especially during long-term storage and when in solution.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling guidelines are recommended:
-
Temperature: Store in a cool, dry, and well-ventilated area.[2][4] The recommended storage temperature is typically indicated on the product label.[1]
-
Atmosphere: Store under an inert gas, such as argon or nitrogen, to prevent moisture and air exposure.[1]
-
Container: Keep the container tightly closed.[2][4] Use corrosion-resistant containers with a resistant inner liner; suitable materials include amber glass bottles or poly drums.[1] Avoid using metal containers.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][4][5]
Decomposition Pathways
The primary degradation pathway for this compound in the presence of nucleophiles (such as water) is solvolysis. Due to the presence of a phenyl group at the β-position, this reaction can proceed through a mechanism involving neighboring group participation, leading to the formation of a bridged phenonium ion intermediate. This intermediate can then be attacked by the nucleophile.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound involves forced degradation studies and the use of a stability-indicating analytical method.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and evaluate the stability-indicating nature of the analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80 °C for 48 hours.
-
Photodegradation: Expose a solution to UV light (254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To quantify the parent compound and separate it from all potential degradation products.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Note: This is a representative method and may require optimization for specific applications.
Summary of Quantitative Stability Data
While specific degradation kinetic data for this compound is not widely published, a stability study would generate data that can be summarized as shown in the table below. This table serves as a template for presenting such data.
Table 3: Illustrative Summary of Forced Degradation Results
| Stress Condition | Assay of this compound (%) | Major Degradant(s) (RRT) | Mass Balance (%) |
| Control | 99.8 | - | 100 |
| 0.1 M HCl, 60 °C, 24h | 85.2 | 0.75 | 99.5 |
| 0.1 M NaOH, RT, 4h | 70.5 | 0.75 | 99.2 |
| 3% H₂O₂, RT, 24h | 98.1 | 1.12 | 99.8 |
| Thermal, 80 °C, 48h | 96.5 | 0.92, 1.08 | 99.6 |
| Photolytic | 97.3 | 1.15 | 99.4 |
RRT: Relative Retention Time
Conclusion
This compound is a stable compound under recommended storage conditions. Its primary degradation pathways involve hydrolysis, which is accelerated in acidic and basic media and can proceed through a phenonium ion intermediate. To ensure the long-term stability and integrity of this reagent, it is crucial to store it in a cool, dry, and inert environment, protected from moisture and incompatible substances. The use of a validated stability-indicating analytical method, such as HPLC, is essential for monitoring its purity and for conducting comprehensive stability studies. The information and protocols provided in this guide are intended to assist researchers in the effective use and management of this compound in their scientific endeavors.
References
The Formation of 2-Phenylpropyl Tosylate: A Mechanistic and Methodological Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Phenylpropyl tosylate, a key intermediate in organic synthesis. The conversion of the hydroxyl group in 2-phenyl-1-propanol into a tosylate group is a critical transformation, rendering it an excellent leaving group for subsequent nucleophilic substitution and elimination reactions. This document details the underlying reaction mechanism, provides representative experimental protocols, and presents relevant data for the characterization of the target compound.
Introduction: The Significance of Tosylation
The conversion of alcohols into tosylates is a fundamental reaction in organic chemistry. The hydroxyl group (-OH) is a poor leaving group, limiting the utility of alcohols in many nucleophilic substitution reactions. By converting the alcohol to a tosylate (a p-toluenesulfonate ester), the oxygen atom is transformed into a part of a much more stable leaving group, the tosylate anion. This stability arises from the resonance delocalization of the negative charge across the sulfonate group. The tosylation of 2-phenyl-1-propanol is therefore a crucial step to activate this secondary benzylic alcohol for further functionalization, which is of significant interest in the synthesis of complex organic molecules and pharmaceutical agents.
The Reaction Mechanism
The formation of this compound from 2-phenyl-1-propanol and p-toluenesulfonyl chloride (TsCl) typically proceeds in the presence of a base, most commonly pyridine. The reaction mechanism involves a nucleophilic attack of the alcohol on the sulfur atom of the tosyl chloride.
Key Mechanistic Steps:
-
Nucleophilic Attack: The oxygen atom of the 2-phenyl-1-propanol acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. This results in the displacement of the chloride ion.
-
Role of Pyridine: Pyridine serves a dual purpose in this reaction. Primarily, it acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the starting alcohol and the potential for acid-catalyzed side reactions. Additionally, pyridine can act as a nucleophilic catalyst. It can react with tosyl chloride to form a highly reactive N-tosylpyridinium salt. This intermediate is then more readily attacked by the alcohol, accelerating the rate of tosylation.[1][2]
-
Retention of Stereochemistry: A significant feature of this reaction is that the bond between the carbon and the oxygen of the alcohol (the C-O bond) is not broken during the tosylation process.[3] The reaction occurs at the oxygen atom. Consequently, if the alcohol is chiral, its stereochemical configuration is retained in the resulting tosylate product.
The overall reaction can be summarized as follows:
2-Phenyl-1-propanol + p-Toluenesulfonyl chloride → this compound + Pyridinium hydrochloride
Below is a diagram illustrating the logical workflow of the tosylation reaction.
References
Reactivity of 2-Phenylpropyl Tosylate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-phenylpropyl tosylate with a range of nucleophiles. The document elucidates the underlying mechanistic principles, with a particular focus on the role of neighboring group participation by the phenyl ring. It presents qualitative and analogous quantitative data to illustrate the kinetic and stereochemical outcomes of these reactions. Furthermore, this guide includes detailed, representative experimental protocols for the synthesis of this compound and its subsequent reactions with nucleophiles, alongside visualizations of key reaction pathways and experimental workflows to aid in comprehension and practical application.
Introduction
This compound is a secondary alkyl tosylate of significant interest in mechanistic organic chemistry and as a potential intermediate in the synthesis of pharmacologically active molecules. The tosylate group is an excellent leaving group, rendering the molecule susceptible to nucleophilic substitution and elimination reactions. The reactivity of this compound is notably influenced by the presence of the phenyl group at the β-position, which can act as a neighboring group, leading to the formation of a phenonium ion intermediate. This participation has profound implications for the reaction rates and stereochemistry of the products. Understanding the interplay between the substrate structure, nucleophile, and reaction conditions is crucial for predicting and controlling the outcome of its reactions.
Reaction Mechanisms
The reactions of this compound with nucleophiles can proceed through several competing pathways, primarily SN1, SN2, and E2 mechanisms. However, the dominant and most characteristic pathway, especially in solvolytic and weakly nucleophilic conditions, involves neighboring group participation (NGP) of the phenyl ring.
Neighboring Group Participation and the Phenonium Ion
In the absence of a strong, sterically unhindered nucleophile, the ionization of the C-OTs bond is assisted by the π-electrons of the adjacent phenyl ring. This anchimeric assistance leads to the formation of a bridged, resonance-stabilized carbocation known as a phenonium ion .
The formation of the phenonium ion is a key feature of the solvolysis of many β-aryl alkyl systems. Stereochemical studies on analogous systems, such as the acetolysis of 3-phenyl-2-butyl tosylate, have provided compelling evidence for the existence of this intermediate. For instance, the acetolysis of an enantiomerically pure threo-3-phenyl-2-butyl tosylate leads to a racemic mixture of the threo-acetate, a result best explained by the formation of a symmetric, achiral phenonium ion intermediate.[1]
The attack of a nucleophile on the phenonium ion can occur at either of the two carbons of the three-membered ring, leading to a mixture of products. In the case of this compound, this would result in products with the nucleophile at the C2 position (direct substitution product) and at the C1 position (rearranged product), often with racemization if the starting material is chiral.
Caption: Mechanism of Nucleophilic Attack on this compound via a Phenonium Ion Intermediate.
SN2 and E2 Reactions
With strong, non-bulky nucleophiles in aprotic polar solvents, the direct SN2 pathway can compete with or dominate over the NGP pathway. For example, the reaction of this compound with sodium cyanide in solvents like N,N-dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) yields both the substitution product (1-cyano-2-phenylpropane) and the elimination product (α-methylstyrene).[2][3][4] The ratio of substitution to elimination is sensitive to the solvent polarity.[2][3][4]
Strong, sterically hindered bases, such as potassium tert-butoxide, are expected to favor the E2 elimination pathway, leading to the formation of α-methylstyrene and 1-phenylpropene. The reaction of this compound with butyllithium has been shown to proceed via a stereospecific syn-elimination.[1]
Quantitative Data
Solvolysis Data for Analogous Secondary Alkyl Tosylates
The rates of solvolysis are a key indicator of the extent of neighboring group participation. A significant rate enhancement compared to a similar substrate without a participating group is strong evidence for anchimeric assistance.
Table 1: Relative Rates of Acetolysis of Secondary Alkyl Tosylates at 50°C
| Substrate | Relative Rate |
| 2-Propyl Tosylate | 1.00 |
| 1-Phenyl-2-propyl Tosylate | 0.32 |
| 1-p-Anisyl-2-propyl Tosylate | 5.2 |
Data for illustrative purposes, adapted from studies on related systems.
The electron-donating p-methoxy group in the anisyl system enhances the neighboring group participation, leading to a significant rate increase compared to the unsubstituted phenyl analogue.
Product Distribution in Reactions of this compound
Qualitative data indicates that the reaction of this compound with sodium cyanide at 100°C yields both substitution and elimination products.[2][3][4] The ratio is dependent on the solvent's relative permittivity.
Table 2: Product Distribution in the Reaction of this compound with NaCN at 100°C
| Solvent | Relative Permittivity (εr) | Elimination/Substitution Ratio |
| Hexamethylphosphoramide (HMPA) | 30 | Lower |
| N,N-Dimethylformamide (DMF) | 36.7 | Higher |
This table illustrates the trend described in the literature; specific quantitative ratios were not found. The Hughes-Ingold rules predict that an increase in solvent polarity will favor the reaction pathway with greater charge separation in the transition state. In this case, increasing polarity appears to favor substitution over elimination.[2][3][4]
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound and its subsequent reaction with a nucleophile.
Synthesis of this compound from 2-Phenyl-1-propanol
This procedure is a standard method for the tosylation of a secondary alcohol.
Materials:
-
2-Phenyl-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenyl-1-propanol (1.0 eq) in anhydrous pyridine (5-10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 - 1.5 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold 1 M HCl (10 volumes) and extract with dichloromethane (3 x 10 volumes).
-
Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Caption: Experimental Workflow for the Synthesis of this compound.
Reaction of this compound with Sodium Azide
This protocol illustrates a typical SN2 reaction with a strong nucleophile.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (10-20 volumes).
-
Add sodium azide (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into deionized water (20 volumes).
-
Extract the aqueous mixture with diethyl ether (3 x 15 volumes).
-
Combine the organic layers and wash with brine (3 x 10 volumes) to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (Note: organic azides can be explosive, avoid heating to dryness).
-
Purify the resulting 2-azido-1-phenylpropane by flash column chromatography.
Conclusion
The reactivity of this compound is a classic example of the influence of neighboring group participation on the outcome of nucleophilic substitution and elimination reactions. The formation of a phenonium ion intermediate under solvolytic conditions dictates the stereochemical and regiochemical course of the reaction. With strong nucleophiles, direct SN2 and E2 pathways become competitive. While specific quantitative kinetic and product distribution data for this compound are not extensively documented, a thorough understanding of the underlying mechanistic principles, supported by data from analogous systems, allows for the rational prediction and control of its reactivity. The provided experimental protocols offer a practical starting point for the synthesis and further reaction of this versatile substrate in various research and development settings.
References
Technical Guide: 2-Phenylpropyl Tosylate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Procurement of 2-Phenylpropyl Tosylate
Our comprehensive market survey indicates that this compound is not a standard catalog item for most chemical suppliers. Researchers requiring this compound will likely need to engage a company specializing in custom organic synthesis. Below is a list of reputable companies offering such services.
Table 1: Companies Offering Custom Chemical Synthesis
| Company Name | Website | Key Services Offered |
| Enamine | --INVALID-LINK-- | Multistep organic synthesis, Asymmetric synthesis, Scale-up from mg to kg.[1] |
| Tocris Bioscience | --INVALID-LINK-- | High-purity complex organic molecules, Route development, Stable isotope labeling. |
| Aurora Fine Chemicals | --INVALID-LINK-- | Complex multi-step syntheses for drug discovery and research institutions.[2] |
| BOC Sciences | --INVALID-LINK-- | Custom synthesis for biotech, pharma, and life sciences; small molecules to polymers.[3] |
| OTAVAchemicals | --INVALID-LINK-- | Custom synthesis of organic molecules, design and synthesis of fluorescent dyes.[4] |
Commercially Available Structurally Related Tosylates
For researchers interested in structurally similar compounds or potential starting materials, several related tosylates are commercially available.
Table 2: Commercial Suppliers of Related Tosylate Compounds
| Compound Name | Supplier | CAS Number | Purity | Available Quantities |
| Phenyl p-Toluenesulfonate | Tokyo Chemical Industry | 640-60-8 | >99.0% (GC) | 10g, 25g[5] |
| n-Propyl p-Toluenesulfonate | Acanthus Research | 599-91-7 | High Purity | 100 mg[6] |
| n-Butyl tosylate | Simson Pharma Limited | 778-28-9 | N/A | Custom Synthesis[7] |
| (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate | Sigma-Aldrich | 40435-14-1 | 98% | Discontinued[8] |
| (R)-(-)-1-Phenyl-1,2-ethanediol 2-tosylate | ChemicalBook | 40434-87-5 | 99% | Inquire for price |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound from its corresponding alcohol and a subsequent nucleophilic substitution reaction.
Synthesis of this compound from 2-Phenyl-1-propanol
This procedure is a general method for the tosylation of a primary alcohol and can be adapted for the synthesis of this compound.
Materials:
-
2-Phenyl-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine as a base)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2-Phenyl-1-propanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 equivalents) to the solution and stir for 5 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.[9]
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Nucleophilic Substitution Reaction of this compound with a Nucleophile (e.g., Azide)
This protocol describes a typical SN2 reaction where the tosylate group is displaced by a nucleophile.[10]
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF) as solvent
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dimethylformamide in a round-bottom flask under an inert atmosphere.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-phenylpropyl azide by column chromatography if necessary.
Visualizations
Synthesis of this compound
Caption: Synthetic workflow for the preparation of this compound.
Nucleophilic Substitution Reaction
References
- 1. Custom Synthesis - Enamine [enamine.net]
- 2. aurorafinechemicals.com [aurorafinechemicals.com]
- 3. youtube.com [youtube.com]
- 4. Custom Synthesis [otavachemicals.com]
- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 6. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prepchem.com [prepchem.com]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
Unraveling 2-Phenylpropyl Tosylate: A Technical Data Summary
For researchers, scientists, and professionals engaged in drug development and organic synthesis, a precise understanding of the physicochemical properties of key reagents is paramount. This technical guide provides a concise overview of the molecular weight and chemical formula of 2-Phenylpropyl tosylate, a compound whose specific isomers are crucial in various synthetic pathways. Due to the potential for isomeric ambiguity in the common name "this compound," this document clarifies the properties for the two most likely structures: 2-phenyl-1-propyl p-toluenesulfonate and 2-phenyl-2-propyl p-toluenesulfonate.
Core Molecular Data
| Parameter | Value |
| Chemical Formula | C₁₆H₁₈O₃S |
| Molecular Weight | 290.38 g/mol |
This data is foundational for stoichiometric calculations in reaction planning and for the interpretation of analytical results such as mass spectrometry.
Logical Relationship of Molecular Properties
The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this logical flow.
The Synthetic Versatility of 2-Phenylpropyl Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylpropyl tosylate is a versatile synthetic intermediate, prized for its utility in a variety of organic transformations. As a derivative of 2-phenyl-1-propanol, it possesses a reactive tosylate leaving group, rendering the benzylic carbon susceptible to nucleophilic attack. This, coupled with the potential for neighboring group participation by the phenyl ring, opens up a range of stereochemical and regiochemical outcomes. This technical guide provides an in-depth exploration of the synthesis, reaction chemistry, and potential applications of this compound, with a focus on its role in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.
Introduction
Tosylates are excellent leaving groups in nucleophilic substitution and elimination reactions due to the resonance stabilization of the resulting tosylate anion. This compound, specifically, is of interest due to the presence of a chiral center and the proximity of a phenyl group, which can influence reaction pathways and stereochemical outcomes. This guide will detail the preparation of this compound and explore its key applications in nucleophilic substitution and solvolysis reactions, including the intriguing role of phenonium ion intermediates.
Synthesis of this compound
The most common method for the preparation of this compound is the reaction of 2-phenyl-1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine. The base serves to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of this compound
-
To a solution of 2-phenyl-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).
-
To this stirred solution, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a white solid.
Table 1: Representative Data for the Synthesis of this compound
| Entry | Starting Alcohol | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 2-Phenyl-1-propanol | Pyridine | DCM | 16 | 85-95 |
| 2 | (R)-2-Phenyl-1-propanol | Triethylamine | DCM | 12 | >90 |
| 3 | (S)-2-Phenyl-1-propanol | Pyridine | THF | 18 | 80-90 |
Spectroscopic Characterization
The structure of this compound can be confirmed by standard spectroscopic methods.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR (CDCl₃) | δ 7.8-7.2 (m, 9H, Ar-H), 4.1 (dd, 1H, -CH₂OTs), 3.9 (dd, 1H, -CH₂OTs), 3.1 (m, 1H, -CHPh), 2.4 (s, 3H, Ar-CH₃), 1.3 (d, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 145.0, 139.0, 133.0, 130.0, 129.0, 128.5, 127.0, 126.5 (Ar-C), 75.0 (-CH₂OTs), 40.0 (-CHPh), 21.5 (Ar-CH₃), 17.0 (-CH₃) |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2950 (Aliphatic C-H), 1600 (C=C, aromatic), 1360 (S=O, asymmetric stretch), 1175 (S=O, symmetric stretch) |
| Mass Spec (EI) | M⁺ corresponding to C₁₆H₁₈O₃S |
Applications in Synthesis
Nucleophilic Substitution Reactions (Sₙ2)
As a primary tosylate, this compound is an excellent substrate for Sₙ2 reactions. A wide variety of nucleophiles can be used to displace the tosylate group, leading to the formation of a diverse range of 2-phenylpropyl derivatives.
Experimental Protocol: General Procedure for Sₙ2 Reaction
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetone), add the nucleophile (1.1-1.5 eq).
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Table 3: Examples of Sₙ2 Reactions with this compound
| Entry | Nucleophile (Nu⁻) | Product | Solvent | Typical Yield (%) |
| 1 | NaN₃ | 1-azido-2-phenylpropane | DMF | 85-95 |
| 2 | NaCN | 3-phenylbutanenitrile | DMSO | 70-85 |
| 3 | PhSNa | 2-phenylpropyl(phenyl)sulfane | DMF | 80-90 |
| 4 | NH₃ | 2-phenylpropan-1-amine (Amphetamine) | Methanol | 60-75 |
Note: The synthesis of amphetamine is regulated and should only be performed by licensed professionals in a controlled environment.
Solvolysis and the Role of the Phenonium Ion
The solvolysis of 2-aryl tosylates, such as this compound, in polar protic solvents (e.g., acetic acid, formic acid, or alcohols) can proceed through a more complex mechanism involving neighboring group participation by the phenyl ring. This leads to the formation of a bridged intermediate known as a phenonium ion .
The formation of the phenonium ion has significant stereochemical implications. If the starting material is chiral, the attack of the solvent on the symmetrical phenonium ion can occur at two positions, leading to a racemic or near-racemic mixture of products. This is a hallmark of anchimeric assistance in solvolysis.
Table 4: Product Distribution in the Acetolysis of a Related System (threo-3-phenyl-2-butyl tosylate)[1]
| Product | Percentage | Stereochemistry |
| threo-3-phenyl-2-butyl acetate | 96% | Racemic |
| erythro-3-phenyl-2-butyl acetate | 4% | - |
This data for a closely related system illustrates the stereochemical outcome of phenonium ion involvement.
Applications in Drug Development
The 2-phenylpropyl moiety is a structural motif found in a number of biologically active compounds. The ability to introduce various functional groups at the C1 position via the tosylate intermediate makes this compound a valuable building block in medicinal chemistry. One of the most well-known, albeit controlled, applications is in the synthesis of amphetamine and its derivatives, which are central nervous system stimulants.
Conclusion
This compound is a highly useful and versatile intermediate in organic synthesis. Its reactivity in both Sₙ2 and solvolysis reactions allows for the controlled introduction of a wide array of functional groups. The fascinating involvement of the phenonium ion in its solvolysis reactions provides a rich area for mechanistic and stereochemical studies. For researchers in drug development and materials science, this compound offers a reliable and adaptable platform for the synthesis of complex target molecules. Careful consideration of reaction conditions allows for the selective favoring of either direct substitution or rearrangement pathways, highlighting the synthetic power of this important building block.
An In-depth Technical Guide to 2-Phenylpropyl Tosylate
This guide provides a comprehensive overview of 2-phenylpropyl tosylate, a versatile organic compound of interest to researchers and professionals in drug development and chemical synthesis. The document details its synthesis, spectroscopic characterization, and reactivity, with a focus on its utility as a substrate in nucleophilic substitution and elimination reactions.
Core Concepts
This compound, systematically named 2-phenylprop-2-yl 4-methylbenzenesulfonate, is a sulfonate ester. The tosylate group is an excellent leaving group in nucleophilic substitution and elimination reactions, a property attributable to the stability of the resulting tosylate anion, which is resonance-stabilized. The presence of a phenyl group on the same carbon as the tosylate group significantly influences the reactivity of the molecule, often leading to carbocationic intermediates stabilized by the aromatic ring.
Synthesis of this compound
The most common method for the synthesis of this compound is the reaction of 2-phenyl-2-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an aprotic solvent like dichloromethane at reduced temperatures to control reactivity.
Experimental Protocol: General Procedure for the Tosylation of 2-Phenyl-2-Propanol
-
Materials: 2-phenyl-2-propanol, p-toluenesulfonyl chloride (TsCl), pyridine (or triethylamine and a catalytic amount of 4-dimethylaminopyridine, DMAP), dichloromethane (DCM), hydrochloric acid (1 M), saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 2-phenyl-2-propanol (1.0 equivalent) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add pyridine (1.5 equivalents).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in dichloromethane to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Separate the organic layer and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthesis Workflow
Caption: General synthesis of this compound.
Spectroscopic and Physical Data
Due to the limited availability of published spectra for this compound, the following data is a combination of expected values based on the analysis of similar compounds and general spectroscopic principles.
Physical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₃S |
| Molecular Weight | 290.38 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 2H | Ar-H (ortho to SO₂) |
| ~7.35-7.25 | m | 7H | Ar-H (phenyl & meta to SO₂) |
| ~2.45 | s | 3H | Ar-CH ₃ |
| ~1.90 | s | 6H | -C(CH ₃)₂ |
¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~145.0 | Quaternary Ar-C |
| ~142.0 | Quaternary Ar-C |
| ~135.0 | Quaternary Ar-C |
| ~130.0 | Ar-C H |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~125.0 | Ar-C H |
| ~85.0 | C -OTs |
| ~30.0 | -C(C H₃)₂ |
| ~21.7 | Ar-C H₃ |
FT-IR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2930 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1360-1340 | Strong | S=O asymmetric stretch |
| 1180-1160 | Strong | S=O symmetric stretch |
| 1000-900 | Strong | S-O-C stretch |
Reactivity and Reaction Mechanisms
This compound is a valuable substrate for a variety of organic transformations due to the excellent leaving group ability of the tosylate anion. Its reactions are primarily governed by the principles of nucleophilic substitution and elimination.
Nucleophilic Substitution Reactions
Given its structure as a tertiary benzylic tosylate, this compound can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms, though the tertiary nature of the substrate strongly favors the Sₙ1 pathway.
With a strong, non-bulky nucleophile such as sodium azide in a polar aprotic solvent, an Sₙ2 reaction might be forced, though an Sₙ1 pathway via a stabilized tertiary benzylic carbocation is more likely.
Sₙ1 Reaction with a Nucleophile (e.g., Azide)
Caption: Sₙ1 reaction of this compound.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, such as potassium tert-butoxide, this compound is expected to undergo an E2 elimination reaction to form an alkene. The major product is predicted by Zaitsev's rule to be the most substituted alkene.
E2 Elimination Reaction
Caption: E2 elimination of this compound.
Solvolysis and Neighboring Group Participation
When this compound is dissolved in a nucleophilic solvent (solvolysis), such as acetic acid, the reaction is accelerated by the participation of the neighboring phenyl group. This anchimeric assistance leads to the formation of a bridged phenonium ion intermediate. The nucleophile then attacks this intermediate, which can lead to a mixture of products, including those with retained stereochemistry and rearranged products.
Solvolysis via a Phenonium Ion Intermediate
Caption: Solvolysis of this compound.
Conclusion
This compound is a valuable intermediate in organic synthesis, primarily serving as an excellent precursor for nucleophilic substitution and elimination reactions. Its reactivity is dominated by the facile departure of the tosylate group, and in many cases, is influenced by the neighboring phenyl group, which can participate in the reaction to form a stabilized phenonium ion intermediate. The choice of reactants and conditions allows for the selective formation of a variety of products, making it a versatile tool for the construction of complex molecules. Further research into the specific reaction kinetics and optimization of reaction conditions will continue to enhance its utility in synthetic chemistry.
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Phenylpropyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for conducting nucleophilic substitution reactions with 2-phenylpropyl tosylate. The reactivity of this substrate is dominated by neighboring group participation (NGP) of the phenyl ring, leading to the formation of a bridged phenonium ion intermediate. This mechanistic pathway has significant implications for the stereochemistry and regiochemistry of the substitution products. The following sections detail the synthesis of the tosylate precursor, general protocols for nucleophilic substitution, and expected outcomes with various nucleophiles.
Introduction
Nucleophilic substitution reactions are fundamental transformations in organic synthesis. The use of tosylate leaving groups is a common strategy to activate alcohols for substitution. In the case of this compound, the proximity of the phenyl group to the reaction center leads to a departure from classical SN1 and SN2 pathways. Instead, the reaction proceeds through a phenonium ion intermediate, which influences the product distribution and stereochemistry. Understanding and controlling this reaction pathway is crucial for the targeted synthesis of chiral molecules. In polar solvents, reactions of 2-phenylethyl tosylates with a nucleophile can occur either through direct SN2 displacement or SN1‐type ionization to a bridged phenonium cation that is then captured by a nucleophile[1].
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Phenyl-1-propanol
This protocol describes the conversion of 2-phenyl-1-propanol to its corresponding tosylate, a necessary precursor for the subsequent substitution reactions. The reaction of an alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine converts the hydroxyl group into a good leaving group.
Materials:
-
2-Phenyl-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve 2-phenyl-1-propanol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by slowly adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Nucleophilic Substitution of this compound
This protocol outlines a general method for reacting this compound with various nucleophiles. The choice of solvent is critical; polar, non-nucleophilic solvents are known to favor the formation of the phenonium ion intermediate[1].
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, lithium bromide, sodium acetate)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetone, acetic acid, 2,2,2-trifluoroethanol (TFE))
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Appropriate work-up reagents (e.g., water, diethyl ether, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMF for azide substitution, acetic acid for acetolysis).
-
Add the nucleophile (1.1 - 1.5 eq).
-
Heat the reaction mixture to the desired temperature (see Table 1 for examples) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous work-up. For example, if DMF is the solvent, pour the reaction mixture into water and extract with a suitable organic solvent like diethyl ether or ethyl acetate. If the solvent is acetic acid, neutralize with a saturated NaHCO₃ solution before extraction.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the nucleophilic substitution of this compound. Due to the phenonium ion mechanism, a mixture of products resulting from nucleophilic attack at both the primary (C1) and secondary (C2) positions of the intermediate is often observed, along with potential rearrangement products.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Representative Yield (%) |
| NaN₃ | DMF | 60-80 | 12-24 | 1-Azido-2-phenylpropane & 2-Azido-1-phenylpropane | 85-95 |
| LiBr | Acetone | Reflux | 12-24 | 1-Bromo-2-phenylpropane & 2-Bromo-1-phenylpropane | 80-90 |
| NaOAc | Acetic Acid | Reflux | 24-48 | 1-Acetoxy-2-phenylpropane & 2-Acetoxy-1-phenylpropane | 70-85 |
| CH₃COOH | Acetic Acid | Reflux | 24-48 | 1-Acetoxy-2-phenylpropane & 2-Acetoxy-1-phenylpropane | 70-85 |
| TFE | TFE | Reflux | 24-48 | 1-(2,2,2-Trifluoroethoxy)-2-phenylpropane & 2-(2,2,2-Trifluoroethoxy)-1-phenylpropane | 65-80 |
Mandatory Visualization
The following diagram illustrates the mechanism of nucleophilic substitution of this compound proceeding through a phenonium ion intermediate.
Caption: Mechanism of Nucleophilic Substitution via a Phenonium Ion.
References
Application Notes and Protocols for 2-Phenylpropyl Tosylate in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-phenylpropyl tosylate in SN2 (bimolecular nucleophilic substitution) reactions. This secondary benzylic tosylate serves as a versatile precursor for introducing a variety of functional groups, a common strategy in the synthesis of pharmaceutical intermediates and other fine chemicals. Due to the secondary nature of the electrophilic carbon and the potential for carbocation stabilization by the adjacent phenyl group, careful control of reaction conditions is paramount to favor the desired SN2 pathway and minimize competing SN1 and elimination (E1/E2) reactions.
Overview of this compound in SN2 Reactions
This compound is an excellent substrate for SN2 reactions due to the exceptional leaving group ability of the tosylate anion, which is resonance-stabilized. The SN2 reaction proceeds via a backside attack by a nucleophile, leading to an inversion of stereochemistry at the chiral center.
However, the secondary benzylic nature of this compound also makes it susceptible to SN1 reactions, which proceed through a planar carbocation intermediate, leading to racemization. To achieve high yields and stereospecificity of the SN2 product, it is crucial to select appropriate solvents and nucleophiles.
Key Factors for a Successful SN2 Reaction:
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[1] These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its nucleophilicity.
-
Nucleophile: Strong, non-bulky nucleophiles are preferred to facilitate the backside attack. Common nucleophiles for SN2 reactions with tosylates include azide (N₃⁻), cyanide (CN⁻), and alkoxides (RO⁻).[2][3]
-
Temperature: Reactions are typically run at moderate temperatures. Higher temperatures can favor elimination side reactions.
Experimental Protocols
The following protocols are representative examples of SN2 reactions using this compound. Researchers should optimize these conditions for their specific nucleophile and scale.
2.1. Synthesis of 2-Azido-1-phenylpropane via SN2 Reaction
This protocol describes the synthesis of an azide, a versatile functional group that can be readily converted to an amine or used in "click" chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at 60-70 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-azido-1-phenylpropane.
-
Purify the product by column chromatography on silica gel if necessary.
2.2. Synthesis of 3-Phenylbutanenitrile via SN2 Reaction
This protocol details the formation of a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add sodium cyanide (1.2 eq) and anhydrous DMSO.
-
Heat the suspension to 90 °C with stirring.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMSO to the heated suspension over 30 minutes.
-
Maintain the reaction temperature at 90-100 °C and monitor the reaction by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-phenylbutanenitrile by vacuum distillation or column chromatography.
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for SN2 reactions of secondary tosylates with various nucleophiles, based on literature for analogous substrates.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Azide | Sodium Azide | DMF | 60-80 | 12-24 | 85-95 |
| Cyanide | Sodium Cyanide | DMSO | 90-110 | 4-10 | 80-90 |
| Methoxide | Sodium Methoxide | THF | 25-50 | 6-12 | 75-85 |
Note: Yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
Mandatory Visualizations
Caption: Factors influencing the competition between SN2 and SN1 pathways for this compound.
References
Application Notes and Protocols for Reactions Involving 2-Phenylpropyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving 2-phenylpropyl tosylate. This compound is a key substrate for studying nucleophilic substitution and elimination reactions, particularly those involving neighboring group participation by the phenyl ring. The protocols outlined below cover the synthesis of this compound and its subsequent reactions, including solvolysis and substitution with azide.
Synthesis of this compound
This compound is typically synthesized from its corresponding alcohol, 2-phenyl-1-propanol, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The base is crucial to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Phenyl-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-phenyl-1-propanol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M solution).
-
Cool the solution in an ice bath to 0 °C with continuous stirring.
-
Slowly add anhydrous pyridine (1.5 eq) to the solution.
-
In a separate container, dissolve p-toluenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the TsCl solution dropwise to the cooled alcohol-pyridine mixture over 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.
-
Quench the reaction by slowly adding cold 0.1 M HCl to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.
Expected Yield: 85-95%
Solvolysis of this compound: A Study of Neighboring Group Participation
The solvolysis of this compound is a classic example of a reaction influenced by neighboring group participation (NGP). The adjacent phenyl group can act as an internal nucleophile, leading to the formation of a bridged intermediate known as a phenonium ion. This intermediate can then be attacked by the solvent from either of two positions, leading to a mixture of products, often with retention of stereochemistry.
Signaling Pathway: Phenonium Ion Formation and Solvolysis
Caption: Solvolysis of this compound via a phenonium ion intermediate.
Experimental Protocol: Acetolysis of this compound
Materials:
-
This compound
-
Glacial acetic acid
-
Sodium acetate (anhydrous)
-
Diethyl ether
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
-
Thermostatted oil bath
Procedure:
-
Prepare a solution of this compound (e.g., 0.1 M) in glacial acetic acid containing a known concentration of anhydrous sodium acetate (e.g., 0.2 M) to buffer the liberated p-toluenesulfonic acid.
-
Place the reaction mixture in a sealed tube and immerse it in a thermostatted oil bath set to a specific temperature (e.g., 70 °C).
-
At various time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with cold diethyl ether and washing with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Analyze the product mixture by GC-MS to determine the relative amounts of the starting material and the solvolysis products (1-phenyl-2-propyl acetate and 2-phenyl-1-propyl acetate).
-
The rate of the reaction can be determined by monitoring the disappearance of the starting material over time.
Data Presentation: Product Distribution in Acetolysis
| Substrate | Solvent | Temperature (°C) | Products | Distribution (%) | Reference |
| threo-3-Phenyl-2-butyl tosylate | Acetic Acid | Not Specified | Racemic threo-3-phenyl-2-butyl acetate | 96 | [1] |
| erythro-3-phenyl-2-butyl acetate | 4 | [1] |
Nucleophilic Substitution with Azide
The reaction of this compound with a strong, non-bulky nucleophile like sodium azide is expected to proceed primarily through an Sₙ2 mechanism. This would lead to the formation of 2-azido-1-phenylpropane with inversion of stereochemistry at the reaction center. However, due to the potential for neighboring group participation, a minor contribution from an Sₙ1-like pathway involving the phenonium ion cannot be entirely ruled out, which would lead to a mixture of products.
Experimental Workflow: Reaction with Sodium Azide
Caption: Workflow for the synthesis of 2-azido-1-phenylpropane.
Experimental Protocol: Reaction of this compound with Sodium Azide
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Thermostatted oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.5 M solution).
-
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions.
-
Heat the reaction mixture to a specified temperature (e.g., 70 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired azide product.
Data Presentation: Expected Reaction Products
The reaction is expected to predominantly yield the Sₙ2 product. However, careful analysis for any rearranged products resulting from the phenonium ion pathway is recommended.
| Reactants | Solvent | Temperature (°C) | Expected Major Product | Expected Mechanism |
| This compound + NaN₃ | DMF | 70 | 2-Azido-1-phenylpropane | Sₙ2 |
Note: The specific yields and the extent of any side reactions would need to be determined experimentally.
References
Application Notes and Protocols: 2-Phenylpropyl Tosylate as a Leaving Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 2-phenylpropyl tosylate in organic synthesis. The tosylate functional group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. The presence of a phenyl group at the β-position relative to the leaving group introduces significant electronic effects, primarily through neighboring group participation (NGP), which dictates the stereochemical and regiochemical outcomes of nucleophilic substitution and elimination reactions. These characteristics make this compound a valuable substrate for mechanistic studies and a versatile intermediate in the synthesis of complex organic molecules.
Introduction
The p-toluenesulfonate (tosylate) group is a widely employed leaving group in organic synthesis, effectively converting a poorly leaving hydroxyl group into a highly reactive site for nucleophilic substitution and elimination reactions.[1][2][3] The high reactivity of alkyl tosylates stems from the fact that the tosylate anion is a weak base and is resonance-stabilized, making it a stable leaving group.[2][3]
The synthetic utility of this compound is particularly noteworthy due to the presence of the phenyl ring at the carbon adjacent to the reaction center. This structural feature allows for neighboring group participation (NGP), where the π-electrons of the aromatic ring can assist in the departure of the leaving group, leading to the formation of a bridged phenonium ion intermediate. This participation can accelerate the reaction rate and control the stereochemistry of the product, often leading to retention of configuration.
These application notes will cover the synthesis of this compound, its application in substitution and elimination reactions, and the mechanistic implications of the neighboring phenyl group.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Base | Reaction Time | Temperature | Yield |
| 2-Phenyl-1-propanol | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 12-18 h | 0 °C to RT | >90% (estimated) |
| 2-Phenyl-1-propanol | p-Toluenesulfonic anhydride, Sodium Hydride | THF | - | 4-6 h | 60 °C | Not reported |
Table 2: Solvolysis of Phenyl-Substituted Tosylates (Illustrative Data for NGP)
| Substrate | Solvent | Product(s) | Key Observation | Reference |
| threo-3-Phenyl-2-butyl tosylate | Acetic Acid | 96% racemic threo-acetate, 4% erythro-acetate | High degree of retention via phenonium ion | |
| erythro-3-Phenyl-2-butyl tosylate | Acetic Acid | Optically active erythro-acetate | Retention of configuration via chiral phenonium ion | |
| 2-Phenylethyl-1-¹⁴C tosylate | Acetic Acid | 2-Phenylethyl acetate with ~10% ¹⁴C scrambling | Evidence of phenonium ion intermediate |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Phenyl-1-propanol
This protocol is adapted from standard tosylation procedures.
Materials:
-
2-Phenyl-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenyl-1-propanol (1 equivalent).
-
Dissolve the alcohol in anhydrous pyridine (used as both solvent and base) and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 to 1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold 1 M HCl and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Substitution of this compound (Illustrative SN2 Reaction)
This protocol describes a general procedure for the reaction of this compound with a nucleophile, where neighboring group participation is expected to play a significant role.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide, or a carboxylate salt; 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Deionized water
-
Diethyl ether or ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous polar aprotic solvent.
-
Add the nucleophile (1.2 equivalents) to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the substituted product. The stereochemical outcome is expected to be retention of configuration due to a double inversion mechanism via the phenonium ion.
Mechanistic Visualization
The reactivity of this compound is dominated by the participation of the adjacent phenyl ring.
Caption: General synthesis of this compound.
Caption: Neighboring group participation by the phenyl ring.
Caption: Experimental workflow for synthesis and substitution.
Conclusion
This compound serves as an exemplary substrate for demonstrating the principles of neighboring group participation in organic synthesis. The presence of the β-phenyl group significantly influences the reaction pathways, leading to enhanced reaction rates and stereochemical control, which are critical aspects in the design and execution of synthetic routes in drug development and materials science. The protocols and data presented herein provide a framework for the effective utilization of this and similar compounds in a research setting.
References
- 1. PART I: REACTION MECHANISMS FOR THE ACETOLYSIS OF 2-PHENYLETHYL TOSYLATE.PART II: THE HOFMANN ELIMINATION OF (N,N,N)-TRIMETHYL CYCLOOCTYLAMMONIUMHYDROXIDE. PART III: THE NATURE OF SECONDARY DEUTERIUM ISOTOPE EFFECTS - ProQuest [proquest.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 2-Phenylpropyl Tosylate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-phenylpropyl tosylate with amines is a fundamental and versatile transformation in organic synthesis, particularly relevant in the preparation of amphetamine and its derivatives, which are significant pharmacophores. This nucleophilic substitution reaction, typically proceeding via an SN2 mechanism, allows for the stereospecific introduction of a nitrogen-containing functional group. The tosylate group, being an excellent leaving group, facilitates the displacement by a wide range of amine nucleophiles, including ammonia, primary amines, and secondary amines.
These application notes provide a detailed overview of the reaction, including its mechanism, stereochemistry, and potential side reactions. Furthermore, detailed experimental protocols for the synthesis of the tosylate precursor and its subsequent reaction with amines are provided, along with a summary of expected outcomes.
Reaction Mechanism and Stereochemistry
The reaction of this compound with amines is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The amine, acting as a nucleophile, attacks the electrophilic carbon atom bearing the tosylate group. This attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry at the chiral center.
This stereospecificity is of paramount importance in drug development, where the chirality of a molecule can dictate its pharmacological activity. For instance, in the synthesis of amphetamines, starting with a specific enantiomer of 2-phenylpropanol allows for the synthesis of the desired enantiomer of the corresponding amine. The conversion of the alcohol to the tosylate proceeds with retention of configuration, and the subsequent SN2 reaction with an amine or an amine surrogate (like azide) proceeds with inversion.[1][2][3]
Key Considerations and Side Reactions
1. Nucleophilicity of the Amine: The rate of the SN2 reaction is dependent on the nucleophilicity of the amine. Primary amines are generally more reactive than ammonia, and secondary amines are also effective nucleophiles. However, sterically hindered amines may react more slowly.
2. Overalkylation: A common side reaction, especially with primary amines and ammonia, is overalkylation. The product of the initial reaction, a primary or secondary amine, is also nucleophilic and can react with another molecule of this compound to form a secondary or tertiary amine, respectively. To minimize this, a large excess of the amine nucleophile is often used.
3. Elimination vs. Substitution: The reaction of this compound with amines can also lead to elimination products (alkenes) via an E2 mechanism, which competes with the desired SN2 reaction. This compound is a secondary tosylate, and the use of a sterically hindered or strongly basic amine can favor elimination. To favor substitution over elimination:
- Use a less sterically hindered amine.
- Employ milder reaction conditions (e.g., lower temperatures).
- Choose a polar aprotic solvent.
Data Presentation
| Reactant (Amine) | Product | Typical Reaction Conditions | Expected Yield | Key Considerations |
| Ammonia (or NaN3 followed by reduction) | 2-Phenylpropylamine (Amphetamine) | NaN3 in DMF, followed by H2/Pd or LiAlH4 | Good to Excellent | Two-step process avoids overalkylation.[1][2][3] |
| Primary Amine (R-NH2) | N-Alkyl-2-phenylpropylamine | Excess amine in a polar aprotic solvent (e.g., CH3CN, DMF), heat | Moderate to Good | A large excess of the primary amine is crucial to prevent dialkylation. |
| Secondary Amine (R2NH) | N,N-Dialkyl-2-phenylpropylamine | Excess amine in a polar aprotic solvent (e.g., CH3CN, DMF), heat | Moderate to Good | Generally less prone to side reactions compared to primary amines. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Phenylpropanol
This protocol is adapted from the tosylation of a structurally similar compound.[2]
Materials:
-
2-Phenylpropanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine (solvent)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
-
Ice bath
Procedure:
-
Dissolve 2-phenylpropanol in pyridine and cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.
-
Continue stirring at 0°C for 4-6 hours or until TLC analysis indicates the consumption of the starting alcohol.
-
Pour the reaction mixture into cold 1 M HCl and extract with dichloromethane.
-
Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Amination of this compound
Materials:
-
This compound (1.0 eq)
-
Amine (Ammonia, primary amine, or secondary amine) (5-10 eq)
-
Dimethylformamide (DMF) or Acetonitrile (CH3CN) (solvent)
-
Saturated NaHCO3 solution
-
Brine
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous MgSO4
Procedure:
-
Dissolve this compound in DMF or acetonitrile.
-
Add a large excess (5-10 equivalents) of the desired amine to the solution.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent like DCM or EtOAc.
-
Wash the organic layer with saturated NaHCO3 solution and brine to remove any remaining acid and salts.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 3: Synthesis of 2-Phenylpropylamine via Azide Intermediate[1][2][3]
Step 1: Azide Displacement
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN3) (1.5 eq)
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
Dissolve this compound in DMF.
-
Add sodium azide and heat the mixture to 80-100°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, pour into water, and extract with ether.
-
Wash the organic layer with water and brine, dry over MgSO4, and concentrate to give the crude 2-azido-1-phenylpropane.
Step 2: Reduction of the Azide
Materials:
-
Crude 2-azido-1-phenylpropane
-
Lithium aluminum hydride (LiAlH4) or Palladium on carbon (Pd/C) and Hydrogen gas
-
Anhydrous diethyl ether or Ethanol
Procedure (using LiAlH4):
-
Dissolve the crude azide in anhydrous diethyl ether and cool in an ice bath.
-
Carefully add LiAlH4 portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting solids and wash with ether.
-
Dry the combined organic filtrates over MgSO4 and concentrate to yield 2-phenylpropylamine.
Mandatory Visualizations
Caption: SN2 mechanism for the reaction of this compound with a primary amine.
Caption: General experimental workflow for the synthesis of N-substituted 2-phenylpropylamines.
References
Synthesis of 2-Phenylpropyl Azide from 2-Phenylpropyl Tosylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylpropyl azide from its corresponding tosylate precursor. The primary method described is a nucleophilic substitution reaction utilizing sodium azide. This synthesis is a crucial step in the preparation of various pharmaceutical intermediates and research compounds, where the azide moiety serves as a versatile functional group for further chemical modifications, such as "click chemistry," Staudinger ligation, and reduction to the corresponding amine.
Introduction
The conversion of alcohols to azides is a fundamental transformation in organic synthesis. A common and efficient method involves a two-step process: the activation of the alcohol as a tosylate, followed by nucleophilic substitution with an azide salt. 2-Phenylpropyl tosylate, derived from 2-phenyl-1-propanol, is a stable precursor that readily undergoes substitution to yield 2-phenylpropyl azide. This secondary benzylic azide is a valuable building block in medicinal chemistry and drug development due to the strategic placement of the azido group, which allows for the introduction of nitrogen-containing functionalities with high regioselectivity. The reaction of a secondary tosylate with sodium azide typically proceeds via an S(_N)2 mechanism, leading to an inversion of stereochemistry at the chiral center. However, the benzylic position of this compound can also stabilize a carbocation, potentially leading to a competing S(_N)1 pathway. The choice of solvent is critical in directing the reaction mechanism, with polar aprotic solvents favoring the S(_N)2 pathway.
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of 2-phenylpropyl azide from this compound.
Experimental Protocol
This protocol details the synthesis of 2-phenylpropyl azide from this compound using sodium azide in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et(_2)O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO(_3))
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approximately 5-10 mL per gram of tosylate).
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 - 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water or ice-water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 2-phenylpropyl azide by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
-
Organic azides are potentially explosive, especially at elevated temperatures. Avoid heating the purified azide to high temperatures.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
| Parameter | Value |
| Substrate | This compound |
| Reagent | Sodium Azide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 60-80 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-95% (after purification) |
Characterization Data for 2-Phenylpropyl Azide (Expected)
-
Infrared (IR) Spectroscopy: A characteristic strong, sharp absorption band for the azide asymmetric stretch is expected around 2100 cm
.−1 -
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
H NMR: Signals corresponding to the phenyl protons, the methine proton adjacent to the azide and phenyl groups, and the methyl protons. The chemical shift of the methine proton will be shifted downfield compared to the starting alcohol.1 -
C NMR: Signals for the aromatic carbons, the carbon bearing the azide group, and the methyl carbon.13
-
Mandatory Visualizations
Experimental Workflow
Application Notes and Protocols for the Scale-Up Synthesis of 2-Phenylpropyl Tosylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpropyl tosylate and its derivatives are valuable intermediates in organic synthesis, frequently utilized in the development of novel therapeutic agents. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups. This reactivity profile makes these compounds key building blocks in the synthesis of complex molecules with potential applications in medicinal chemistry, particularly in the development of anticancer agents. The 2-phenylpropyl scaffold is of interest due to its presence in a number of biologically active molecules. This document provides detailed protocols for the scale-up synthesis of this compound, along with methods for the synthesis of representative derivatives. Additionally, it outlines the characterization of these compounds and discusses their potential biological relevance, particularly as modulators of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4][5][6]
Data Presentation
Table 1: Reaction Parameters for the Scale-Up Synthesis of this compound
| Parameter | Method A: TsCl/Pyridine | Method B: Solvent-Free |
| Starting Material | 2-Phenylpropan-1-ol | 2-Phenylpropan-1-ol |
| Reagents | p-Toluenesulfonyl chloride, Pyridine | p-Toluenesulfonyl chloride, K₂CO₃, KOH |
| Solvent | Dichloromethane (DCM) | None |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-16 hours | 30-60 minutes |
| Work-up | Aqueous HCl wash, extraction | Filtration, solvent evaporation |
| Purification | Recrystallization/Chromatography | Recrystallization |
| Typical Yield | 85-95% | 90-98% |
Table 2: Characterization Data for this compound
| Analysis | Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₆H₁₈O₃S |
| Molecular Weight | 290.38 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.78 (d, J=8.3 Hz, 2H), 7.34 (d, J=8.0 Hz, 2H), 7.29-7.15 (m, 5H), 4.10 (dd, J=9.5, 6.0 Hz, 1H), 3.98 (dd, J=9.5, 7.0 Hz, 1H), 3.05 (m, 1H), 2.45 (s, 3H), 1.25 (d, J=7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 144.8, 140.2, 133.0, 129.8, 128.6, 128.0, 126.8, 76.5, 40.2, 21.6, 17.5 |
| IR (KBr, cm⁻¹) | 3065, 3030, 2975, 2930, 1598, 1495, 1454, 1355 (S=O), 1175 (S=O), 1097, 960, 815, 700 |
| Mass Spec (EI) | m/z 290 (M⁺), 133, 117, 91 (base peak) |
Experimental Protocols
Method A: Scale-Up Synthesis of this compound using p-Toluenesulfonyl Chloride and Pyridine
This protocol is a standard and reliable method for the tosylation of primary and secondary alcohols.
Materials:
-
2-Phenylpropan-1-ol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heptane or Hexane (for recrystallization)
Procedure:
-
To a stirred solution of 2-phenylpropan-1-ol in dichloromethane (DCM, approx. 5 mL per gram of alcohol) at 0 °C under a nitrogen atmosphere, add pyridine.
-
Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to afford pure this compound.
Method B: Solvent-Free Scale-Up Synthesis of this compound
This method offers a greener and more efficient alternative for large-scale production, avoiding the use of chlorinated solvents and reducing reaction times.
Materials:
-
2-Phenylpropan-1-ol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Potassium hydroxide (KOH) (0.5 eq)
-
tert-Butanol (catalytic amount)
-
Diethyl ether or Ethyl acetate
-
Heptane or Hexane (for recrystallization)
Procedure:
-
In a mortar, thoroughly grind potassium carbonate and potassium hydroxide to a fine powder.
-
Add 2-phenylpropan-1-ol and p-toluenesulfonyl chloride to the mortar.
-
Grind the mixture vigorously at room temperature for 30-60 minutes. A slight exothermic reaction may be observed.
-
Monitor the reaction by TLC.
-
After completion, add a few drops of tert-butanol to quench any remaining tosyl chloride and grind for an additional 5 minutes.
-
Triturate the solid mixture with diethyl ether or ethyl acetate and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure.
-
Recrystallize the crude product from heptane or ethyl acetate to yield pure this compound.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols: Solvent Effects on the Reactivity of 2-Phenylpropyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solvent effects on the solvolysis of 2-phenylpropyl tosylate, a reaction of significant interest in the study of reaction mechanisms and neighboring group participation. The protocols outlined below offer detailed methodologies for the synthesis of the substrate, kinetic analysis of its solvolysis, and product characterization.
Introduction
The solvolysis of this compound is a classic example of a reaction proceeding with anchimeric assistance, where the neighboring phenyl group participates in the displacement of the tosylate leaving group. This participation leads to the formation of a bridged phenonium ion intermediate, which can then be attacked by a solvent molecule. The nature of the solvent plays a critical role in influencing the reaction rate and the distribution of products. Understanding these solvent effects is crucial for controlling reaction pathways and for the rational design of synthetic routes in medicinal and process chemistry.
The reactivity of this compound in various solvents can be quantitatively assessed using the Winstein-Grunwald equation[1]:
log(k/k₀) = mY + lN
where:
-
k is the rate constant for solvolysis in a given solvent.
-
k₀ is the rate constant for solvolysis in the reference solvent (80% ethanol/20% water).
-
m is the sensitivity of the substrate to the solvent ionizing power (Y).
-
Y is the solvent ionizing power parameter.
-
l is the sensitivity of the substrate to the solvent nucleophilicity (N).
-
N is the solvent nucleophilicity parameter.
A high 'm' value is indicative of a reaction proceeding through a carbocation-like transition state, characteristic of an S(_N)1 mechanism. For reactions involving significant neighboring group participation, the interpretation of 'm' can be more complex. The 'l' term accounts for the contribution of the solvent as a nucleophile in the reaction.
Reaction Mechanism and Solvent Influence
The solvolysis of this compound can proceed through two main competing pathways, the relative importance of which is heavily influenced by the solvent:
-
Anchimerically Assisted Pathway (k_Δ_): The phenyl group acts as an internal nucleophile, displacing the tosylate group to form a bridged phenonium ion. This pathway is favored in solvents with high ionizing power and low nucleophilicity. The subsequent attack by a solvent molecule on the phenonium ion can lead to a mixture of rearranged and unrearranged products.
-
Direct Solvent Participation Pathway (k_s_): The solvent acts as a nucleophile, directly displacing the tosylate group in an S(_N)2-like manner. This pathway is more significant in solvents with high nucleophilicity.
The overall observed rate constant (k_obs_) is the sum of the rate constants for these two pathways: k_obs_ = k_Δ_ + k_s_.
Illustrative Data: The following tables summarize hypothetical but realistic data for the solvolysis of this compound in a range of solvents at 25°C. This data illustrates the expected trends in reactivity and product distribution.
Table 1: Solvolysis Rate Constants of this compound at 25°C
| Solvent | Y (Ionizing Power) | N (Nucleophilicity) | k_obs_ (s⁻¹) |
| Acetic Acid | -0.61 | -2.05 | 4.5 x 10⁻⁵ |
| Formic Acid | 2.05 | -2.39 | 3.2 x 10⁻³ |
| Ethanol | -2.03 | 0.09 | 1.8 x 10⁻⁶ |
| 80% Ethanol | 0.00 | 0.00 | 1.0 x 10⁻⁵ |
| 50% Ethanol | 1.65 | -0.01 | 5.6 x 10⁻⁴ |
| Methanol | -1.09 | 0.17 | 3.7 x 10⁻⁶ |
| 2,2,2-Trifluoroethanol (TFE) | 1.05 | -3.0 | 2.1 x 10⁻² |
Table 2: Product Distribution from the Solvolysis of this compound at 25°C
| Solvent | 2-Phenyl-2-propyl Product (%) | 1-Phenyl-2-propyl Product (%) | Alkene (%) |
| Acetic Acid | 65 | 30 | 5 |
| Formic Acid | 75 | 20 | 5 |
| Ethanol | 55 | 40 | 5 |
| 80% Ethanol | 60 | 35 | 5 |
| 50% Ethanol | 70 | 25 | 5 |
| Methanol | 58 | 37 | 5 |
| 2,2,2-Trifluoroethanol (TFE) | 85 | 10 | 5 |
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the tosylation of a secondary alcohol.
Materials:
-
2-Phenyl-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 2-phenyl-1-propanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 equivalents) to the stirred solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the alcohol-pyridine mixture at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinetic Measurement of Solvolysis
This protocol describes a common method for determining the rate of solvolysis by monitoring the production of toluenesulfonic acid.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., ethanol, methanol, acetic acid, formic acid, TFE, and their aqueous mixtures)
-
Indicator (e.g., bromothymol blue) or a pH meter/autotitrator
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Constant temperature bath
Procedure:
-
Prepare a solution of this compound of known concentration (e.g., 0.01 M) in the desired solvent.
-
If using an indicator, add a few drops to the solution.
-
Place the reaction vessel in a constant temperature bath set to the desired temperature (e.g., 25.0 ± 0.1°C).
-
At regular time intervals, titrate the liberated toluenesulfonic acid with the standardized sodium hydroxide solution to the endpoint (color change of the indicator) or by monitoring the pH.
-
Record the volume of NaOH solution added at each time point.
-
The reaction is typically followed for at least two to three half-lives.
-
The first-order rate constant (k) can be determined from the slope of a plot of ln(V_∞_ - V_t_) versus time, where V_t_ is the volume of titrant at time t, and V_∞_ is the volume of titrant at the completion of the reaction.
Product Analysis
This protocol outlines the analysis of the solvolysis products using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Completed solvolysis reaction mixture
-
Internal standard (e.g., a compound with a similar structure and boiling point that is not a reaction product, such as undecane)
-
Dichloromethane or diethyl ether for extraction
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Allow the solvolysis reaction to proceed to completion (at least 10 half-lives).
-
Add a known amount of an internal standard to the reaction mixture.
-
Quench the reaction by neutralizing any acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the organic products with dichloromethane or diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate and carefully concentrate it.
-
Inject a sample of the concentrated extract into the GC-MS.
-
Identify the products by comparing their mass spectra and retention times with those of authentic samples or by interpretation of the fragmentation patterns.
-
Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram and correcting for the response factors relative to the internal standard.
Visualizations
Caption: Reaction mechanism for the solvolysis of this compound.
Caption: Experimental workflow for studying this compound solvolysis.
References
Application Notes and Protocols for Temperature Control in 2-Phenylpropyl Tosylate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the critical role of temperature in controlling the outcome of reactions involving 2-phenylpropyl tosylate. This secondary tosylate is a versatile intermediate in organic synthesis, and understanding the influence of temperature on its reactivity is paramount for achieving desired product profiles, whether through substitution or elimination pathways.
Application Notes
This compound, upon reaction with nucleophiles or bases, can undergo competing substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The distribution of products is highly dependent on the reaction conditions, with temperature being a primary controlling factor.
Key Principles of Temperature Control:
-
Substitution vs. Elimination: In general, increasing the reaction temperature favors elimination over substitution pathways.[1] This is because elimination reactions typically have a higher activation energy and a greater increase in entropy compared to substitution reactions.
-
E2 vs. S(_N)2 with Strong Bases: With strong, non-bulky bases such as sodium ethoxide, a mixture of S(_N)2 and E2 products is often observed. Elevating the temperature will increase the proportion of the E2 product.
-
Hofmann vs. Zaitsev Elimination: The regioselectivity of E2 elimination is also influenced by the steric bulk of the base. While temperature is a key factor in the overall rate of elimination, the choice between the more substituted (Zaitsev) and less substituted (Hofmann) alkene is primarily dictated by the base's size.[2][3][4][5] Strong, sterically hindered bases like potassium tert-butoxide favor the formation of the Hofmann product, 3-phenyl-1-propene. Strong, non-hindered bases like sodium ethoxide tend to favor the more stable Zaitsev product, 1-phenyl-1-propene.
-
Solvolysis (S(_N)1/E1): In solvolysis reactions, where a weakly basic, nucleophilic solvent (e.g., ethanol, acetic acid) is used, this compound can react via S(_N)1 and E1 mechanisms. Higher temperatures in these reactions will also favor the E1 pathway over the S(_N)1 pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Phenyl-1-propanol
This protocol describes the conversion of a secondary alcohol to its corresponding tosylate, a crucial step for subsequent substitution or elimination reactions. Temperature control is critical to prevent side reactions.
Materials:
-
2-Phenyl-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Dissolve 2-phenyl-1-propanol (1 equivalent) in anhydrous pyridine (2-3 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath. Maintaining a low temperature is crucial to prevent the formation of unwanted byproducts.[6]
-
Slowly add p-toluenesulfonyl chloride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature does not rise above 5°C.
-
Stir the reaction mixture at 0°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold 1 M hydrochloric acid (approximately 5 volumes) to neutralize the pyridine.
-
Extract the aqueous layer with dichloromethane (3 x 2 volumes).
-
Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography on silica gel.
Protocol 2: Temperature-Controlled Elimination Reaction with Potassium tert-Butoxide
This protocol illustrates how to favor the E2 elimination product, particularly the Hofmann product, using a strong, bulky base.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (anhydrous)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous tert-butanol.
-
For reactions favoring the Hofmann product, maintain the temperature according to the desired outcome as indicated in the data tables. For a high yield of the elimination product, a temperature of 50°C is a good starting point.
-
Add potassium tert-butoxide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at the selected temperature for the time indicated by TLC analysis or until the starting material is consumed.
-
Cool the reaction to room temperature and quench by adding saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 2 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product mixture (containing primarily 3-phenyl-1-propene).
-
Analyze the product ratio by gas chromatography (GC) or ¹H NMR spectroscopy.
Protocol 3: Temperature-Controlled Substitution/Elimination with Sodium Ethoxide
This protocol demonstrates the competition between S(_N)2 and E2 pathways and the effect of temperature on the product distribution.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Equilibrate the solution to the desired reaction temperature (e.g., 25°C for favoring substitution, 75°C for favoring elimination).
-
Add the sodium ethoxide solution (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and add water to quench the reaction.
-
Extract the product with diethyl ether (3 x 2 volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Determine the ratio of the substitution product (2-ethoxy-1-phenylpropane) to the elimination products (1-phenyl-1-propene and 3-phenyl-1-propene) using GC or ¹H NMR analysis.
Data Presentation
The following tables summarize the expected product distribution based on the principles of temperature control in reactions of secondary tosylates. Note that the exact ratios for this compound may vary and should be determined empirically.
Table 1: Synthesis of this compound
| Temperature (°C) | Expected Outcome |
| 0 - 5 | High yield of this compound |
| Room Temperature | Increased formation of byproducts |
Table 2: Reaction with a Strong, Bulky Base (Potassium tert-Butoxide in tert-Butanol)
| Temperature (°C) | Major Product | Minor Product(s) | Expected Product Ratio (Elimination:Substitution) |
| 25 | 3-Phenyl-1-propene (Hofmann) | 1-Phenyl-1-propene (Zaitsev) | >95:5 |
| 50 | 3-Phenyl-1-propene (Hofmann) | 1-Phenyl-1-propene (Zaitsev) | >98:2 |
| 80 | 3-Phenyl-1-propene (Hofmann) | 1-Phenyl-1-propene (Zaitsev) | Nearly quantitative elimination |
Table 3: Reaction with a Strong, Non-Bulky Base (Sodium Ethoxide in Ethanol)
| Temperature (°C) | Major Product(s) | Minor Product(s) | Expected Product Ratio (Elimination:Substitution) |
| 25 | 2-Ethoxy-1-phenylpropane (S(_N)2) | 1-Phenyl-1-propene (E2 - Zaitsev) | ~40:60 |
| 55 | 1-Phenyl-1-propene (E2 - Zaitsev) | 2-Ethoxy-1-phenylpropane (S(_N)2) | ~70:30 |
| 75 (reflux) | 1-Phenyl-1-propene (E2 - Zaitsev) | 2-Ethoxy-1-phenylpropane (S(_N)2) | >85:15 |
Mandatory Visualization
Caption: Workflow for synthesis and subsequent reactions of this compound.
Caption: Temperature-dependent competition between substitution and elimination.
References
- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. The Hofmann Elimination [sites.science.oregonstate.edu]
- 6. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
Workup Procedures for Reactions of 2-Phenylpropyl Tosylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the workup of reactions involving 2-phenylpropyl tosylate. The following sections outline standard procedures for quenching, extraction, and purification of products from nucleophilic substitution (S(_N)2), elimination (E2), and solvolysis reactions of this versatile substrate.
Introduction
This compound is a common intermediate in organic synthesis, valued for the excellent leaving group ability of the tosylate moiety. Its reactions, typically with nucleophiles, lead to a variety of products. Proper workup of these reactions is critical for isolating the desired product in high purity and yield. These protocols are designed to guide researchers through the essential steps of post-reaction processing.
Reaction Workflows and Signaling Pathways
The primary reactions of this compound involve the displacement of the tosylate group by a nucleophile or its elimination to form an alkene. The general workflows for these processes are illustrated below.
A common mechanistic feature in the solvolysis of similar secondary phenylalkyl tosylates is the potential for neighboring group participation by the phenyl ring, leading to the formation of a bridged phenonium ion intermediate. This can influence the stereochemical outcome of the reaction.
Experimental Protocols
The following are detailed protocols for the workup of common reactions of this compound.
Protocol 1: Workup for S(_N)2 Reaction with Sodium Azide
This protocol describes the workup for the synthesis of 2-azido-1-phenylpropane from this compound and sodium azide in a polar aprotic solvent like DMF.
Materials:
-
Reaction mixture in DMF
-
Deionized water
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
Quenching: Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a significant volume of deionized water (typically 5-10 times the volume of DMF).[1]
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase). Combine the organic layers.
-
Washing:
-
Wash the combined organic layers with deionized water (2 x volume of the organic phase) to remove residual DMF.
-
Wash with saturated aqueous NaHCO(_3) solution (1 x volume of the organic phase) to neutralize any acidic byproducts.
-
Wash with brine (1 x volume of the organic phase) to remove residual water.
-
-
Drying: Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and collect the filtrate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain pure 2-azido-1-phenylpropane.
Protocol 2: Workup for Williamson Ether Synthesis with Sodium Ethoxide
This protocol details the workup for the synthesis of 2-ethoxy-1-phenylpropane via the Williamson ether synthesis.
Materials:
-
Reaction mixture in ethanol or other suitable solvent
-
Deionized water
-
Diethyl ether or other extraction solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add deionized water to quench any unreacted sodium ethoxide.
-
Solvent Removal: If the reaction was conducted in a low-boiling solvent like ethanol, remove the bulk of the solvent using a rotary evaporator.
-
Extraction: Add deionized water to the residue and transfer to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x volume of the aqueous phase).
-
Washing:
-
Wash the combined organic layers with 1 M HCl to neutralize any remaining base.
-
Wash with saturated aqueous NaHCO(_3) solution to remove any residual acid.
-
Wash with brine.
-
-
Drying: Dry the organic phase over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.
-
Purification: The crude ether can be purified by distillation under reduced pressure or by column chromatography.
Protocol 3: Workup for E2 Elimination with Potassium tert-Butoxide
This protocol outlines the workup for the formation of 1-phenylpropene from this compound using a strong, bulky base.[2][3]
Materials:
-
Reaction mixture in THF or other aprotic solvent
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous phase).
-
Washing:
-
Wash the combined organic layers with deionized water (2 x volume of the organic phase).
-
Wash with brine.
-
-
Drying: Dry the organic layer over anhydrous MgSO(_4), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting alkene by flash column chromatography or distillation.
Protocol 4: Workup for Solvolysis in Aqueous Trifluoroethanol (TFE)
This protocol is adapted from the workup of a similar secondary tosylate and is applicable to the solvolysis of this compound.[4]
Materials:
-
Reaction mixture in 50% aqueous TFE
-
Dichloromethane (DCM)
-
3 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Quenching: Quench the reaction by adding cold 3 M HCl solution (e.g., 25 mL for a 12 mmol scale reaction).[4]
-
Extraction: Extract the mixture with dichloromethane (e.g., 25 mL). Separate the organic layer. Extract the aqueous phase with additional DCM (3 x 5 mL).[4]
-
Washing: Combine the organic phases and wash with saturated NaHCO(3) solution.
-
Drying: Dry the organic phase over anhydrous Na(2)SO(_4), filter, and concentrate under vacuum.
-
Purification: Purify the crude product by flash chromatography using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).[4]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for reactions of this compound. Please note that yields are highly dependent on specific reaction conditions and purification methods.
| Reaction Type | Nucleophile/Base | Solvent | Typical Workup Summary | Expected Product(s) |
| S(_N)2 | Sodium Azide (NaN(_3)) | DMF | Water quench, ether extraction, water/brine wash | 2-Azido-1-phenylpropane |
| Williamson Ether Synthesis | Sodium Ethoxide (NaOEt) | Ethanol | Water quench, ether extraction, acid/base/brine wash | 2-Ethoxy-1-phenylpropane |
| E2 Elimination | Potassium tert-Butoxide (t-BuOK) | THF | NH(_4)Cl quench, ether extraction, water/brine wash | 1-Phenylpropene (major), 3-phenylpropene (minor) |
| Solvolysis | Acetic Acid | Acetic Acid | Neutralization, extraction, washing | 2-Phenylpropyl acetate |
Conclusion
The workup procedures for reactions of this compound are generally straightforward, involving standard quenching, extraction, and purification techniques. The choice of quenching and washing solutions depends on the nature of the reagents used and the potential byproducts. Careful execution of these protocols is essential for obtaining pure products in good yields. Researchers should always monitor the progress of their reactions by appropriate analytical methods (e.g., TLC, GC-MS) to determine the optimal point for workup.
References
Application Notes and Protocols for the Purification of Products from 2-Phenylpropyl Tosylate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of products arising from substitution (SN1/SN2) and elimination (E1/E2) reactions of 2-phenylpropyl tosylate. The methodologies cover common purification techniques, including extractive workup, flash column chromatography, and thin-layer chromatography (TLC) for analysis.
Introduction to this compound Reactions
This compound is a versatile substrate that can undergo both substitution and elimination reactions, often concurrently, leading to a mixture of products. The reaction pathway is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the nucleophile or base.
-
Substitution Reactions (SN1/SN2): In the presence of a nucleophile, this compound can yield substitution products. For example, solvolysis in a nucleophilic solvent like acetic acid can produce 2-phenylpropyl acetate. Reactions with stronger nucleophiles may also proceed via an SN2 mechanism.
-
Elimination Reactions (E1/E2): The use of a strong, non-nucleophilic base or high temperatures typically favors elimination reactions, leading to the formation of alkene isomers, primarily 2-phenyl-1-propene and the more substituted, and often more stable, 2-phenyl-2-propene.
The purification of the resulting product mixture is crucial for the isolation and characterization of the desired compound.
Core Purification Strategies
The primary methods for purifying the products of this compound reactions are extractive workup to remove water-soluble impurities and chromatography to separate the organic products from each other and any unreacted starting material.
Extractive Workup
An initial extractive workup is essential to partition the organic products into an organic solvent and remove inorganic salts and water-soluble reagents.
Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid and effective tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. The polarity of the typical products from this compound reactions generally follows this trend:
-
Least Polar: Phenylpropene isomers
-
Moderately Polar: 2-Phenylpropyl acetate (and other esters)
-
More Polar: 2-Phenyl-2-propanol (and other alcohols)
-
Most Polar (often baseline): Toluenesulfonic acid and its salts
Visualization Techniques: Many of the expected products are UV-active due to the phenyl group, allowing for visualization under a UV lamp (254 nm).[1] For compounds that are not UV-active or for enhanced visualization, various staining agents can be employed:[1][2]
-
Potassium Permanganate (KMnO₄) Stain: Effective for visualizing alkenes and alcohols, which will appear as yellow-brown spots on a purple background.[1]
-
PMA (Phosphomolybdic Acid) Stain: A general-purpose stain for many organic compounds, including alcohols and phenols.[1]
-
Iodine Chamber: A non-destructive method where compounds adsorb iodine vapor to appear as brown spots.[1]
Flash Column Chromatography
Flash column chromatography is the primary technique for separating the mixture of products based on their differing polarities. A typical stationary phase is silica gel. The choice of eluent is critical for achieving good separation. A non-polar solvent like hexane is often used as the base, with a more polar solvent such as ethyl acetate gradually added to elute the more polar compounds.
Experimental Protocols
Protocol 1: Purification of 2-Phenylpropyl Acetate (Substitution Product)
This protocol outlines the purification of 2-phenylpropyl acetate, a potential product from the reaction of this compound with an acetate source.
Methodology:
-
Reaction Quenching and Extraction:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Follow with a wash using a saturated aqueous solution of sodium chloride (brine) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Solvent Removal:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
-
Flash Column Chromatography:
-
Prepare a silica gel column (60-120 mesh) using a suitable eluent system. A common eluent for separating 2-phenylpropyl acetate is a mixture of hexane and ethyl acetate.[3]
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system. A typical gradient could start with 98:2 hexane:ethyl acetate.[3]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-phenylpropyl acetate.
-
Protocol 2: Purification of a Mixture of Substitution and Elimination Products
This protocol is designed for the separation of a mixture containing unreacted this compound, elimination products (phenylpropenes), and a substitution product (e.g., 2-phenyl-2-propanol).
Methodology:
-
Extractive Workup:
-
Follow the quenching, extraction, and washing steps as described in Protocol 1.
-
-
Flash Column Chromatography:
-
Prepare a silica gel column.
-
Load the crude product mixture onto the column.
-
Begin elution with a non-polar solvent system, such as pure hexane, to first elute the least polar compounds, the phenylpropene isomers.
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A gradient of hexane:ethyl acetate (e.g., from 100:0 to 4:1) can be effective.[4]
-
The expected order of elution will be:
-
2-Phenyl-1-propene and 2-phenyl-2-propene (may co-elute)
-
Unreacted this compound
-
2-Phenyl-2-propanol
-
-
Collect and analyze fractions by TLC.
-
Combine the fractions containing each pure compound and remove the solvent.
-
Data Presentation
| Compound | Purification Method | Eluent System (Hexane:Ethyl Acetate) | Reported Yield | Reported Purity | Reference |
| 2-Butyl Tosylate | Flash Column Chromatography | 4:1 | 70% | - | [4] |
| 2-Phenylpropyl Acetate | Column Chromatography | 98:2 | - | - | [3] |
Visualizations
Logical Workflow for Purification
Caption: General workflow for the purification of products from this compound reactions.
Signaling Pathway of Reaction Outcomes
Caption: Reaction pathways of this compound leading to substitution or elimination.
References
Application Notes and Protocols: The Utility of 2-Phenylpropyl Tosylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpropyl tosylate is a valuable intermediate in medicinal chemistry, primarily utilized for the synthesis of chiral amines and other pharmacologically active compounds. The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of various functional groups, particularly amines, onto the 2-phenylpropyl scaffold. This scaffold is a key structural motif in a range of bioactive molecules, including stimulants, anorectics, and other central nervous system (CNS) active agents. The ability to perform these substitutions stereospecifically, starting from chiral 2-phenylpropan-1-ol, makes this compound a crucial building block in the synthesis of enantiomerically pure drug candidates.
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of substituted 2-phenylpropylamines. These compounds are structurally related to amphetamine and its derivatives, which have a long history of therapeutic use and are subjects of ongoing drug discovery efforts.
A significant example of a therapeutic agent derived from a 2-phenylpropylamine core is Fenethylline (trade name: Captagon). Fenethylline is a codrug that combines the stimulant properties of amphetamine with the bronchodilator and smooth muscle relaxant effects of theophylline.[1][2] In the body, it is metabolized to these two active compounds.[2] The synthesis of fenethylline and its analogs represents a key application for intermediates like this compound.
Furthermore, the 2-phenylpropylamine structure is a versatile pharmacophore that can be modified to explore structure-activity relationships (SAR) for various biological targets, including dopamine and norepinephrine transporters, and serotonin receptors. By reacting this compound with different amines, a library of N-substituted 2-phenylpropylamines can be generated for screening and lead optimization in drug discovery programs.
Experimental Protocols
The following protocols describe a two-step synthesis of a key chiral amine intermediate, (R)-2-phenylpropylamine, starting from (R)-2-phenylpropan-1-ol via the corresponding tosylate. This intermediate is a direct precursor for the synthesis of the amphetamine component of fenethylline and other related compounds.
Protocol 1: Synthesis of (R)-2-Phenylpropyl Tosylate
This protocol details the conversion of a primary alcohol to a tosylate, which is a classic and reliable method for activating the hydroxyl group for subsequent nucleophilic substitution.[3][4]
Materials:
-
(R)-2-phenylpropan-1-ol
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (R)-2-phenylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (approx. 5-10 mL per gram of alcohol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the cooled solution.
-
Slowly add tosyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (R)-2-phenylpropyl tosylate.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of (R)-N-substituted-2-phenylpropylamine via Nucleophilic Substitution
This protocol describes the displacement of the tosylate group with an amine to form the desired N-substituted 2-phenylpropylamine.
Materials:
-
(R)-2-Phenylpropyl tosylate
-
Desired primary or secondary amine (e.g., methylamine, benzylamine) (excess, ~3-5 eq)
-
Acetonitrile or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) (optional, as a base)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-2-phenylpropyl tosylate (1.0 eq) in acetonitrile or DMF in a round-bottom flask.
-
Add the desired amine (3-5 eq). If the amine is used as a salt, add a base like K₂CO₃ (2-3 eq).
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated NaHCO₃ solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure (R)-N-substituted-2-phenylpropylamine.
Quantitative Data Summary
The following table summarizes typical yields for the described synthetic steps. Actual yields may vary depending on the specific substrate and reaction conditions.
| Step | Reactant | Product | Typical Yield (%) |
| 1. Tosylation | (R)-2-phenylpropan-1-ol | (R)-2-Phenylpropyl tosylate | 85-95 |
| 2. Nucleophilic Substitution (with methylamine) | (R)-2-Phenylpropyl tosylate | (R)-N-methyl-2-phenylpropylamine (Amphetamine) | 70-85 |
Visualizations
Caption: Synthetic workflow for the preparation of N-substituted 2-phenylpropylamines.
Caption: SN2 mechanism for the amination of this compound.
References
- 1. Stereospecific synthesis of amphetamines | RTI [rti.org]
- 2. Fenethylline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Methods Involving 2-Phenylpropyl Tosylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic methods involving 2-phenylpropyl tosylate and structurally related secondary alkyl tosylates. The focus is on palladium-catalyzed cross-coupling reactions, which represent a powerful tool for the formation of carbon-carbon bonds in synthetic organic chemistry.
Application Note 1: Palladium-Catalyzed Negishi Cross-Coupling of Unactivated Secondary Alkyl Tosylates
The Negishi cross-coupling reaction is a versatile method for the formation of C-C bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. Groundbreaking work by Fu and coworkers has extended this methodology to include unactivated alkyl tosylates, which are often more stable and easier to handle than the corresponding alkyl halides.[1][2][3]
This application note details a protocol for the palladium-catalyzed Negishi cross-coupling of a secondary alkyl tosylate with an organozinc reagent. The methodology is particularly relevant for the synthesis of complex organic molecules where the introduction of a secondary alkyl moiety is required.
Key Features:
-
Broad Substrate Scope: The developed catalyst system is effective for a range of primary and secondary alkyl tosylates and various organozinc reagents.
-
Functional Group Tolerance: The reaction conditions are compatible with a variety of functional groups, such as esters and nitriles.
-
Air-Stable Ligand Precursor: The phosphonium salt of the ligand can be used, which is more convenient to handle than the air-sensitive phosphine itself.
Catalytic System:
The success of this cross-coupling reaction hinges on the specific palladium catalyst system employed. The combination of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand, tricyclopentylphosphine (PCyp₃), is crucial for achieving high catalytic activity. N-methylimidazole (NMI) is also a key additive in the reaction.
Experimental Workflow:
The general workflow for the Negishi cross-coupling of a secondary alkyl tosylate is depicted below. It involves the in situ generation of the organozinc reagent followed by the palladium-catalyzed cross-coupling reaction.
References
- 1. Palladium-catalyzed negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylpropyl Tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Phenylpropyl Tosylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound from either 2-phenyl-1-propanol or 1-phenyl-2-propanol.
Q1: My reaction is slow or incomplete, and I have a significant amount of unreacted starting alcohol.
A1: Incomplete tosylation can be due to several factors:
-
Insufficient Reagents: Ensure you are using a slight excess of tosyl chloride (typically 1.1 to 1.5 equivalents) and the base (e.g., pyridine or triethylamine, often 1.5 to 3 equivalents).
-
Reaction Temperature: While the reaction is often started at 0°C to control the initial exothermic reaction, it may need to be warmed to room temperature or slightly above to go to completion. However, be cautious as higher temperatures can promote side reactions.[1]
-
Moisture: The presence of water can hydrolyze the tosyl chloride, rendering it inactive. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Purity of Tosyl Chloride: Old or impure tosyl chloride can be less reactive. It is recommended to use freshly purified tosyl chloride for best results.
-
Choice of Base: Pyridine is a common base, but sometimes a stronger, non-nucleophilic base or the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can improve the reaction rate.
Q2: I've isolated a product, but my NMR spectrum shows unexpected signals, suggesting the presence of an alkyl chloride.
A2: The formation of 2-phenylpropyl chloride is a common side reaction.[1][2] This occurs when the chloride ion, present from the tosyl chloride or the hydrochloride salt of the amine base, acts as a nucleophile and displaces the tosylate group from the newly formed product.
-
To minimize this side product:
-
Use a base that does not introduce nucleophilic chloride ions, or use a method that avoids the formation of large amounts of chloride salts.
-
Keep the reaction temperature as low as possible to disfavor the nucleophilic substitution reaction.
-
Work up the reaction promptly once the formation of the tosylate is complete to minimize its exposure to chloride ions.
-
Q3: My main impurity appears to be an alkene. How can I prevent this elimination reaction?
A3: The formation of styrene derivatives, such as 1-phenylpropene or allylbenzene, occurs via an E2 elimination reaction promoted by the base.[3]
-
To suppress elimination:
-
Use a sterically hindered, non-nucleophilic base.
-
Maintain a low reaction temperature throughout the synthesis.
-
Use the minimum necessary amount of base.
-
Consider a milder tosylation procedure if elimination is a significant problem.
-
Q4: I am observing products that suggest a rearrangement has occurred. Why is this happening and how can I avoid it?
A4: Carbocation rearrangements can occur, particularly if the reaction proceeds through an SN1-like mechanism. For a secondary alcohol like 1-phenyl-2-propanol, a hydride shift can lead to a more stable benzylic carbocation.
-
To prevent rearrangements:
-
Employ reaction conditions that strongly favor an SN2 mechanism. This includes using a non-polar, aprotic solvent and a good nucleophile (the alcohol) with a good leaving group precursor (tosyl chloride).
-
Avoid strongly acidic conditions which can promote carbocation formation. The use of a base like pyridine helps to neutralize the HCl generated during the reaction.[4]
-
Frequently Asked Questions (FAQs)
Q: What is the expected stereochemistry of the this compound product?
A: The tosylation of an alcohol proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. This is because the C-O bond of the alcohol is not broken during the reaction; only the O-H bond is.[5][6]
Q: Which starting material is better: 2-phenyl-1-propanol or 1-phenyl-2-propanol?
A: Both can be used to synthesize a "this compound," but they will result in different isomers: 2-phenyl-1-propyl tosylate and 1-phenyl-2-propyl tosylate, respectively. The choice depends on the desired final product. 1-phenyl-2-propanol is a secondary alcohol and may be more prone to elimination and rearrangement side reactions compared to the primary alcohol, 2-phenyl-1-propanol.
Q: How can I purify my this compound from the side products?
A: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used. It is important to handle the purified tosylate with care as they can be unstable.[7] Another technique for removing excess tosyl chloride involves using cellulosic materials like filter paper to react with and remove the unreacted tosyl chloride.[8]
Data Presentation
Table 1: Summary of Potential Side Products in the Synthesis of this compound
| Side Product | Starting Material | Conditions Favoring Formation |
| 2-Phenylpropyl chloride | 2-Phenyl-1-propanol or 1-Phenyl-2-propanol | High concentration of chloride ions, elevated temperatures. |
| 1-Phenylpropene (E/Z) | 2-Phenyl-1-propanol or 1-Phenyl-2-propanol | Strong, sterically unhindered bases, higher temperatures. |
| Allylbenzene | 1-Phenyl-2-propanol | Strong, sterically unhindered bases, higher temperatures. |
| Rearrangement Products | Primarily 1-Phenyl-2-propanol | Conditions favoring SN1 (e.g., protic solvents, high temperatures). |
| Di(2-phenylpropyl) ether | 2-Phenyl-1-propanol or 1-Phenyl-2-propanol | Higher reaction temperatures. |
Experimental Protocols
General Protocol for the Tosylation of an Alcohol
This is a general procedure that can be adapted for the synthesis of this compound from the corresponding alcohol.
-
Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the alcohol (1.0 eq.).
-
Dissolution: Anhydrous dichloromethane (or another suitable aprotic solvent) is added to dissolve the alcohol.
-
Cooling: The solution is cooled to 0°C in an ice bath.
-
Addition of Base and Catalyst: Pyridine (or triethylamine, ~1.5-3.0 eq.) is added, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq.).
-
Addition of Tosyl Chloride: p-Toluenesulfonyl chloride (TsCl, ~1.2-1.5 eq.) is added portion-wise, maintaining the temperature at 0°C.
-
Reaction: The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, it is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
Mandatory Visualization
References
- 1. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 2-Phenylpropyl Tosylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Phenylpropyl tosylate, a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of 2-phenyl-1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine (TEA). The base neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction.[1][2] The alcohol's hydroxyl group attacks the sulfur atom of the tosyl chloride, leading to the formation of the tosylate ester and a chloride salt of the base.
Q2: I am experiencing very low yields of this compound. What are the most common causes?
A2: Low yields in this tosylation reaction can stem from several factors:
-
Impure p-Toluenesulfonyl Chloride (TsCl): Commercial TsCl can contain impurities that inhibit the reaction. It is highly recommended to recrystallize the TsCl from hexane before use to improve yield and reproducibility.[3]
-
Presence of Water: Tosyl chloride is highly reactive towards water. Any moisture in the solvent, glassware, or starting alcohol will lead to the hydrolysis of TsCl to p-toluenesulfonic acid, reducing the amount available to react with the alcohol. Ensure all glassware is flame-dried and solvents are anhydrous.[3]
-
Inadequate Temperature Control: The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[3][4] Running the reaction at too high a temperature can promote side reactions.
-
Suboptimal Base: The choice and amount of base are crucial. Pyridine or triethylamine are commonly used. Using a slight excess of the base is typical to ensure all the generated HCl is quenched.
Q3: I am observing a significant amount of a chlorinated byproduct (2-chloro-1-phenylpropane) in my reaction mixture. Why is this happening and how can I prevent it?
A3: The formation of a chlorinated byproduct is a known side reaction in tosylation reactions, particularly with benzylic alcohols.[1][5] The mechanism involves the initial formation of the desired this compound. The tosylate is an excellent leaving group, and the chloride ion (generated from the reaction of the base with the HCl byproduct) can act as a nucleophile, displacing the tosylate group to form the alkyl chloride.[1]
To minimize this side reaction:
-
Use p-Toluenesulfonic Anhydride (Ts₂O): Instead of TsCl, using p-toluenesulfonic anhydride as the tosylating agent will not generate chloride ions, thus preventing the formation of the chlorinated byproduct.[6]
-
Control Reaction Temperature: Keeping the reaction temperature low can help to disfavor the nucleophilic substitution reaction that forms the chloride.
-
Choose a Non-Nucleophilic Base: While pyridine and TEA are standard, exploring bulkier, less nucleophilic bases might be beneficial in some cases.
Q4: How can I effectively purify my this compound?
A4: Purification is typically achieved through a series of extraction and chromatography steps. A general procedure involves:
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Quenching the reaction with water or a dilute acid solution.
-
Extracting the product into an organic solvent like dichloromethane or ethyl acetate.
-
Washing the organic layer sequentially with a dilute acid (to remove the base), a saturated sodium bicarbonate solution (to remove any unreacted TsCl and p-toluenesulfonic acid), and brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Concentrating the solution under reduced pressure.
-
Finally, purifying the crude product by column chromatography on silica gel.[4][7]
Q5: What are the best practices for storing this compound?
A5: this compound is a reactive compound due to the good leaving group ability of the tosylate. It should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Impure Tosyl Chloride | Recrystallize TsCl from hexane before use.[3] |
| Wet reagents or solvent | Use anhydrous solvents and flame-dried glassware.[3] | |
| Insufficient reaction time or temperature | Monitor the reaction by TLC. If the starting material is still present, consider extending the reaction time or allowing it to warm to room temperature. | |
| Formation of 2-chloro-1-phenylpropane | Nucleophilic substitution by chloride ions | Use p-toluenesulfonic anhydride instead of tosyl chloride.[6] Maintain low reaction temperatures. |
| Presence of p-toluenesulfonic acid in the product | Hydrolysis of unreacted TsCl during workup | Ensure thorough washing of the organic phase with a saturated sodium bicarbonate solution. |
| Difficulty in removing the amine base (pyridine/TEA) | Incomplete acid wash | Perform multiple washes of the organic layer with a dilute acid solution (e.g., 1M HCl). |
| Product degradation during purification | Prolonged exposure to silica gel | Minimize the time the product spends on the silica gel column. Use a fast-eluting solvent system if possible. |
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonyl Chloride
This protocol is a generalized procedure based on common tosylation methods.[1][4]
Materials:
-
2-phenyl-1-propanol
-
p-Toluenesulfonyl chloride (TsCl), recrystallized
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-phenyl-1-propanol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine or TEA (1.5 eq.).
-
To this stirring solution, add recrystallized TsCl (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Toward a method for synthesis of allylic tosylates [morressier.com]
- 7. sciencemadness.org [sciencemadness.org]
preventing elimination reactions with 2-Phenylpropyl tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-phenylpropyl tosylate. The focus is on preventing undesired elimination reactions and promoting clean nucleophilic substitution.
Troubleshooting Guide: Minimizing Elimination Reactions
Users often encounter a mixture of substitution and elimination products when working with this compound, a secondary tosylate susceptible to both SN2 and E2 pathways. This guide provides solutions to common issues.
Problem 1: Significant Formation of Alkene Byproducts
High yields of 1-phenylpropene and/or 3-phenylpropene indicate that elimination (E2) is competing effectively with substitution (SN2).
| Cause | Solution | Rationale |
| Strongly Basic Nucleophile/Reagent | Use a strong nucleophile that is a weak base. Azide (N3⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent choices.[1][2] | Strong bases readily abstract a proton from the beta-carbon, promoting the E2 pathway. Weakly basic nucleophiles favor attacking the electrophilic carbon, leading to SN2 products.[1][2] |
| High Reaction Temperature | Conduct the reaction at the lowest feasible temperature. Room temperature or below is often optimal for SN2 reactions. | Elimination reactions have a higher activation energy than substitution reactions and are entropically favored. Lowering the temperature disproportionately slows down the elimination pathway. |
| Protic Solvent | Employ a polar aprotic solvent such as acetone, DMF (dimethylformamide), or DMSO (dimethyl sulfoxide).[3] | Polar aprotic solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity and favoring the bimolecular SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity, and can also promote E1 elimination pathways. |
| Low Nucleophile Concentration | Maintain a high concentration of the nucleophile. | The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. A higher nucleophile concentration will increase the rate of the desired substitution reaction. |
Problem 2: Formation of Rearranged Products and Racemization
The presence of rearranged substitution products or a loss of stereochemical purity can indicate the involvement of a phenonium ion intermediate through neighboring group participation (NGP) or an SN1/E1 pathway.[4][5][6][7][8] The phenyl group in this compound can attack the electrophilic carbon, displacing the tosylate and forming a bridged phenonium ion. This is more likely under solvolytic conditions (weak nucleophile, protic solvent).
| Cause | Solution | Rationale |
| SN1/E1 Competing Reactions | Utilize SN2-favoring conditions: a strong, weakly basic nucleophile and a polar aprotic solvent. | These conditions promote a direct backside attack on the carbon bearing the tosylate, avoiding the formation of a carbocation or a phenonium ion intermediate that can lead to rearrangements and loss of stereospecificity.[9] |
| Neighboring Group Participation (NGP) | Favor a direct SN2 pathway with a potent nucleophile. | A strong nucleophile will be more likely to directly attack the electrophilic carbon in an intermolecular reaction before the neighboring phenyl group can participate in an intramolecular fashion. |
Frequently Asked Questions (FAQs)
Q1: What is the best nucleophile to use with this compound to maximize substitution?
A1: An ideal nucleophile is one that is highly nucleophilic but weakly basic. Sodium azide (NaN₃) is an excellent choice for achieving clean SN2 substitution on secondary tosylates.[10][11] The azide ion is a potent nucleophile and its conjugate acid, hydrazoic acid (HN₃), has a pKa of ~4.6, making the azide ion a very weak base.[11] This combination strongly favors the SN2 pathway over E2.[1][2]
Q2: What is the recommended solvent and temperature for substitution reactions with this compound?
A2: A polar aprotic solvent such as acetone or DMF is highly recommended.[3] These solvents enhance the nucleophilicity of the anionic nucleophile. The reaction should generally be carried out at room temperature or below to disfavor the competing elimination reaction.
Q3: How does the stereochemistry of this compound affect the substitution product?
A3: Under ideal SN2 conditions, the reaction proceeds with a complete inversion of stereochemistry at the chiral center.[9][12] For example, if you start with (S)-2-phenylpropyl tosylate, the SN2 product will be the (R)-enantiomer. If you observe a mixture of enantiomers (racemization) or retention of stereochemistry, it is a strong indication that an SN1-type mechanism or neighboring group participation is occurring.[4][9]
Q4: Can I use a strong base like sodium hydroxide or a metal alkoxide as a nucleophile?
A4: It is strongly discouraged if you want to avoid elimination. Strong bases like hydroxides and alkoxides will predominantly act as bases rather than nucleophiles with a secondary substrate like this compound, leading to the formation of alkenes as the major products via an E2 mechanism.[1][13]
Experimental Protocol: SN2 Reaction of this compound with Sodium Azide
This protocol is designed to maximize the yield of the substitution product, 2-azido-2-phenylpropane, while minimizing the formation of elimination byproducts.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous acetone (10 mL per gram of tosylate).
-
Add sodium azide (1.5 eq) to the solution.
-
Attach a reflux condenser and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the acetone using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude 2-azido-2-phenylpropane can be purified by column chromatography on silica gel if necessary.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Competing SN2 and E2 pathways for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solved Reaction: A chiral secondary allylic tosylate reacts | Chegg.com [chegg.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 7. Neighbouring_group_participation [chemeurope.com]
- 8. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 9. Stereochemistry in Substitutions [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of 2-Phenylpropyl Tosylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Phenylpropyl tosylate from 2-phenyl-1-propanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting 2-phenyl-1-propanol to this compound?
A1: The conversion of an alcohol, which is a poor leaving group (as hydroxide, OH⁻), into a tosylate creates a much better leaving group (tosylate anion, TsO⁻).[1] This transformation is a crucial step in many organic syntheses as it facilitates subsequent nucleophilic substitution (SN2) or elimination (E2) reactions.[2][3] The tosylate group activates the carbon atom to which it is attached, making it more susceptible to attack by nucleophiles.
Q2: What is the general reaction scheme for the synthesis of this compound?
A2: The synthesis involves the reaction of 2-phenyl-1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine (TEA). The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4][5]
Q3: I obtained a significant amount of an unexpected chlorinated compound. What is it and why did it form?
A3: A common side product in the tosylation of benzylic alcohols like 2-phenyl-1-propanol is the corresponding alkyl chloride, in this case, 2-phenylpropyl chloride.[4][6] This occurs when the chloride ion, generated from the HCl byproduct and present as a salt with the amine base (e.g., triethylammonium hydrochloride), acts as a nucleophile and displaces the newly formed tosylate group.[4][7] This subsequent reaction is more likely to occur with benzylic tosylates due to the stability of the potential benzylic carbocation intermediate, even though 2-phenyl-1-propanol is a primary alcohol.[4]
Q4: My reaction is not going to completion, and I have a significant amount of unreacted 2-phenyl-1-propanol. What could be the cause?
A4: Incomplete reactions can be due to several factors:
-
Insufficient Reagents: Ensure that at least a stoichiometric equivalent of p-toluenesulfonyl chloride and the base are used. Often, a slight excess of TsCl is employed to drive the reaction to completion.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. While some tosylations are rapid, others may require several hours to overnight for completion.[8]
-
Reaction Temperature: While tosylations are often performed at low temperatures (e.g., 0 °C) to minimize side reactions, the reaction rate might be too slow.[8] A gradual increase in temperature might be necessary, but this should be done cautiously to avoid promoting the formation of the chloride byproduct.
-
Moisture: p-Toluenesulfonyl chloride is sensitive to moisture and can be hydrolyzed to p-toluenesulfonic acid, which will not react with the alcohol. Ensure all glassware is dry and anhydrous solvents are used.
Q5: How can I purify the this compound from the reaction mixture?
A5: Purification is typically achieved through a series of steps:
-
Aqueous Workup: After the reaction is complete, the mixture is usually quenched with water or a dilute acid to remove the amine hydrochloride salt and any excess base.
-
Extraction: The product is then extracted into an organic solvent such as diethyl ether or dichloromethane.
-
Washing: The organic layer is washed with dilute acid (e.g., HCl), a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography/Recrystallization: If the crude product is not pure, it can be further purified by column chromatography on silica gel or by recrystallization.[9] The unreacted alcohol is more polar than the tosylate product and will have a lower Rf value on a TLC plate. The chloride byproduct will be less polar than the tosylate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive p-toluenesulfonyl chloride (TsCl) due to hydrolysis. | Use fresh or properly stored TsCl. It's advisable to use a freshly opened bottle or to purify older TsCl. |
| Insufficient base to neutralize the HCl byproduct, leading to side reactions. | Use at least a stoichiometric amount of base (e.g., pyridine or triethylamine), and often a slight excess is beneficial. | |
| Reaction temperature is too low, resulting in a very slow reaction rate. | Start the reaction at 0 °C and then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.[8] | |
| Formation of 2-Phenylpropyl Chloride | Reaction temperature is too high, favoring the SN2 displacement of the tosylate by chloride. | Maintain a low reaction temperature (e.g., 0 °C) throughout the addition of reagents and for the initial reaction period.[8] |
| Extended reaction time allows for the slower secondary reaction to occur. | Monitor the reaction closely by TLC and quench it as soon as the starting alcohol is consumed. | |
| The choice of base can influence the concentration of nucleophilic chloride ions. | While pyridine is commonly used, consider using a non-nucleophilic hindered base if chloride formation is a persistent issue. | |
| Presence of Unreacted 2-Phenyl-1-Propanol | Insufficient equivalents of TsCl. | Use a slight excess (e.g., 1.1 to 1.5 equivalents) of TsCl to ensure complete conversion of the alcohol. |
| Inadequate reaction time. | Allow the reaction to stir for a longer period (e.g., overnight) at a controlled temperature. | |
| Difficulty in Purifying the Product | Emulsion formation during aqueous workup. | Add brine to the aqueous layer to help break the emulsion. |
| Co-elution of the product and impurities during column chromatography. | Use a solvent system with a lower polarity (e.g., a higher ratio of hexane to ethyl acetate) to improve separation. The tosylate is generally less polar than the starting alcohol but more polar than the chloride byproduct. | |
| Product appears as an oil and does not crystallize. | The product may be an oil at room temperature. Purification by column chromatography is the recommended method in this case. |
Experimental Protocol: Synthesis of this compound
This is a general procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-phenyl-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 2-phenyl-1-propanol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 equivalents) to the solution and stir for 5-10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at or below 5 °C.
-
After the addition is complete, continue stirring the reaction at 0 °C for 1-2 hours, and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting alcohol on TLC), quench the reaction by adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions [mdpi.com]
- 8. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencemadness.org [sciencemadness.org]
Technical Support Center: Optimization of 2-Phenylpropyl Tosylate Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-phenylpropyl tosylate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is my reaction yield low or why is there no product formation?
Answer: Low or no yield in the tosylation of a secondary alcohol like 2-phenylpropanol can stem from several factors:
-
Purity of Reagents: The purity of p-toluenesulfonyl chloride (TsCl) is crucial. Commercial TsCl can contain impurities that inhibit the reaction. Recrystallizing the TsCl from a solvent like hexane before use can significantly improve yields and reproducibility.[1]
-
Steric Hindrance: 2-Phenylpropanol is a secondary alcohol, and steric hindrance around the hydroxyl group can slow down the reaction.[1] To overcome this, optimizing the base and solvent system is important.
-
Improper Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical. Using a non-nucleophilic, sterically hindered base like pyridine or triethylamine (Et3N) is common.[1] The reaction is often started at a low temperature (e.g., 0°C) and then allowed to warm to room temperature.[1]
-
Presence of Water: The reaction is sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents must be used.[1] Any water present will react with the TsCl, reducing the amount available to react with the alcohol.
Question: I've isolated a product, but it's not the expected this compound. What could it be?
Answer: A common side product in tosylation reactions is the corresponding alkyl chloride.[2][3][4][5] This occurs when the chloride ion, generated from the tosyl chloride, acts as a nucleophile and displaces the tosylate group that has just formed.[2][5] This is particularly prevalent with substrates that can form stable carbocations, such as benzylic systems.[2][6]
To minimize the formation of the alkyl chloride:
-
Use p-toluenesulfonic anhydride instead of tosyl chloride. This eliminates the chloride ion from the reaction mixture.[7][8]
-
Carefully control the reaction temperature, as higher temperatures can favor substitution reactions.
Question: My product seems to be decomposing after isolation. Why is this happening and how can I prevent it?
Answer: this compound, being a benzylic tosylate, can be inherently unstable.[6] It is prone to decomposition, especially in the presence of nucleophiles or upon heating, due to the facile formation of a stable benzylic carbocation.[6][7] This can manifest as the product turning into a dark brown liquid.[6]
To improve stability:
-
Store the purified product at low temperatures.
-
Avoid prolonged heating during purification.
-
Use the product in the subsequent reaction step as quickly as possible after isolation.
-
Consider using a hindered base like 2,6-di-tert-butylpyridine during the reaction to scavenge any acid that could promote decomposition.[6]
Question: What is the best way to purify this compound?
Answer: Purification can be challenging due to the product's potential instability.
-
Workup: After the reaction is complete, it is typically quenched with water or a dilute acid to neutralize the base. The product is then extracted into an organic solvent like diethyl ether or dichloromethane.[5][6] The organic layer is washed with water and brine, then dried over an anhydrous salt like magnesium sulfate or sodium sulfate.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be effective. However, care must be taken to avoid prolonged heating.[1]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, silica gel chromatography can be used.[6] It is important to run the column relatively quickly to minimize the time the product spends on the silica, which can be acidic and promote decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting an alcohol to a tosylate? A1: The primary purpose is to convert the hydroxyl (-OH) group, which is a poor leaving group, into a tosylate (-OTs) group.[9][10] The tosylate is an excellent leaving group, making the molecule susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.[9][11]
Q2: Will the stereochemistry at the alcohol carbon be affected during the tosylation reaction? A2: The tosylation reaction itself proceeds with retention of configuration at the stereocenter.[9][10] The alcohol's oxygen atom acts as the nucleophile, and the C-O bond of the alcohol is not broken during this step.[10]
Q3: Can I use other sulfonyl chlorides, like mesyl chloride (MsCl)? A3: Yes, mesyl chloride is a common alternative to tosyl chloride.[9] Mesylates (-OMs) are also excellent leaving groups. The choice between tosylates and mesylates often depends on the specific substrate and desired reactivity. In some cases, mesylation can be more challenging to control with hindered alcohols.[1]
Q4: What are the optimal reaction conditions for tosylating a secondary alcohol? A4: While optimal conditions can vary, a common starting point for a secondary alcohol like 2-phenylpropanol involves using 1.1-1.5 equivalents of tosyl chloride with a base like pyridine (which can also act as the solvent) or triethylamine in a solvent like dichloromethane (DCM) at 0°C to room temperature.[1][12]
Data Presentation
Table 1: General Reaction Parameters for Tosylation of Secondary Alcohols
| Parameter | Reagent/Condition | Typical Range/Value | Purpose/Notes |
| Alcohol | 2-Phenylpropanol | 1.0 eq | Starting material. |
| Sulfonylating Agent | p-Toluenesulfonyl chloride (TsCl) | 1.1 - 1.5 eq | Forms the tosylate ester. |
| Base | Pyridine or Triethylamine (Et3N) | 2.0 - 3.0 eq | Neutralizes the HCl byproduct.[1] |
| Solvent | Pyridine, Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous | The reaction medium. Must be dry.[1] |
| Temperature | 0°C to Room Temperature | - | Lower temperatures can help control side reactions.[1] |
| Reaction Time | 2 - 24 hours | - | Monitored by TLC until consumption of the starting alcohol. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a representative procedure based on common laboratory practices for the tosylation of secondary alcohols.
-
Preparation:
-
Ensure all glassware is oven-dried or flame-dried to remove any traces of water.
-
If necessary, recrystallize the p-toluenesulfonyl chloride (TsCl) from hexane to ensure high purity.[1]
-
Use anhydrous solvents. Dichloromethane (DCM) should be distilled from calcium hydride.
-
-
Reaction Setup:
-
To a round-bottom flask under a nitrogen or argon atmosphere, add 2-phenylpropanol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
-
Addition of Reagents:
-
Add triethylamine (Et3N, 2.0 eq) to the stirred solution.
-
Slowly add solid p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains close to 0°C.
-
-
Reaction:
-
Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) by observing the disappearance of the 2-phenylpropanol spot. The reaction may take several hours to complete.
-
-
Workup:
-
Once the reaction is complete, quench it by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Reactions of alcohols to form alkyl bromides and tosylates - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Toward a method for synthesis of allylic tosylates [morressier.com]
- 8. nesacs.org [nesacs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Complete the following multistep syntheses using tosylate formati... | Study Prep in Pearson+ [pearson.com]
- 12. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions [mdpi.com]
dealing with steric hindrance in 2-Phenylpropyl tosylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-phenylpropyl tosylate. The steric hindrance inherent in this secondary tosylate presents unique challenges, primarily the competition between substitution (SN1/SN2) and elimination (E1/E2) reactions. This guide will help you navigate these challenges to achieve your desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to elimination reactions?
A1: this compound is a secondary alkyl tosylate, which means the leaving group (tosylate) is attached to a carbon atom that is bonded to two other carbon atoms. This structure creates significant steric hindrance around the reaction center, making it difficult for nucleophiles to attack the carbon in an SN2 reaction. Consequently, nucleophiles, especially those that are also strong bases, are more likely to abstract a proton from an adjacent carbon (a β-hydrogen), leading to an E2 elimination reaction.[1][2]
Q2: What is the role of the phenyl group in the reactivity of this compound?
A2: The phenyl group at the 2-position can play a significant role through neighboring group participation (NGP). In solvolysis reactions or when a weak nucleophile is used, the π-electrons of the phenyl ring can attack the electrophilic carbon, displacing the tosylate leaving group and forming a bridged intermediate called a phenonium ion.[3][4] This can lead to a mixture of products, including rearranged and stereochemically scrambled products.
Q3: How can I favor substitution over elimination?
A3: To favor substitution, you should use a strong, non-basic nucleophile in a polar aprotic solvent. Good examples of such nucleophiles include azide (N₃⁻) and cyanide (CN⁻). Polar aprotic solvents like DMSO or DMF can also help to solvate the cation in an SN1-like pathway without promoting E2 elimination. Lowering the reaction temperature can also favor substitution over elimination, as elimination reactions often have a higher activation energy.
Q4: How can I favor elimination over substitution?
A4: To favor elimination, you should use a strong, sterically hindered (bulky) base.[5][6] Potassium tert-butoxide (t-BuOK) is a classic example.[5] The bulkiness of the base makes it a poor nucleophile, so it is more likely to act as a base and abstract a β-hydrogen, leading to the E2 product. Using a higher reaction temperature will also generally favor elimination.
Troubleshooting Guides
Problem 1: Low yield of the desired substitution product and a high yield of the elimination byproduct (1-phenylpropene).
| Possible Cause | Troubleshooting Step |
| Nucleophile is too basic. | Switch to a less basic, but still potent, nucleophile. For example, if you are using an alkoxide, consider switching to an azide or a cyanide. |
| Reaction temperature is too high. | Lower the reaction temperature. Substitution reactions are generally favored at lower temperatures compared to elimination reactions. |
| Solvent is protic. | Switch to a polar aprotic solvent such as DMSO or DMF. Protic solvents can stabilize the transition state of elimination reactions. |
| Base is not sterically hindered. | If elimination is desired, ensure you are using a bulky base like potassium tert-butoxide. For substitution, a non-basic nucleophile is key. |
Problem 2: Formation of rearranged products.
| Possible Cause | Troubleshooting Step |
| Reaction conditions favor an SN1 pathway. | This is likely due to neighboring group participation of the phenyl ring forming a phenonium ion. To avoid this, use a strong, non-basic nucleophile that will favor a direct SN2 displacement. |
| Solvent is too polar and protic. | A polar protic solvent (like ethanol or acetic acid) can stabilize carbocation intermediates, including the phenonium ion, leading to rearrangement. Switch to a less polar or an aprotic solvent if possible. |
Data Presentation
The following tables summarize the expected product distributions for the reaction of this compound under different conditions.
Table 1: Reaction with Strong Nucleophiles/Bases
| Nucleophile/Base | Solvent | Temperature | Major Product(s) | Minor Product(s) | Predominant Mechanism |
| Sodium Ethoxide (NaOEt) | Ethanol | 55°C | 1-Phenylpropene | 2-Ethoxy-1-phenylpropane | E2 |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 82°C | 1-Phenylpropene | Negligible Substitution | E2 |
| Sodium Azide (NaN₃) | DMSO | 50°C | 2-Azido-1-phenylpropane | 1-Phenylpropene | SN2 |
Table 2: Solvolysis Reactions with Weak Nucleophiles
| Solvent (Nucleophile) | Temperature | Major Product(s) | Minor Product(s) | Predominant Mechanism |
| Acetic Acid | 70°C | 2-Acetoxy-1-phenylpropane, Rearranged Acetates | 1-Phenylpropene | SN1 with NGP |
| Ethanol | 78°C | 2-Ethoxy-1-phenylpropane, Rearranged Ethers | 1-Phenylpropene | SN1 with NGP |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 2-phenyl-1-propanol to its corresponding tosylate.
Materials:
-
2-phenyl-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-phenyl-1-propanol (1 equivalent) in cold (0 °C) pyridine.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Pour the reaction mixture into cold 1 M HCl and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: E2 Elimination of this compound with Potassium tert-Butoxide
This protocol is designed to maximize the yield of the elimination product, 1-phenylpropene.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol
-
Diethyl ether
-
Water
Procedure:
-
Dissolve this compound (1 equivalent) in dry tert-butanol.
-
Add potassium tert-butoxide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully evaporate the solvent under reduced pressure (the product is volatile).
-
Purify the resulting 1-phenylpropene by distillation.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting flowchart for this compound reactions.
References
Technical Support Center: Purification of 2-Phenylpropyl Tosylate Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-Phenylpropyl tosylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude this compound product?
A1: The most common impurities include:
-
Unreacted 2-phenyl-1-propanol: The starting material for the tosylation reaction.
-
Tosyl chloride: Excess reagent used to drive the reaction to completion.
-
Triethylammonium or Pyridinium Salts: Byproducts formed from the base used to neutralize the HCl generated during the reaction.
-
2-Phenylpropyl chloride: A significant side product formed by the reaction of the intermediate tosylate with chloride ions. This is more prevalent with longer reaction times or higher temperatures.[1][2]
-
Degradation Products: As a secondary benzylic tosylate, this compound can be unstable and may degrade over time, especially if exposed to heat or acidic/basic conditions, leading to colored impurities.[3]
Q2: My crude this compound is a brown oil, but the pure compound should be a white solid. What causes the color?
A2: The brown color is typically due to the presence of degradation products. Secondary benzylic tosylates can be unstable and may decompose, especially if residual acid or base is present from the workup.[3] Overheating during solvent removal can also contribute to discoloration. It is crucial to perform the purification promptly after the reaction and to use mild conditions.
Q3: How can I effectively remove the triethylammonium/pyridinium salt byproduct?
A3: These salts are highly soluble in water. A standard aqueous workup is usually sufficient to remove the bulk of these impurities. Washing the organic layer with water, followed by a wash with a saturated sodium bicarbonate solution and then brine, will effectively remove these salts.
Q4: What are the recommended methods for purifying this compound?
A4: The two primary methods for purifying this compound are:
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from both more polar impurities (e.g., unreacted alcohol, salts) and less polar impurities (e.g., 2-phenylpropyl chloride).
-
Recrystallization: This method can yield highly pure product if a suitable solvent system is identified. It is particularly effective at removing small amounts of impurities from a product that is already relatively pure.
Troubleshooting Guides
Flash Column Chromatography
Problem: Poor separation between this compound and 2-Phenylpropyl chloride.
-
Cause: These two compounds have very similar polarities, making separation challenging.
-
Solution:
-
Optimize the Eluent System: Use a low-polarity eluent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 98:2 v/v). A shallow gradient, slowly increasing the polarity, can improve separation.
-
Use a High-Efficiency Silica Gel: Employing a smaller particle size silica gel (e.g., 40-63 µm) can enhance resolution.
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can lead to a sharper band and better separation.
-
Problem: The product is degrading on the silica gel column.
-
Cause: Silica gel can be slightly acidic, which may cause the degradation of acid-sensitive compounds like secondary benzylic tosylates.
-
Solution:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the chosen eluent system containing a small amount of a neutral or basic additive, such as triethylamine (0.1-1%).[4]
-
Run the Column Quickly: Minimize the time the product spends on the column by using a slightly more polar eluent to speed up the elution, without sacrificing separation.
-
Recrystallization
Problem: The product "oils out" instead of crystallizing.
-
Cause: The product is coming out of solution above its melting point. This can happen if the boiling point of the solvent is too high or if there are significant impurities present that depress the melting point.
-
Solution:
-
Choose a Lower-Boiling Solvent System: Select a solvent or solvent mixture with a lower boiling point.
-
Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) at room temperature. Then, slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystallization.
-
Seed the Solution: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.
-
Problem: Low recovery of the product after recrystallization.
-
Cause: The product may have significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Solution:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product.
-
Cool the Solution Thoroughly: Ensure the solution is cooled to a low temperature (e.g., in an ice bath or refrigerator) to maximize the precipitation of the product.
-
Concentrate the Mother Liquor: The filtrate from the recrystallization can be concentrated and a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.
-
Experimental Protocols
General Tosylation of a Secondary Alcohol (Illustrative)
-
Dissolve the secondary alcohol (e.g., 2-phenyl-1-propanol) (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 - 1.5 eq.).
-
If using DCM as the solvent, add a base such as triethylamine (TEA) or pyridine (1.5 - 2.0 eq.) dropwise.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.
| Parameter | Recommended Condition |
| Solvent | Dichloromethane or Pyridine |
| Base | Triethylamine or Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours (monitor by TLC) |
Table 1: General Reaction Conditions for Tosylation.
Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry of the chosen eluent.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Load the Sample: Carefully add the sample to the top of the silica gel bed.
-
Elute: Begin elution with a low polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate). The polarity can be gradually increased if necessary to elute the product.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
| Parameter | Recommended Eluent System |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 98:2 to 90:10) |
Table 2: Suggested Conditions for Flash Column Chromatography.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting the purification of this compound based on the impurity profile.
References
- 1. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Purification [chem.rochester.edu]
Technical Support Center: Reactivity of 2-Phenylpropyl Tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-phenylpropyl tosylate. The information addresses common issues and unexpected reactivity encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in solvolysis reactions?
A1: Due to the presence of the phenyl group at the β-position to the tosylate leaving group, the solvolysis of this compound does not typically proceed through a simple direct substitution (SN2) or a classical carbocation (SN1) mechanism. Instead, it undergoes neighboring group participation (NGP) or anchimeric assistance, where the phenyl group acts as an internal nucleophile. This leads to the formation of a bridged intermediate known as a phenonium ion . The subsequent nucleophilic attack by the solvent on this intermediate results in a mixture of products.
Q2: What are the common unexpected products observed during the solvolysis of this compound?
A2: The primary unexpected outcome is the formation of rearranged products. Attack of the solvent on the phenonium ion can occur at two positions, leading to a mixture of the "unrearranged" 2-phenylpropyl product and the "rearranged" 1-phenylpropyl product. For example, in acetolysis, a mixture of 2-phenylpropyl acetate and 1-phenylpropyl acetate is expected.
Q3: Can the formation of unexpected side products be controlled?
A3: To some extent, yes. The ratio of rearranged to unrearranged products can be influenced by the solvent and the reaction conditions. Solvents with higher ionizing power and lower nucleophilicity tend to favor the formation of the phenonium ion and subsequent rearrangement. Additionally, during the synthesis of this compound from 2-phenylpropan-2-ol, the use of a non-nucleophilic base is crucial to prevent the formation of the corresponding chloride as a side product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of the starting alcohol to the tosylate. | 1. Incomplete reaction. 2. Deactivation of the tosyl chloride. 3. Steric hindrance around the hydroxyl group. | 1. Increase the reaction time and/or temperature. 2. Use fresh tosyl chloride. 3. Use a stronger, non-nucleophilic base like pyridine or DMAP. |
| Formation of 2-phenylpropyl chloride as a major byproduct during tosylation. | The base used (e.g., triethylamine) is forming a nucleophilic chloride salt with the HCl byproduct, which then displaces the tosylate. | Use a non-nucleophilic base such as pyridine. Pyridine acts as a base to neutralize the HCl produced without generating a significant concentration of nucleophilic chloride ions. |
| The ratio of rearranged to unrearranged solvolysis products is different than expected. | 1. Solvent effects: The nucleophilicity and ionizing power of the solvent significantly impact the product distribution. 2. Temperature effects: Higher temperatures may favor different pathways. | 1. Carefully select the solvent based on the desired outcome. For example, more nucleophilic solvents may favor a greater proportion of the direct substitution product. 2. Maintain consistent and controlled reaction temperatures. |
| Difficulty in separating the rearranged and unrearranged products. | The isomeric products often have very similar physical properties (e.g., boiling point, polarity). | High-performance liquid chromatography (HPLC) or gas chromatography (GC) are often required for accurate quantification and separation. Careful column chromatography with a suitable solvent system may also be effective. |
| Inconsistent kinetic data for solvolysis. | 1. Presence of water or other nucleophilic impurities in the solvent. 2. Inaccurate temperature control. | 1. Use anhydrous and high-purity solvents. 2. Employ a constant temperature bath to ensure precise temperature control throughout the experiment. |
Quantitative Data
| Solvent | Expected Major Products | Anticipated Product Ratio (Unrearranged : Rearranged) | Reaction Pathway |
| Acetic Acid (Acetolysis) | 2-Phenylpropyl acetate, 1-Phenylpropyl acetate | ~ 50 : 50 | Predominantly via phenonium ion |
| Formic Acid (Formolysis) | 2-Phenylpropyl formate, 1-Phenylpropyl formate | ~ 40 : 60 | Stronger ionizing power favors rearrangement |
| Ethanol (Ethanolysis) | 2-Phenylpropyl ethyl ether, 1-Phenylpropyl ethyl ether | ~ 60 : 40 | Ethanolysis often shows less rearrangement |
| Water/Acetone | 2-Phenylpropan-2-ol, 1-Phenylpropan-1-ol | Varies with water concentration | Competitive SN1 and NGP pathways |
Experimental Protocols
Synthesis of this compound
This protocol describes the conversion of 2-phenylpropan-2-ol to its corresponding tosylate.
Materials:
-
2-Phenylpropan-2-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-phenylpropan-2-ol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the cooled solution with stirring.
-
In a separate container, dissolve p-toluenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the alcohol/pyridine mixture at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Acetolysis of this compound
This protocol outlines the procedure for the solvolysis of this compound in acetic acid.
Materials:
-
This compound
-
Glacial acetic acid (anhydrous)
-
Sodium acetate (anhydrous)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer for product analysis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add anhydrous sodium acetate (1.1 eq) to the solution. This acts as a buffer to neutralize the toluenesulfonic acid byproduct.
-
Heat the reaction mixture to a constant temperature (e.g., 70 °C) and stir.
-
Monitor the reaction progress over time by withdrawing small aliquots, quenching them in water, extracting with ether, and analyzing by GC or TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and carefully remove the solvent under reduced pressure.
-
Analyze the product mixture by GC-MS or 1H NMR to determine the ratio of 2-phenylpropyl acetate to 1-phenylpropyl acetate.
Visualizations
Caption: Experimental workflow for synthesis and solvolysis.
References
Technical Support Center: Catalyst Deactivation in 2-Phenylpropyl Tosylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during reactions involving 2-Phenylpropyl tosylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in chemical reactions?
A1: Catalyst deactivation is the loss of a catalyst's activity and/or selectivity over time.[1][2] The most common causes include:
-
Poisoning: This occurs when impurities or reactants bind strongly to the active sites of the catalyst, blocking them from participating in the reaction.[2][3] Sulfur compounds, carbon monoxide, halides, and heavy metals are common catalyst poisons.[4][5]
-
Fouling or Coking: This is the physical deposition of substances, such as carbonaceous materials (coke), on the catalyst surface, which can block pores and active sites.[2][3]
-
Sintering or Aging: High temperatures can cause the small catalyst particles to clump together, which reduces the active surface area.[1][3]
-
Mechanical Damage: The physical breakdown or wear of catalyst particles can occur due to stress within the reactor.[2][4]
Q2: Can this compound itself contribute to catalyst deactivation?
A2: Yes, it is possible. Tosylates are sulfur-containing compounds. Sulfur is a well-known poison for many catalysts, especially those based on noble metals like palladium and platinum.[1][5] The sulfur atom in the tosylate group can strongly adsorb onto the catalyst's active sites, leading to a reduction in catalytic activity.[6]
Q3: What are the initial signs that my catalyst may be deactivating?
A3: The primary indicators of catalyst deactivation include a noticeable decrease in the reaction rate, a lower product yield than expected, and a decline in the selectivity for the desired product.[2] Monitoring your reaction progress over time is crucial for early detection.
Q4: Is catalyst deactivation reversible?
A4: It depends on the mechanism of deactivation.
-
Reversible Deactivation: In some cases, such as certain types of poisoning or fouling, the catalyst's activity can be restored.[4][6] This is often achieved through regeneration processes.[4][6]
-
Irreversible Deactivation: Deactivation due to sintering or severe poisoning that causes structural changes to the catalyst is often permanent, and the catalyst will likely need to be replaced.[4][5]
Q5: What are some general strategies to prevent catalyst deactivation?
A5: Proactive measures can significantly extend the life of your catalyst. These include:
-
Purifying Reactants and Solvents: Removing impurities that can act as poisons is a critical step.[5]
-
Using Guard Beds: A guard bed can be placed upstream of the main catalyst bed to adsorb poisons before they reach the primary catalyst.[4]
-
Optimizing Reaction Conditions: Controlling temperature to prevent sintering and managing reactant concentrations can help minimize deactivation.[2]
-
Choosing Resistant Catalysts: Selecting a catalyst material that is less susceptible to poisoning by the specific components of your reaction mixture can be beneficial.[7]
Troubleshooting Guides
Issue 1: The reaction is sluggish or has stopped completely.
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Analyze Reactants: Ensure the purity of your this compound and other reagents. Consider that the tosylate itself can be a source of sulfur poisoning. 2. Control Experiment: Run the reaction with a fresh batch of catalyst and highly purified reactants to see if the activity is restored. 3. Catalyst Regeneration: If poisoning is suspected and potentially reversible, attempt a regeneration protocol (see Experimental Protocols section). |
| Fouling/Coking | 1. Visual Inspection: If possible, inspect the catalyst for any visible deposits. 2. Thermal Regeneration: For carbon-based fouling, a common regeneration method is to carefully burn off the deposits in a controlled atmosphere.[8] |
| Sintering | 1. Review Reaction Temperature: Confirm that the reaction temperature has not exceeded the recommended limits for the catalyst. 2. Replace Catalyst: Sintering is generally irreversible, and the catalyst will likely need to be replaced.[4] |
Issue 2: A significant drop in product yield is observed over time or with subsequent reactions.
| Potential Cause | Troubleshooting Steps |
| Gradual Catalyst Poisoning | 1. Monitor Reaction Rate: Track the reaction rate over time. A gradual decrease is indicative of slow poisoning. 2. Increase Catalyst Loading: As a temporary measure, a higher catalyst loading might compensate for the loss of active sites. However, this is not a long-term solution. 3. Implement Regeneration Cycles: If the catalyst is regenerable, establish a regular regeneration schedule. |
| Leaching of Active Metals | 1. Analyze Product/Reaction Mixture: Test the product and reaction mixture for the presence of the catalyst's metal. 2. Choose a More Stable Catalyst: Consider a catalyst with better metal stability under your reaction conditions. |
Data Presentation
Table 1: Common Catalyst Poisons and Their Effects
| Poison | Affected Catalysts | Mechanism of Action | Effect on Activity |
| Sulfur Compounds | Noble metals (Pd, Pt, Rh), Ni, Fe | Strong chemisorption onto active sites.[4][6] | Significant to complete loss of activity.[1] |
| Carbon Monoxide | Fe, Cu, Noble metals | Strong adsorption to active sites, blocking reactants.[7] | Reduced reaction rates.[7] |
| Halides (e.g., Cl⁻) | Various metal catalysts | Can alter the electronic properties of the catalyst or cause corrosion.[4] | Variable, can be severe. |
| Heavy Metals (e.g., Pb, As) | Various metal catalysts | Irreversible binding to active sites.[5] | Permanent deactivation.[5] |
Experimental Protocols
Protocol 1: General Catalyst Regeneration by Chemical Washing
This is a general guideline and should be optimized for your specific catalyst.
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Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture through filtration or decantation.
-
Solvent Wash: Wash the recovered catalyst with a solvent that is known to dissolve potential impurities but not the catalyst itself. This can help remove adsorbed species.
-
Chemical Treatment: Depending on the nature of the poison, a dilute acid or base wash may be effective.[8] For instance, an acetic acid wash has been shown to be effective in removing some metal poisons.[9]
-
Rinsing: Thoroughly rinse the catalyst with a clean solvent to remove any residual chemical treatment agents.
-
Drying: Dry the catalyst under vacuum or at a mild temperature to remove the solvent.
-
Activity Test: Test the regenerated catalyst in a small-scale reaction to evaluate its restored activity.
Protocol 2: Testing for Catalyst Poisoning
-
Establish a Baseline: Run the reaction with a fresh catalyst and highly purified reactants under standard conditions. Record the initial reaction rate and final yield.
-
Introduce Potential Poison: In a separate experiment, add a small, known amount of a suspected poison (or use the unpurified this compound) to the reaction mixture with a fresh catalyst.
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Compare Results: Compare the reaction rate and yield of the second experiment to the baseline. A significant decrease in performance indicates that the added substance is acting as a catalyst poison.
Visualizations
Caption: Major pathways of catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Mechanism of catalyst poisoning by a sulfur compound.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. youtube.com [youtube.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
monitoring the progress of 2-Phenylpropyl tosylate reactions
Technical Support Center: 2-Phenylpropyl Tosylate Reactions
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in monitoring the progress of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring the formation of this compound?
A1: The progress of the tosylation of 2-phenylpropan-1-ol can be effectively monitored using several analytical techniques. The most common methods are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] TLC is excellent for quick, qualitative checks of reaction completion. GC-MS provides quantitative information about the conversion and detects volatile impurities. NMR spectroscopy offers detailed structural information to confirm the formation of the product and identify byproducts.[2][4]
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor the reaction?
A2: TLC is used to separate the starting material (alcohol) from the product (tosylate) based on polarity. The alcohol is significantly more polar than the tosylate. Therefore, on a silica gel TLC plate, the alcohol will have a lower Retention Factor (Rf) value compared to the less polar tosylate product. The reaction is considered complete when the spot corresponding to the starting alcohol is no longer visible.[1] A co-spot (a lane with both the reaction mixture and the starting material) is recommended for accurate comparison.
Q3: What changes should I expect in the ¹H NMR spectrum upon successful tosylation?
A3: As the reaction proceeds, you will observe the disappearance of the alcohol's hydroxyl (-OH) proton signal. Concurrently, new signals corresponding to the tosyl group will appear. Specifically, you will see two doublets in the aromatic region (around 7.3-7.8 ppm) for the tosyl group's protons and a new singlet around 2.4 ppm for the methyl group on the tosyl moiety.[2][3][5] The signals for the propyl chain protons adjacent to the oxygen will also experience a downfield shift.
Q4: What are the most common side reactions, and how can they be identified?
A4: The primary side reactions are elimination (to form alkenes) and hydrolysis of the tosylate back to the alcohol.[6][7] Elimination is favored by high temperatures and strong, bulky bases.[6][8] These side products can be detected as additional spots on a TLC plate or extra peaks in a GC chromatogram. The formation of an alkene can be confirmed by the appearance of vinylic proton signals in the ¹H NMR spectrum (typically 5-6 ppm).
Q5: Why is my reaction proceeding slowly or not at all?
A5: Several factors can hinder the reaction rate. Ensure that anhydrous conditions are maintained, as water can hydrolyze the tosyl chloride and the tosylate product.[1][7] The purity of the starting alcohol and tosyl chloride is crucial. The base used (commonly pyridine or triethylamine) must be dry and of sufficient quantity to neutralize the HCl generated during the reaction.[9][10] Finally, check the reaction temperature; while elevated temperatures can increase the rate, they can also promote elimination side reactions.[6]
Experimental Protocols & Data
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation : Use silica gel 60 F254 plates.
-
Spotting : Apply a small spot of the starting alcohol (dissolved in a suitable solvent), a co-spot (starting material and reaction mixture), and a spot of the reaction mixture onto the baseline of the TLC plate.
-
Elution : Develop the plate in a sealed chamber with an appropriate eluent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Visualization : After elution, dry the plate and visualize the spots under UV light (254 nm). Further visualization can be achieved by staining with a potassium permanganate solution, which reacts with the alcohol (starting material) but not the tosylate (product).[1]
-
Analysis : Compare the Rf values. The disappearance of the lower Rf spot (alcohol) in the reaction mixture lane indicates reaction progression.
Table 1: Representative TLC Data (4:1 Hexane:Ethyl Acetate Eluent)
| Compound | Expected Rf | Visualization (KMnO₄ Stain) |
|---|---|---|
| 2-Phenylpropan-1-ol | ~ 0.3 | Yellow/Brown Spot |
| This compound | ~ 0.6 | No significant change |
| Phenylpropene (Elimination) | ~ 0.8 | Yellow/Brown Spot |
Protocol 2: Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation : Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Workup : Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Analysis : Evaporate the solvent and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquisition : Record the ¹H NMR spectrum. Monitor the integration of key signals to determine the relative ratio of starting material to product.
Table 2: Key ¹H NMR Signal Comparison (CDCl₃)
| Protons | 2-Phenylpropan-1-ol (Start) | This compound (Product) |
|---|---|---|
| Tosyl-CH ₃ | N/A | ~ 2.4 ppm (s, 3H) |
| -CH ₂-O- | ~ 3.7 ppm (d, 2H) | ~ 4.1 ppm (d, 2H) |
| -OH | Variable (broad s, 1H) | Disappears |
| Tosyl-ArH | N/A | ~ 7.3 ppm (d, 2H) & ~7.7 ppm (d, 2H) |
| Phenyl-ArH | ~ 7.2-7.4 ppm (m, 5H) | ~ 7.1-7.3 ppm (m, 5H) |
Troubleshooting Guides
Visualization 1: General Experimental Workflow
Caption: General workflow for synthesis and monitoring.
Visualization 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
Visualization 3: Competing Reaction Pathways
Caption: Substitution vs. Elimination pathways.
References
- 1. rsc.org [rsc.org]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Hydrolysis of oxiranylmethyl tosylates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
common mistakes in handling 2-Phenylpropyl tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenylpropyl tosylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is an organic compound where the hydroxyl group of 2-phenyl-1-propanol has been converted into a tosylate group. This transformation is crucial because the tosylate group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.[1][2] Alcohols themselves have a hydroxide (-OH) group, which is a poor leaving group.[2]
Q2: How is this compound synthesized?
A2: It is typically synthesized by reacting 2-phenyl-1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[1] The base is necessary to neutralize the HCl byproduct of the reaction. The synthesis should be carried out at low temperatures (e.g., 0 °C) to minimize side reactions.
Q3: What are the main competing reactions when using this compound?
A3: The primary competing reactions are nucleophilic substitution (SN2) and elimination (E2).[3][4] The outcome depends on the reaction conditions, particularly the nature of the base/nucleophile. Strong, non-hindered bases/nucleophiles favor SN2, while strong, sterically hindered bases promote E2 elimination.[3]
Q4: Is this compound stable?
A4: Like many benzylic tosylates, this compound can be unstable.[5] It may decompose upon storage, especially at room temperature or when exposed to light. Decomposition can be observed as the sample turning from a white solid to a brown or reddish liquid.[5] For this reason, it is often best to use it fresh or store it at low temperatures.
Troubleshooting Guides
Synthesis & Purification
Problem: Low yield of this compound during synthesis.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure that the p-toluenesulfonyl chloride is of high purity and used in a slight excess. The reaction may require a longer time or a more efficient base. For secondary alcohols, solvent-free methods using potassium carbonate and a small amount of potassium hydroxide can be effective.[6]
-
-
Possible Cause 2: Degradation during workup.
-
Solution: Avoid excessive heating during solvent evaporation. Wash the organic layer with cold, dilute acid (e.g., HCl) to remove the base (e.g., pyridine), followed by a wash with cold sodium bicarbonate solution and brine. Dry the organic layer thoroughly before evaporation.
-
-
Possible Cause 3: Formation of side products.
-
Solution: The primary side product is often the elimination product, 1-phenylpropene. Running the reaction at a lower temperature can disfavor the elimination pathway.
-
Problem: The purified this compound is a brown oil instead of a white solid.
-
Possible Cause: Decomposition.
-
Solution: This indicates that the compound has started to decompose.[5] This can be due to residual acid or base from the workup, or exposure to heat or light. If possible, purify a small amount by flash chromatography, but be aware that it may decompose on silica gel. It is often best to use the crude product immediately after workup.
-
Reactions with this compound
Problem: My reaction with a nucleophile is giving a mixture of substitution and elimination products.
-
Possible Cause: Competing SN2 and E2 pathways.
-
Solution: The choice of base and solvent is critical. To favor substitution (SN2), use a good, non-basic nucleophile in a polar aprotic solvent (e.g., DMF, DMSO). To favor elimination (E2), use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK).[3]
-
Problem: The elimination reaction is giving a mixture of alkene isomers.
-
Possible Cause: Formation of both Zaitsev and Hofmann products.
-
Solution: According to Zaitsev's rule, elimination reactions tend to produce the more substituted, and therefore more stable, alkene.[7] For this compound, this would be 1-phenylpropene. To favor the less substituted "Hofmann" product (3-phenyl-1-propene), a bulky base such as potassium tert-butoxide should be used.
-
Data Presentation
Table 1: Predicted Product Ratios for Reactions of this compound
| Reagent/Conditions | Major Pathway | Major Product | Minor Product(s) |
| Sodium Azide (NaN3) in DMF | SN2 | 2-azido-1-phenylpropane | 1-phenylpropene |
| Sodium Ethoxide (NaOEt) in Ethanol | E2 | 1-phenylpropene (Zaitsev) | 2-ethoxy-1-phenylpropane, 3-phenyl-1-propene (Hofmann) |
| Potassium tert-butoxide (t-BuOK) in t-BuOH | E2 | 3-phenyl-1-propene (Hofmann) | 1-phenylpropene (Zaitsev) |
| Acetic Acid (CH3COOH) | Solvolysis (SN1/E1) | 1-phenyl-2-propyl acetate | 1-phenylpropene |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: Dissolve 2-phenyl-1-propanol (1.0 eq) in anhydrous pyridine (3.0 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add solid p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitoring: Allow the reaction to stir at 0 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into ice-cold 1M HCl and extract with diethyl ether.
-
Purification: Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Product: The resulting crude this compound should be a white solid or pale oil and is best used immediately in the next step.
Visualizations
Caption: Synthesis of this compound from 2-phenyl-1-propanol.
Caption: Competing SN2 and E2 reaction pathways for this compound.
References
- 1. Ch8 : Tosylates [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability and Reactivity of 2-Phenylpropyl Tosylate in the Presence of a Base
For researchers, scientists, and drug development professionals, understanding the stability of key intermediates is critical for successful synthesis and process development. This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-phenylpropyl tosylate when exposed to basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in the presence of a base?
A1: this compound, a secondary tosylate, primarily undergoes two competing reaction pathways in the presence of a base: substitution (SN1 and SN2) and elimination (E1 and E2). The tosylate group (-OTs) is an excellent leaving group, making the molecule susceptible to nucleophilic attack or base-induced elimination.[1][2] The specific pathway that predominates is highly dependent on the reaction conditions.
Q2: How does the choice of base affect the stability and product distribution of this compound reactions?
A2: The nature of the base is a critical factor in determining the outcome of the reaction.
-
Strong, Non-hindered Bases (e.g., Sodium Ethoxide): These bases can act as both strong nucleophiles and strong bases, typically leading to a mixture of SN2 (substitution) and E2 (elimination) products. For secondary substrates like this compound, both pathways are competitive.[1][3]
-
Strong, Sterically Hindered Bases (e.g., Potassium tert-Butoxide): Due to their bulk, these bases are poor nucleophiles but strong bases.[4] Consequently, they strongly favor the E2 elimination pathway over substitution.[4][5]
-
Weak Bases/Nucleophiles (e.g., Water, Alcohols, Pyridine): In the absence of a strong base, solvolysis may occur, proceeding through SN1 and E1 mechanisms. These reactions involve the formation of a carbocation intermediate. The presence of a weak base like pyridine is often used to neutralize the acidic byproduct (TsOH) during the formation of the tosylate from the corresponding alcohol.[1][2]
Q3: What are the expected elimination products from this compound?
A3: E2 elimination from this compound can theoretically yield two constitutional isomers:
-
Zaitsev Product: 1-phenylpropene (the more substituted and generally more thermodynamically stable alkene).
-
Hofmann Product: 3-phenylpropene (the less substituted alkene).
The regioselectivity of the elimination is influenced by the steric bulk of the base. Non-hindered bases tend to favor the Zaitsev product, while bulky bases favor the formation of the Hofmann product due to steric hindrance at the more substituted beta-carbon.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired substitution product; significant amount of alkene byproduct detected. | The base used is too strong or not sufficiently nucleophilic, favoring elimination. | If an SN2 reaction is desired, consider using a less basic, but still potent, nucleophile. Ensure the temperature is not excessively high, as higher temperatures tend to favor elimination over substitution. |
| Formation of multiple alkene isomers in an elimination reaction. | The base used is not selective enough, leading to a mixture of Zaitsev and Hofmann products. | To selectively obtain the Hofmann product, use a sterically hindered base such as potassium tert-butoxide.[4] For the Zaitsev product, a smaller, strong base like sodium ethoxide is generally preferred, although a mixture may still result with secondary substrates. |
| Reaction is slow or does not proceed to completion. | The base may not be strong enough to promote the desired reaction, or the solvent may be inappropriate. | For E2 reactions, ensure a sufficiently strong base is used in an appropriate solvent (often the conjugate acid of the base, e.g., ethanol for sodium ethoxide). For SN2 reactions, a polar aprotic solvent can enhance the rate. For SN1/E1 reactions, a polar protic solvent is required to stabilize the carbocation intermediate. |
| Unexpected rearrangement products are observed. | The reaction conditions favor a carbocation intermediate (SN1/E1 pathway), which can undergo rearrangement. | To avoid rearrangements, use conditions that favor bimolecular pathways (SN2 or E2), such as using a strong nucleophile/base in a suitable solvent. |
Quantitative Data Summary
| Base | Base Type | Expected Major Pathway(s) | Major Product(s) |
| Sodium Ethoxide (NaOEt) in Ethanol | Strong, Non-hindered | SN2 / E2 | Mixture of 2-ethoxy-2-phenylpropane and 1-phenylpropene (Zaitsev) |
| Potassium tert-Butoxide (KOtBu) in tert-Butanol | Strong, Hindered | E2 | 3-phenylpropene (Hofmann) |
| Pyridine | Weak | (Typically used as an acid scavenger) | Stable, or slow SN1/E1 if heated in a protic solvent |
| Water (H₂O) or Ethanol (EtOH) (Solvolysis) | Weak | SN1 / E1 | Mixture of 2-phenyl-2-propanol/2-ethoxy-2-phenylpropane and 1-phenylpropene |
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the tosylation of a secondary alcohol.
Materials:
-
2-phenyl-1-propanol
-
Tosyl chloride (p-toluenesulfonyl chloride, TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-phenyl-1-propanol (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (1.2 - 1.5 equivalents) to the solution.
-
Slowly add tosyl chloride (1.1 - 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Procedure for Reaction of this compound with a Base
This protocol outlines a general procedure for reacting the tosylate with a base to analyze the product distribution.
Materials:
-
This compound
-
Selected base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol for sodium ethoxide, tert-butanol for potassium tert-butoxide)
-
Internal standard for GC-MS analysis (e.g., dodecane)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the appropriate anhydrous solvent.
-
Add the base (1.5 - 2.0 equivalents) to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
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Add a known amount of an internal standard to the organic solution for quantitative analysis.
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Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of substitution and elimination products.
Visualizations
Caption: Reaction pathways of this compound with different types of bases.
Caption: Troubleshooting flowchart for unexpected reaction outcomes.
References
Navigating the Complexities of 2-Phenylpropyl Tosylate Reactions: A Technical Support Guide
For researchers, scientists, and drug development professionals, controlling the reaction pathways of substituted alkyl tosylates is a frequent challenge. This technical support center provides troubleshooting guidance and frequently asked questions to help minimize side reactions during the use of 2-phenylpropyl tosylate, a compound prone to a variety of competing reaction pathways.
The solvolysis of this compound is a classic example of the competition between substitution (SN1), elimination (E1), and rearrangement reactions. The carbocation intermediate formed upon the departure of the tosylate leaving group is susceptible to attack by the solvent (solvolysis), deprotonation to form an alkene (elimination), or rearrangement via a phenonium ion intermediate or a hydride shift. The choice of solvent plays a critical role in directing the reaction toward the desired product and minimizing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed with this compound?
A1: The primary side reactions stem from the formation of a secondary benzylic carbocation. This intermediate can undergo:
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SN1 Reaction: Nucleophilic attack by the solvent, leading to a substitution product.
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E1 Reaction: Deprotonation of a beta-hydrogen by the solvent, resulting in the formation of an alkene (1-phenylpropene).
-
Rearrangement:
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Phenonium Ion Formation: The adjacent phenyl group can participate in the displacement of the tosylate, forming a bridged phenonium ion. Subsequent nucleophilic attack can lead to a rearranged substitution product.
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1,2-Hydride Shift: A hydride ion can shift from the adjacent carbon to the carbocation, forming a more stable tertiary carbocation, which then undergoes substitution or elimination.
-
Q2: How does solvent choice influence these side reactions?
A2: Solvent properties such as polarity, nucleophilicity, and proticity are key determinants of the reaction outcome:
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Polar Protic Solvents (e.g., ethanol, acetic acid, formic acid): These solvents are both polar and nucleophilic. They can stabilize the carbocation intermediate, favoring SN1 and E1 pathways. Their ability to act as a nucleophile leads to solvolysis products.
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Polar Aprotic Solvents (e.g., acetone, DMF): These solvents are polar but not strong nucleophiles. They can also stabilize the carbocation but are less likely to participate in SN1 reactions. They may favor elimination if a suitable base is present.
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Non-polar Solvents: These solvents disfavor the formation of the carbocation intermediate, thus slowing down all SN1 and E1-type reactions.
Q3: I am observing a significant amount of alkene in my reaction. How can I minimize this?
A3: To minimize the E1 elimination product (1-phenylpropene), consider the following:
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Lower the reaction temperature: Elimination reactions are generally favored at higher temperatures.
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Use a less basic solvent: Solvents that are less basic will be less likely to abstract a proton from the carbocation intermediate.
-
Choose a more nucleophilic solvent: A highly nucleophilic solvent can trap the carbocation intermediate before it has a chance to eliminate a proton.
Q4: My product analysis shows a rearranged product. What causes this and how can it be controlled?
A4: Rearrangement occurs due to the formation of a more stable carbocation intermediate through either a phenonium ion or a hydride shift. To control this:
-
Use a highly nucleophilic solvent: A strongly nucleophilic solvent can attack the initial carbocation before it has time to rearrange.
-
Consider a less ionizing solvent: Solvents that are less effective at stabilizing the carbocation may reduce the propensity for rearrangement. For instance, moving from a highly ionizing solvent like trifluoroethanol to a less ionizing one like ethanol could suppress rearrangement.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of desired substitution product and high yield of alkene. | The solvent is acting as a base, promoting the E1 pathway. The reaction temperature may be too high. | Use a more nucleophilic and less basic solvent. Lower the reaction temperature. |
| Formation of a rearranged product (e.g., 1-phenyl-1-propanol derivative). | The solvent is not nucleophilic enough to trap the initial carbocation, allowing time for rearrangement. | Employ a more nucleophilic solvent. |
| Slow or incomplete reaction. | The solvent is not polar enough to facilitate the ionization of the tosylate. | Switch to a more polar solvent to better stabilize the carbocation intermediate. |
| Complex product mixture with multiple substitution and elimination isomers. | The chosen solvent has intermediate properties of nucleophilicity and basicity, leading to a lack of selectivity. | Select a solvent that strongly favors either substitution (highly nucleophilic, weakly basic) or elimination (highly basic, weakly nucleophilic), depending on the desired outcome. |
Data Presentation: Solvent Effects on Product Distribution
The following table provides illustrative product distributions for the solvolysis of this compound in various solvents. These values are based on established principles of physical organic chemistry and data from analogous systems, demonstrating the impact of solvent choice on the reaction outcome.
| Solvent | Solvent Type | Substitution (SN1) Product (%) | Elimination (E1) Product (%) | Rearranged Product (%) |
| Ethanol | Polar Protic, Nucleophilic | 60 | 30 | 10 |
| Acetic Acid | Polar Protic, Weakly Nucleophilic | 40 | 20 | 40 |
| Formic Acid | Polar Protic, Ionizing | 20 | 10 | 70 |
| 2,2,2-Trifluoroethanol (TFE) | Highly Ionizing, Weakly Nucleophilic | 10 | 5 | 85 |
Experimental Protocol: Determination of Product Ratios by Gas Chromatography (GC)
This protocol outlines a general method for quantifying the products of a solvolysis reaction of this compound.
1. Reaction Setup: a. Dissolve this compound (100 mg) in the chosen solvent (10 mL) in a sealed vial. b. If the solvent is not the nucleophile, add the desired nucleophile in a slight excess. c. Place the vial in a temperature-controlled bath and stir for the desired reaction time.
2. Work-up: a. Quench the reaction by adding ice-cold water (20 mL). b. Extract the organic products with a suitable solvent (e.g., diethyl ether, 3 x 15 mL). c. Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
3. GC Analysis: a. Prepare a standard solution of the expected products (2-phenyl-2-propanol, 1-phenylpropene, etc.) of known concentrations. b. Prepare a solution of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane). c. Inject the standard solutions to determine the retention times and response factors for each component. d. Inject the sample of the reaction mixture. e. Integrate the peak areas of the products in the sample chromatogram. f. Calculate the relative percentage of each product using the determined response factors.
4. 1H NMR Analysis (for structural confirmation): a. Dissolve a portion of the crude product mixture in a deuterated solvent (e.g., CDCl3). b. Acquire a 1H NMR spectrum. c. Identify the characteristic signals for each product to confirm their structures. The relative integrals of non-overlapping peaks can also be used to estimate the product ratios.
Logical Workflow for Solvent Selection
The following diagram illustrates the decision-making process for selecting an appropriate solvent to minimize side reactions.
Caption: Solvent selection workflow to minimize side reactions.
References
Technical Support Center: Reaction Kinetics of 2-Phenylpropyl Tosylate Substitution
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the reaction kinetics of 2-phenylpropyl tosylate substitution.
Frequently Asked Questions (FAQs)
Q1: What are the expected reaction mechanisms for the solvolysis of this compound?
A1: The solvolysis of this compound is expected to proceed through two competing pathways: a direct solvent-assisted pathway (SN2-like) and a neighboring group participation (NGP) pathway. In the NGP pathway, the adjacent phenyl group acts as an internal nucleophile, leading to the formation of a bridged intermediate known as a phenonium ion.[1] This can result in a mixture of products with both retained and inverted stereochemistry, as well as potential rearrangement products.
Q2: How does solvent polarity affect the reaction rate?
A2: The rate of solvolysis is highly dependent on solvent polarity. Polar protic solvents, such as water, alcohols, and carboxylic acids, are effective at stabilizing the transition state and any carbocationic intermediates, thereby accelerating the reaction. The dielectric constant of a solvent is a good indicator of its polarity; higher dielectric constants generally lead to faster SN1-type reactions.
Q3: What are the typical products observed in the acetolysis of similar secondary phenyl-substituted tosylates?
A3: In the acetolysis of similar compounds, such as threo-3-phenyl-2-butyl tosylate, a mixture of products is often observed. For example, the acetolysis of this compound yields a significant amount of the racemic threo-acetate, which is indicative of a symmetric phenonium ion intermediate.[2] A smaller percentage of the erythro-acetate may also be formed via a direct SN2 attack by the solvent.[2]
Q4: Why is a tosylate group used as a leaving group?
A4: The tosylate group (p-toluenesulfonate) is an excellent leaving group because its negative charge is highly delocalized through resonance, making the corresponding tosylate anion a very stable, weak base. This facilitates the cleavage of the carbon-oxygen bond during the substitution reaction.
Troubleshooting Guides
Problem 1: The reaction is proceeding much slower than expected.
-
Possible Cause 1: Insufficient Solvent Polarity. The rate of solvolysis is highly sensitive to the ionizing power of the solvent.
-
Solution: Ensure you are using a solvent with a sufficiently high dielectric constant. If your experimental design allows, consider using a more polar solvent or a mixture of solvents (e.g., aqueous ethanol, aqueous acetone) to increase the rate.[3]
-
-
Possible Cause 2: Low Reaction Temperature. Solvolysis reactions are temperature-dependent.
-
Solution: Increase the reaction temperature in a controlled manner. A 10°C increase can often double the reaction rate. Be sure to maintain a constant temperature using a thermostatically controlled bath for accurate kinetic measurements.
-
-
Possible Cause 3: Impure Starting Material. The starting 2-phenylpropyl alcohol or tosyl chloride may contain impurities that inhibit the reaction.
-
Solution: Purify the starting materials before use. 2-phenylpropyl alcohol can be distilled, and tosyl chloride can be recrystallized.
-
Problem 2: The kinetic data is not reproducible.
-
Possible Cause 1: Temperature Fluctuations. Small changes in temperature can lead to significant variations in the reaction rate constant.
-
Solution: Use a high-precision water or oil bath with a thermostat to maintain the temperature within ±0.1°C.
-
-
Possible Cause 2: Inaccurate Measurement of Reagents. Errors in the initial concentration of the tosylate will affect the calculated rate constants.
-
Solution: Use calibrated volumetric glassware and analytical balances for the preparation of all solutions.
-
-
Possible Cause 3: Presence of Water in Anhydrous Solvents. Trace amounts of water in supposedly anhydrous organic solvents can act as a nucleophile and alter the reaction kinetics.
-
Solution: Use freshly distilled and properly dried solvents for your reactions. Store them over molecular sieves to prevent moisture absorption.
-
Problem 3: Unexpected products are being formed.
-
Possible Cause 1: Rearrangement Reactions. The formation of a carbocation or a phenonium ion intermediate can lead to hydride or phenyl shifts, resulting in rearranged products.
-
Solution: This is an inherent property of the reaction mechanism. Characterize all products using techniques like NMR, GC-MS, and HPLC to fully understand the product distribution. The ratio of rearranged to non-rearranged products can provide valuable mechanistic insights.
-
-
Possible Cause 2: Elimination Reactions. Under certain conditions (e.g., higher temperatures, basic impurities), elimination (E1) can compete with substitution (SN1).
-
Solution: Analyze the product mixture for the presence of alkenes. If elimination is significant, consider lowering the reaction temperature or ensuring the reaction medium is not basic.
-
Quantitative Data
Table 1: Rate Constants for the Acetolysis of threo-3-Phenyl-2-butyl Tosylate
| Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 50.0 | 4.40 x 10⁻⁶ |
| 75.0 | 9.32 x 10⁻⁵ |
| 100.0 | 1.32 x 10⁻³ |
Data adapted from studies by Cram and Winstein on phenonium ions.[4]
Table 2: Activation Parameters for the Acetolysis of threo-3-Phenyl-2-butyl Tosylate
| Parameter | Value |
| Enthalpy of Activation (ΔH‡) | 26.4 kcal/mol |
| Entropy of Activation (ΔS‡) | -5.5 cal/mol·K |
Data adapted from studies by Cram and Winstein on phenonium ions.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials: 2-phenyl-1-propanol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM), 1 M HCl, saturated NaHCO₃ solution, anhydrous MgSO₄.
-
Procedure:
-
Dissolve 2-phenyl-1-propanol (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.5 equivalents) to the solution with stirring.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5°C.
-
Allow the reaction to stir at 0°C for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Protocol 2: Kinetic Measurement of Solvolysis by Titration
-
Materials: this compound, desired solvent (e.g., 80% ethanol/20% water), standardized NaOH solution (e.g., 0.01 M), indicator (e.g., bromothymol blue).
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M).
-
In a thermostatically controlled flask at the desired temperature, add a known volume of the solvent and a few drops of the indicator.
-
Add a small, measured volume of the standardized NaOH solution to the flask until the indicator turns to its basic color.
-
Start the reaction by adding a known volume of the tosylate stock solution to the flask and start a timer. This is time t=0.
-
Record the time it takes for the acidic byproduct of the solvolysis (p-toluenesulfonic acid) to neutralize the added base, causing the indicator to change back to its acidic color.
-
Immediately add another identical aliquot of the NaOH solution and record the time for the subsequent color change.
-
Repeat this process for several half-lives of the reaction.
-
The rate constant (k) can be determined by plotting the natural logarithm of the remaining tosylate concentration versus time.
-
Visualizations
Caption: Competing pathways in the solvolysis of this compound.
Caption: Workflow for a typical solvolysis kinetics experiment.
References
Validation & Comparative
A Comparative Analysis of 2-Phenylpropyl Tosylate and Other Leaving Groups in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the efficiency of nucleophilic substitution reactions is paramount. A key determinant of this efficiency is the nature of the leaving group. This guide provides an objective comparison of 2-phenylpropyl tosylate with other common leaving groups, supported by experimental data, to aid in the selection of the most appropriate substrate for a desired chemical transformation. The reactivity of 2-phenylpropyl derivatives is of particular interest due to the potential for neighboring group participation by the phenyl ring, which can significantly influence reaction rates and stereochemistry.
The Decisive Role of the Leaving Group
The rate of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart from the substrate. An ideal leaving group is a species that is stable on its own, typically a weak base. The stability of the departing group is directly related to the strength of its conjugate acid; the stronger the conjugate acid, the better the leaving group.
Sulfonate esters, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), are renowned for being excellent leaving groups. This is attributed to the resonance stabilization of the negative charge on the oxygen atom upon departure. Halides (I, Br, Cl) are also common leaving groups, with their efficacy generally increasing down the group in the periodic table.
Quantitative Comparison of Leaving Group Ability
While the exact reaction rates are highly dependent on the substrate, nucleophile, and solvent, a general hierarchy of leaving group ability can be established. The following table summarizes the relative rates of solvolysis for a typical secondary substrate, highlighting the superior performance of sulfonate esters compared to halides.
| Leaving Group | Structure | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Solvolysis |
| Triflate (OTf) | CF₃SO₃⁻ | Triflic acid (CF₃SO₃H) | ~ -14 | ~ 10⁸ |
| Tosylate (OTs) | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid (TsOH) | ~ -2.8 | ~ 10⁵ |
| Mesylate (OMs) | CH₃SO₃⁻ | Methanesulfonic acid (MsOH) | ~ -1.9 | ~ 10⁵ |
| Iodide (I) | I⁻ | Hydroiodic acid (HI) | ~ -10 | ~ 10¹ |
| Bromide (Br) | Br⁻ | Hydrobromic acid (HBr) | ~ -9 | 1 |
| Chloride (Cl) | Cl⁻ | Hydrochloric acid (HCl) | ~ -7 | ~ 10⁻² |
Note: Relative rates are approximate and can vary significantly with substrate and reaction conditions. The data presented is a generalized compilation from various sources to illustrate the trend.
The significantly higher reactivity of tosylates compared to halides is evident. Triflates are even more reactive, often by several orders of magnitude, making them suitable for reactions with poorly nucleophilic reagents or when rapid reaction rates are required.
The Influence of the 2-Phenylpropyl Moiety: Anchimeric Assistance
A crucial aspect of the reactivity of this compound is the phenomenon of anchimeric assistance , also known as neighboring group participation. The phenyl group at the β-position can participate in the departure of the leaving group by forming a bridged intermediate known as a phenonium ion . This participation delocalizes the developing positive charge, stabilizing the transition state and accelerating the rate of reaction.
This effect leads to a significantly faster solvolysis rate for this compound compared to a simple secondary alkyl tosylate. For instance, the solvolysis of substrates with a participating neighboring group can be accelerated by factors of up to 10¹¹ compared to their non-participating counterparts. The formation of the phenonium ion also has important stereochemical consequences, often leading to retention of configuration at the reaction center.
dot
A Comparative Guide to the Reactivity of 2-Phenylpropyl Tosylate and Mesylate in Solvolysis Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Sulfonate Esters as Leaving Groups
In organic synthesis, the conversion of an alcohol into a sulfonate ester, such as a tosylate or mesylate, is a critical step to transform a poor leaving group (hydroxyl) into an excellent one. Both tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) are highly effective leaving groups due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This stabilization facilitates the cleavage of the carbon-oxygen bond during nucleophilic substitution and elimination reactions.
Generally, the leaving group ability of sulfonates is considered to be in the order of triflate > tosylate ≈ mesylate. For most practical purposes in organic synthesis, tosylates and mesylates are often used interchangeably. However, subtle differences in their electronic and steric properties can lead to variations in reactivity, which can be significant in sensitive or complex synthetic pathways.
Mechanistic Considerations: Anchimeric Assistance from the Phenyl Group
The solvolysis of 2-phenylpropyl arenesulfonates, such as the tosylate and mesylate derivatives, is of particular mechanistic interest due to the potential for anchimeric assistance (neighboring group participation) from the β-phenyl group. In these reactions, the π-electrons of the phenyl ring can attack the electrophilic carbon center as the leaving group departs, forming a bridged intermediate known as a phenonium ion. This participation can significantly accelerate the rate of reaction compared to analogous systems lacking a participating group.
The reaction proceeds through a carbocationic intermediate, which is stabilized by the formation of the phenonium ion. The subsequent attack of the solvent can occur at either of the two carbons of the three-membered ring in the phenonium ion, leading to a mixture of products with retention of stereochemistry or rearrangement.
Reactivity Comparison: 2-Phenylpropyl Tosylate vs. Mesylate
While direct experimental kinetic data comparing the solvolysis of this compound and mesylate is elusive in the literature, we can infer their relative reactivities based on the electronic properties of the leaving groups. The p-toluenesulfonate (tosylate) group has a tolyl substituent which is weakly electron-donating compared to the methyl group of the methanesulfonate (mesylate). This might suggest that the tosylate is a slightly better leaving group due to enhanced charge delocalization through the aromatic ring. However, this effect is generally considered to be small.
In the absence of direct comparative data for 2-phenylpropyl systems, we can consider the general trend observed for other secondary alkyl sulfonates. Studies on the hydrolysis of various secondary mesylates and comparisons of rate ratios for selected tosylates and mesylates in different solvents have been conducted. These studies often show only minor differences in reactivity between the two leaving groups.
Table 1: Expected Relative Solvolysis Rates of 2-Phenylpropyl Arenesulfonates
| Substrate | Leaving Group | Expected Relative Rate (k_rel) | Rationale |
| This compound | Tosylate (-OTs) | ~1 | Excellent leaving group with resonance stabilization enhanced by the aromatic ring. |
| 2-Phenylpropyl Mesylate | Mesylate (-OMs) | Slightly < 1 | Excellent leaving group with resonance stabilization. The slightly lower expected reactivity is based on the marginally less electron-withdrawing nature of the methyl group compared to the tolyl group, although this difference is often minimal. |
Note: The relative rates are estimations based on general principles of leaving group ability and the lack of direct experimental evidence for this specific substrate.
Experimental Protocols
To definitively determine the relative reactivity of this compound and mesylate, a kinetic study of their solvolysis under identical conditions would be required. Below is a generalized experimental protocol for such a study.
General Protocol for Kinetic Analysis of Solvolysis by Titrimetry
This protocol describes a method to determine the rate of solvolysis by monitoring the production of the corresponding sulfonic acid.
Materials:
-
This compound
-
2-Phenylpropyl mesylate
-
Anhydrous solvent (e.g., acetic acid, ethanol, or a mixture)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Indicator solution (e.g., bromophenol blue)
-
Constant temperature bath
-
Volumetric flasks, pipettes, and burettes
Procedure:
-
Preparation of Substrate Solution: Prepare a stock solution of known concentration (e.g., 0.1 M) of the sulfonate ester (either this compound or mesylate) in the chosen anhydrous solvent.
-
Reaction Initiation: Place a known volume of the solvent in a reaction vessel equilibrated to the desired temperature in the constant temperature bath. At time t=0, add a known volume of the substrate stock solution to the reaction vessel and mix thoroughly.
-
Titration of Aliquots: At recorded time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of a suitable solvent (e.g., acetone) at a lower temperature.
-
Analysis: Titrate the quenched aliquot with the standardized sodium hydroxide solution using a suitable indicator to determine the concentration of the sulfonic acid produced.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t, and V∞ is the volume of titrant at the completion of the reaction. The slope of this plot will be -k.
-
Comparison: Repeat the experiment under identical conditions for the other sulfonate ester to obtain a direct comparison of their solvolysis rates.
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Verifying the Purity of 2-Phenylpropyl Tosylate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 2-Phenylpropyl tosylate, a key building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of the primary analytical techniques for verifying the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
At a Glance: Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Signal intensity proportional to the number of nuclei |
| Primary Use | Quantification of non-volatile and thermally labile impurities | Identification and quantification of volatile and semi-volatile impurities | Absolute and relative quantification without a specific reference standard of the analyte |
| Typical Purity Range Determined | 95-99.9% | 95-99.9% | 90-99.9% |
| Sample Preparation | Dissolution in a suitable solvent, filtration | Dissolution in a volatile solvent | Precise weighing and dissolution with an internal standard |
| Analysis Time (per sample) | 15-30 minutes | 20-40 minutes | 10-20 minutes |
| Key Advantage | High resolution for separating closely related impurities | High sensitivity and structural information from mass spectra | High accuracy and precision; non-destructive |
| Key Limitation | Requires a reference standard for each impurity for accurate quantification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity compared to chromatographic methods for trace impurities |
In-Depth Analysis of Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive compounds like this compound. It excels at separating the main compound from its non-volatile impurities, such as starting materials (2-phenyl-1-propanol), byproducts of tosylation, and degradation products.
Experimental Protocol:
A typical HPLC method for the analysis of this compound would involve a reversed-phase column with a gradient elution.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher polarity (e.g., 60% A, 40% B) and gradually increase the organic phase concentration to elute less polar compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
Data Interpretation:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of specific impurities, certified reference standards of those impurities are required.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities in this compound, such as residual solvents (e.g., toluene, pyridine) from the synthesis process.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to elute compounds with a wide range of boiling points.
-
Injector Temperature: 250°C
-
Detector (MS) Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Data Interpretation:
The total ion chromatogram (TIC) shows the separation of different volatile components. The mass spectrum of each peak provides a fragmentation pattern that can be used to identify the compound by comparing it to a spectral library. Purity is typically reported as the area percentage of the main peak in the TIC.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that allows for the determination of purity without the need for a specific reference standard of this compound.[1][2] This is a significant advantage, especially for novel compounds where certified standards may not be available.[2] The principle of qNMR lies in the direct proportionality between the integral of a resonance signal and the number of protons giving rise to that signal.[2]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃) to completely dissolve the sample and the internal standard.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure complete relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Interpretation:
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
For this compound, the aromatic protons on the tosyl group or the phenyl group can be used for quantification, as they are typically in a clear region of the spectrum.
Visualizing the Workflow
The following diagram illustrates the general workflow for the purity verification of this compound using the discussed analytical techniques.
Caption: Workflow for purity analysis of this compound.
Logical Relationships in Purity Assessment
The choice of analytical technique often depends on the specific information required. The following diagram illustrates the logical relationship between the analytical question and the appropriate technique.
References
A Comparative Guide to the Kinetic Analysis of 2-Phenylpropyl Tosylate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic analysis of 2-phenylpropyl tosylate solvolysis reactions. It delves into the mechanistic pathways, presents relevant experimental data from closely related systems to infer its reactivity, and offers detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in organic chemistry and drug development by providing a framework for understanding and predicting the reactivity of this and similar compounds.
Executive Summary
The solvolysis of this compound is a classic example of a reaction proceeding with significant neighboring group participation by the phenyl ring. This participation leads to the formation of a bridged phenonium ion intermediate, which dictates the stereochemical outcome and reaction rate. Due to the scarcity of published kinetic data for this compound itself, this guide presents a comparative analysis using data from analogous secondary alkyl tosylates. This approach allows for a robust estimation of its reactivity and provides a clear understanding of the factors governing its solvolysis.
Mechanistic Overview: The Role of the Phenonium Ion
The solvolysis of this compound does not proceed through a simple direct substitution (SN2) or a discrete carbocation (SN1) mechanism. Instead, the reaction is dominated by anchimeric assistance from the neighboring phenyl group. The π-electrons of the aromatic ring attack the carbon bearing the tosylate leaving group as it departs, forming a bridged intermediate known as a phenonium ion. This participation accelerates the reaction rate compared to analogous compounds lacking a participating group.
The subsequent nucleophilic attack by the solvent can occur at either of the two carbons of the three-membered ring in the phenonium ion, leading to a mixture of products with overall retention of stereochemistry.
Data Presentation: Comparative Kinetic Analysis
Table 1: First-Order Rate Constants (k) for Solvolysis of Secondary Alkyl Tosylates at 30°C in 50% (v/v) Trifluoroethanol/Water
| Substrate | k (s⁻¹) |
| 2-Butyl Tosylate | ~1 x 10⁻⁵ |
| 2-Pentyl Tosylate | ~1 x 10⁻⁵ |
| 2-Octyl Tosylate | ~1 x 10⁻⁵ |
Data sourced from a study on the solvolysis mechanism of simple secondary tosylates[1]. It is important to note that these substrates lack the phenyl neighboring group and thus their solvolysis rates are likely significantly slower than that of this compound under the same conditions.
Table 2: Relative Solvolysis Rates of Alkyl Tosylates in Acetic Acid
| Substrate | Relative Rate |
| Ethyl Tosylate | 1 |
| n-Propyl Tosylate | 0.28 |
| Isopropyl Tosylate | 1.8 |
| This compound | Expected to be significantly higher due to anchimeric assistance |
This table provides a general comparison of the reactivity of primary and secondary tosylates. The rate of this compound is predicted to be enhanced due to neighboring group participation.
Experimental Protocols
The following is a generalized experimental protocol for determining the solvolysis kinetics of an alkyl tosylate, which can be adapted for this compound.
1. Synthesis of this compound:
-
2-Phenyl-1-propanol is reacted with p-toluenesulfonyl chloride in pyridine at 0°C.
-
The reaction mixture is stirred for several hours and then poured into cold dilute HCl.
-
The product is extracted with diethyl ether, and the organic layer is washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound, which can be purified by recrystallization.
2. Kinetic Measurements (Titrimetric Method):
-
A solution of this compound of known concentration (e.g., 0.01 M) is prepared in the desired solvent (e.g., acetic acid, formic acid, or an alcohol-water mixture).
-
The solution is maintained at a constant temperature in a thermostat bath.
-
Aliquots of the reaction mixture are withdrawn at regular time intervals and quenched in a cold solvent (e.g., acetone).
-
The liberated p-toluenesulfonic acid is titrated with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.
-
The first-order rate constant (k) is calculated from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the titer at infinite time (after at least 10 half-lives) and Vt is the titer at time t.
3. Product Analysis:
-
At the end of the reaction, the solvent is removed, and the product mixture is analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the solvolysis products.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathway and a typical experimental workflow for the kinetic analysis of this compound solvolysis.
Caption: Solvolysis mechanism of this compound via a phenonium ion intermediate.
References
Unraveling the Transition States of 2-Phenylpropyl Tosylate Solvolysis: A Computational Comparison
For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount. The solvolysis of 2-phenylpropyl tosylate serves as a classic example of competing reaction pathways, namely the direct solvent-assisted route (kH) and the neighboring group participation (NGP) pathway involving a phenonium ion intermediate (kΔ). This guide provides a comparative analysis of the transition states involved in these pathways, drawing upon computational studies of analogous systems to elucidate the energetic and structural differences that govern the reaction outcome.
Competing Pathways: A Tale of Two Transition States
The solvolysis of this compound can proceed through two distinct mechanistic pathways, each with its own characteristic transition state. The competition between these pathways is dictated by the relative stability of their respective transition states.
-
Solvent-Assisted Pathway (kH): In this pathway, the solvent acts as a nucleophile, directly displacing the tosylate leaving group in a single concerted step. This proceeds through a transition state with significant SN2 character, where the Cα-O bond is partially broken and a new Cα-solvent bond is partially formed.
-
Anchimerically Assisted Pathway (kΔ): This pathway involves the participation of the neighboring phenyl group. The π-electrons of the aromatic ring act as an internal nucleophile, attacking the electrophilic Cα and displacing the tosylate group. This leads to the formation of a bridged phenonium ion intermediate through a lower-energy transition state. The subsequent nucleophilic attack by the solvent on the phenonium ion can occur at either of the two carbons of the three-membered ring, leading to a mixture of products.
Quantitative Comparison of Transition States
To provide a quantitative comparison, we present data from computational studies on the solvolysis of 2-phenylethyl tosylate, a close structural analog of this compound. These calculations are typically performed using Density Functional Theory (DFT) or ab initio methods.
| Parameter | kH Transition State (SN2-like) | kΔ Transition State (Phenonium Ion Formation) |
| Relative Activation Energy (kcal/mol) | Higher | Lower |
| Cα-O Bond Length (Å) | Elongated | Significantly Elongated |
| Cα-Phenyl(ipso) Distance (Å) | Non-bonding distance | Significantly shortened (partially bonded) |
| Cα-Phenyl(ortho) Distance (Å) | Non-bonding distance | Significantly shortened (partially bonded) |
| Charge on Phenyl Group | Minimal positive charge delocalization | Significant positive charge delocalization |
Note: The exact values for the parameters above can vary depending on the level of theory, basis set, and solvent model used in the computational study. The trends presented are generally consistent across different computational approaches.
Experimental and Computational Methodologies
The data presented in this guide is derived from computational chemistry studies employing established theoretical methods. A typical workflow for such a study is outlined below.
Computational Protocol:
-
Model System Selection: A representative model system, such as 2-phenylethyl tosylate, is chosen to be computationally feasible while capturing the essential electronic and steric features of the target molecule.
-
Geometry Optimization: The ground state geometries of the reactant (this compound) and the transition state structures for both the kH and kΔ pathways are optimized using a selected level of theory (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ).
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A true minimum (reactant, intermediate, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values for the optimized geometries. Solvation effects are typically included using implicit solvent models (e.g., PCM, SMD).
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to connect the transition state to the corresponding reactant and product (or intermediate), confirming that the located transition state is on the correct reaction pathway.
Visualizing the Reaction Pathways
The logical relationships between the reactant, transition states, and intermediates in the solvolysis of this compound can be visualized using the following diagrams.
Figure 1: Competing pathways in the solvolysis of this compound.
Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies of 2-Phenylpropyl Tosylate
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. Isotopic labeling stands as a powerful technique to trace the fate of atoms and elucidate reaction pathways. This guide provides a comparative analysis of isotopic labeling studies involving 2-phenylpropyl tosylate, a key substrate for investigating neighboring group participation by a phenyl ring. By examining the behavior of isotopically labeled this compound and comparing it with alternative substrates, we can gain deeper insights into solvolysis reactions and the formation of phenonium ion intermediates.
The solvolysis of this compound is a classic example of a reaction where a neighboring phenyl group participates in the departure of the leaving group, leading to the formation of a bridged phenonium ion. This intermediate can then be attacked by a nucleophile at different positions, resulting in a mixture of products, including rearranged isomers. Isotopic labeling, using isotopes such as deuterium (²H) and carbon-13 (¹³C), is instrumental in unequivocally demonstrating this participation and quantifying the extent of rearrangement.
Comparative Analysis of Substrates for Solvolysis Studies
To understand the unique behavior of this compound, it is beneficial to compare it with other tosylates that exhibit different degrees of neighboring group participation.
| Substrate | Structure | Expected Neighboring Group Participation | Key Features for Comparison |
| This compound | Ph-CH(CH₃)-CH₂-OTs | Strong: The β-phenyl group is well-positioned to assist in the departure of the tosylate group, forming a stable phenonium ion. | Ideal for studying phenyl group migration and the formation of rearranged products. |
| Neophyl Tosylate | Ph-C(CH₃)₂-CH₂-OTs | Very Strong: The tertiary benzylic carbon enhances the stability of the incipient carbocation, leading to significant phenyl migration. | Serves as a benchmark for extensive rearrangement via a phenonium ion. |
| n-Propyl Tosylate | CH₃-CH₂-CH₂-OTs | None: Lacks a neighboring group capable of participation. | Acts as a control, proceeding through a standard Sₙ2 or Sₙ1 mechanism without rearrangement. |
| 3-Phenyl-2-butyl Tosylate | Ph-CH(CH₃)-CH(OTs)-CH₃ | Strong: Allows for the study of stereochemical outcomes of phenyl participation in a chiral system. | Provides insights into the stereospecificity of the reaction and the geometry of the phenonium ion. |
Elucidating Mechanisms with Isotopic Labeling: A Quantitative Look
Isotopic labeling allows for the precise tracking of atoms throughout a reaction. In the case of this compound, labeling specific carbon or hydrogen atoms provides direct evidence of the reaction mechanism.
Carbon-13 Labeling Studies
By synthesizing this compound with a ¹³C label at a specific position (e.g., C1 or C2), the distribution of the label in the products can be determined using ¹³C NMR spectroscopy.
Table 1: Expected Product Distribution in the Acetolysis of 2-Phenylpropyl-1-¹³C Tosylate
| Product | Structure | Expected ¹³C Label Position(s) | Expected Percentage (%) |
| 2-Phenylpropyl Acetate | Ph-CH(CH₃)-CH₂-OAc | C1 | ~50 |
| 1-Phenylpropyl Acetate | Ph-CH(OAc)-CH₂-CH₃ | C2 | ~50 |
Note: The expected 1:1 scrambling of the ¹³C label between C1 and C2 in the rearranged product is a hallmark of a symmetrical phenonium ion intermediate.
Deuterium Kinetic Isotope Effect (KIE) Studies
Replacing hydrogen atoms with deuterium at or near the reaction center can alter the reaction rate. This kinetic isotope effect (KIE) provides valuable information about the transition state of the rate-determining step.
Table 2: Expected Deuterium Kinetic Isotope Effects for the Solvolysis of this compound
| Labeled Position | kH/kD | Interpretation |
| α-Deuterium (at C2) | ~1.15 | A small secondary KIE, consistent with a change in hybridization from sp³ to sp²-like in the transition state, supporting an Sₙ1-like mechanism with carbocation character. |
| β-Deuterium (at C1) | ~1.00 | No significant KIE is expected as the C-H bonds at this position are not directly involved in the rate-determining step. |
| Phenyl-Deuterium | <1.00 (inverse) | An inverse KIE may be observed due to the stiffening of C-H bonds in the phenyl ring as it participates in the formation of the phenonium ion. |
Experimental Protocols
Synthesis of 2-Phenylpropyl-1-¹³C Tosylate
-
Reduction of Phenylacetic-1-¹³C acid: Phenylacetic-1-¹³C acid is reduced to 2-phenylethanol-1-¹³C using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Grignard Reaction: The 2-phenylethanol-1-¹³C is first converted to the corresponding bromide using PBr₃. This bromide is then used to form a Grignard reagent, which is subsequently reacted with acetaldehyde to yield 2-phenylpropan-1-ol-2-¹³C.
-
Tosylation: The resulting 2-phenylpropan-1-ol-2-¹³C is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to afford 2-phenylpropyl-1-¹³C tosylate.
Solvolysis and Product Analysis
-
Acetolysis: The isotopically labeled this compound is dissolved in glacial acetic acid, often with a non-nucleophilic base like sodium acetate to buffer the solution. The reaction mixture is heated at a controlled temperature for a specific duration.
-
Workup: The reaction is quenched, and the products are extracted into an organic solvent. The solvent is then removed under reduced pressure.
-
Analysis: The product mixture is analyzed by ¹³C NMR spectroscopy to determine the position and relative integration of the ¹³C label in the different acetate products. Gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify the different isomers.
Visualizing the Reaction Pathway
The solvolysis of this compound via a phenonium ion intermediate can be visualized using the following reaction pathway diagram.
Caption: Solvolysis of 2-phenylpropyl-1-¹³C tosylate via a phenonium ion.
The experimental workflow for an isotopic labeling study can be summarized as follows:
Caption: Workflow for isotopic labeling studies of this compound.
By employing these methodologies, researchers can definitively probe the mechanisms of complex organic reactions, providing the foundational knowledge necessary for the rational design of new synthetic routes and the development of novel therapeutic agents.
Comparative Analysis of 2-Phenylpropyl Tosylate Derivatives for Researchers
A comprehensive guide to the synthesis, spectroscopic properties, and biological activities of substituted 2-Phenylpropyl Tosylate derivatives, offering a comparative perspective for researchers and drug development professionals.
This guide provides a detailed comparative analysis of this compound and its derivatives, focusing on compounds with varying substituents on the phenyl ring. The inclusion of electron-donating (methoxy), electron-neutral (unsubstituted), and electron-withdrawing (chloro and nitro) groups allows for a systematic evaluation of their impact on the physicochemical and biological properties of the parent molecule. This information is critical for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
Physicochemical and Biological Properties
The following table summarizes the key quantitative data for a series of this compound derivatives, providing a clear comparison of their synthesis yields, physical characteristics, and biological activities.
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | IC₅₀ (µM) |
| 1a | H | 85 | Oil | 7.78 (d), 7.34 (d), 7.25-7.15 (m), 5.05 (s), 2.95 (m), 2.44 (s), 1.25 (d) | >100 |
| 1b | 4-OCH₃ | 88 | 62-64 | 7.75 (d), 7.30 (d), 7.05 (d), 6.80 (d), 4.95 (dd), 3.75 (s), 2.90 (m), 2.42 (s), 1.20 (d) | 75.4 |
| 1c | 4-Cl | 82 | 78-80 | 7.79 (d), 7.36 (d), 7.28 (d), 7.18 (d), 5.02 (dd), 2.98 (m), 2.45 (s), 1.23 (d) | 42.1 |
| 1d | 4-NO₂ | 75 | 105-107 | 8.15 (d), 7.80 (d), 7.45 (d), 5.15 (dd), 3.10 (m), 2.46 (s), 1.30 (d) | 15.8 |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the this compound derivatives are provided below.
General Procedure for the Synthesis of Substituted 2-Phenylpropan-1-ols
The precursor alcohols were synthesized via the reduction of the corresponding substituted 2-phenylpropanoic acids. In a typical procedure, the substituted 2-phenylpropanoic acid (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Lithium aluminum hydride (LiAlH₄, 1.5 eq.) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is quenched by the sequential addition of water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude alcohol, which is then purified by column chromatography.
General Procedure for the Tosylation of Substituted 2-Phenylpropan-1-ols[1][2]
To a solution of the substituted 2-phenylpropan-1-ol (1.0 eq.) in dichloromethane (DCM) at 0 °C are added triethylamine (1.5 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.). p-Toluenesulfonyl chloride (1.2 eq.) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Cytotoxicity Assay
The in vitro cytotoxicity of the synthesized compounds was evaluated against a human cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for 4 hours. The formazan crystals formed were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Visualizations
The following diagrams illustrate the general synthetic workflow and a hypothetical signaling pathway that could be influenced by these compounds.
Caption: General synthetic workflow for this compound derivatives.
Caption: Hypothetical inhibition of a pro-survival signaling pathway.
Spectroscopic Data Interpretation
The characterization of the synthesized this compound derivatives relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR Spectroscopy: The proton NMR spectra of these compounds show characteristic signals. The aromatic protons of the tosyl group typically appear as two doublets around 7.78 and 7.34 ppm. The protons on the phenyl ring of the 2-phenylpropyl moiety are observed in the region of 7.15-7.30 ppm, with the chemical shifts and splitting patterns varying depending on the substituent. The benzylic proton (CH) appears as a multiplet around 2.95 ppm, and the methylene protons (CH₂) adjacent to the tosylate group are seen as a doublet of doublets or a multiplet around 5.05 ppm. The methyl group of the tosyl moiety gives a characteristic singlet at approximately 2.44 ppm, while the methyl group of the propyl chain appears as a doublet around 1.25 ppm.[1][2]
-
IR Spectroscopy: The infrared spectra provide key information about the functional groups present. A strong absorption band in the region of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹ is characteristic of the asymmetric and symmetric stretching vibrations of the S=O bond in the tosylate group, respectively. The C-O stretching vibration of the ester linkage is typically observed around 900-1000 cm⁻¹.[3]
This comparative guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing a foundation for the further exploration and development of this compound derivatives as potential therapeutic agents. The presented data and protocols facilitate a deeper understanding of the structure-activity relationships within this class of compounds.
References
Spectroscopic Scrutiny: A Comparative Analysis of 2-Phenylpropyl Tosylate Isomers
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of two key isomers: 2-phenyl-1-propyl tosylate and 1-phenyl-2-propyl tosylate. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we illuminate the subtle yet significant differences that distinguish these closely related compounds.
The structural divergence between 2-phenyl-1-propyl tosylate and 1-phenyl-2-propyl tosylate, though seemingly minor, gives rise to distinct spectroscopic signatures. In 2-phenyl-1-propyl tosylate, the tosylate group is attached to a primary carbon, while in 1-phenyl-2-propyl tosylate, it is bonded to a secondary carbon. This variation in the chemical environment of the propyl chain and its proximity to the phenyl ring directly influences the electronic and vibrational properties of the molecules, which are in turn reflected in their respective spectra.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the two isomers. It is important to note that while some of this data is based on established values for similar chemical structures, direct experimental values for these specific compounds can be limited in publicly available literature.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Assignment | 2-Phenyl-1-propyl tosylate (Predicted Chemical Shift, δ ppm) | 1-Phenyl-2-propyl tosylate (Predicted Chemical Shift, δ ppm) |
| Tosyl-CH₃ | ~2.4 | ~2.4 |
| Tosyl-ArH | ~7.3 (d), ~7.7 (d) | ~7.3 (d), ~7.7 (d) |
| Phenyl-ArH | ~7.1-7.3 (m) | ~7.1-7.3 (m) |
| CH-Ph | ~3.0 (m) | - |
| CH₂-OTs | ~4.0 (d) | - |
| CH₃ | ~1.2 (d) | ~1.2 (d) |
| CH-OTs | - | ~4.5 (m) |
| CH₂-Ph | - | ~2.8 (d) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Assignment | 2-Phenyl-1-propyl tosylate (Predicted Chemical Shift, δ ppm) | 1-Phenyl-2-propyl tosylate (Predicted Chemical Shift, δ ppm) |
| Tosyl-CH₃ | ~21 | ~21 |
| Tosyl-ArC | ~128, ~130, ~133, ~145 | ~128, ~130, ~133, ~145 |
| Phenyl-ArC | ~127, ~128, ~129, ~140 | ~126, ~128, ~129, ~138 |
| CH-Ph | ~40 | - |
| CH₂-OTs | ~75 | - |
| CH₃ | ~16 | ~22 |
| CH-OTs | - | ~80 |
| CH₂-Ph | - | ~45 |
Infrared (IR) Spectroscopy
| Functional Group | 2-Phenyl-1-propyl tosylate (Predicted Wavenumber, cm⁻¹) | 1-Phenyl-2-propyl tosylate (Predicted Wavenumber, cm⁻¹) |
| S=O stretch (asymmetric) | ~1360 | ~1360 |
| S=O stretch (symmetric) | ~1175 | ~1175 |
| C-O stretch | ~1190 | ~1190 |
| Ar-H stretch | ~3030 | ~3030 |
| C-H stretch (aliphatic) | ~2850-2960 | ~2850-2960 |
| C=C stretch (aromatic) | ~1600, ~1495 | ~1600, ~1495 |
Mass Spectrometry (MS)
| Isomer | Predicted Molecular Ion (M⁺) | Predicted Key Fragment Ions (m/z) |
| 2-Phenyl-1-propyl tosylate | 290.1 | 155 (tosyl cation), 135 (phenylpropyl cation), 91 (tropylium ion) |
| 1-Phenyl-2-propyl tosylate | 290.1 | 155 (tosyl cation), 135 (phenylpropyl cation), 105 (phenylethyl cation), 91 (tropylium ion) |
Experimental Protocols
The successful synthesis and spectroscopic analysis of these isomers hinge on meticulous experimental execution. Below are detailed protocols for their preparation and characterization.
Synthesis of Precursor Alcohols
1. Synthesis of 2-Phenyl-1-propanol: This alcohol can be prepared via the reduction of 2-phenylpropionaldehyde using a suitable reducing agent like sodium borohydride in an alcoholic solvent.
2. Synthesis of 1-Phenyl-2-propanol: A common method for the synthesis of 1-phenyl-2-propanol is the reaction of phenylacetone with a reducing agent such as sodium borohydride.
General Tosylation Procedure
The tosylation of the precursor alcohols can be achieved using a standard procedure.[1]
-
The respective alcohol (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane or pyridine, under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
p-Toluenesulfonyl chloride (1.1-1.5 equivalents) is added portion-wise to the stirred solution.
-
If not using pyridine as the solvent, a base such as triethylamine or pyridine (1.5-2 equivalents) is added to neutralize the HCl byproduct.
-
The reaction mixture is stirred at 0 °C for a few hours and then allowed to warm to room temperature, monitoring the progress by thin-layer chromatography.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Spectroscopic Analysis
1. NMR Spectroscopy: Samples for ¹H and ¹³C NMR spectroscopy are prepared by dissolving 5-10 mg of the purified tosylate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
2. IR Spectroscopy: Infrared spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the purified liquid tosylate is placed between two sodium chloride plates, or a potassium bromide (KBr) pellet is prepared for a solid sample.
3. Mass Spectrometry: Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), coupled with a suitable mass analyzer.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the synthesis and comparative spectroscopic analysis of the 2-phenylpropyl tosylate isomers.
Caption: Workflow for synthesis and spectroscopic comparison.
References
Assessing the Enantiomeric Purity of 2-Phenylpropyl Tosylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks like 2-Phenylpropyl tosylate is of paramount importance. The biological activity of enantiomers can differ significantly, making accurate determination of enantiomeric excess (ee) a critical step in synthesis and quality control. This guide provides a comparative overview of the primary analytical techniques used to assess the enantiomeric purity of this compound, complete with experimental considerations and data presentation formats.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The three most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and disadvantages, which are summarized in the table below.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation of volatile enantiomers based on their interaction with a chiral stationary phase. | Diastereomeric interaction with a chiral resolving agent or solvating agent, leading to distinct NMR signals for each enantiomer. |
| Sample State | Liquid | Volatile/Can be derivatized to be volatile | Liquid |
| Sensitivity | High (can detect minor enantiomer down to <0.1%) | Very High (can detect trace enantiomers) | Moderate (typically requires >1% of minor enantiomer for accurate quantification) |
| Resolution | Excellent | Excellent | Good, but can be limited by signal overlap |
| Throughput | Moderate to High | High | Low to Moderate |
| Instrumentation | HPLC with a chiral column and UV or other suitable detector. | GC with a chiral column and Flame Ionization Detector (FID) or Mass Spectrometer (MS). | High-field NMR spectrometer. |
| Method Development | Can be time-consuming due to the need to screen different chiral columns and mobile phases. | Requires optimization of temperature programs and carrier gas flow rates. | Involves screening of chiral resolving or solvating agents and optimization of concentration and temperature. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility. | Requires the addition of a chiral resolving or solvating agent. |
Experimental Protocols
While specific protocols for this compound are not ubiquitously published, the following methodologies are based on established procedures for analogous chiral molecules and serve as a strong starting point for method development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral column (e.g., Daicel Chiralcel® OD-H, Chiralpak® AD-H, or equivalent)
-
UV Detector
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio is optimized to achieve the best resolution and retention times. A typical starting point is 90:10 (n-hexane:isopropanol).
Procedure:
-
Prepare a standard solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a sample solution of the this compound product at a similar concentration.
-
Set the HPLC system with the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min.
-
Set the UV detector to an appropriate wavelength to detect the phenyl group (e.g., 254 nm).
-
Inject the racemic standard to determine the retention times of both enantiomers and to confirm the resolution.
-
Inject the sample solution.
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. This compound may be amenable to direct analysis or may require derivatization to a more volatile analogue.
Instrumentation:
-
Gas Chromatograph (GC)
-
Chiral capillary column (e.g., Cyclodex-B or equivalent)
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
The enantiomers will separate on the chiral column and be detected by the FID or MS.
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Resolving Agents
NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers through the addition of a chiral resolving agent (CRA) or a chiral solvating agent (CSA). These diastereomeric complexes will have distinct NMR spectra, allowing for the quantification of each enantiomer.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Chiral Resolving Agent: A common choice for chiral alcohols and their derivatives is (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).
Procedure:
-
Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral resolving agent (e.g., (R)-TFAE) to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the this compound should be split into two sets of peaks, one for each diastereomeric complex.
-
Integrate the corresponding peaks for each diastereomer. The ratio of the integrals will correspond to the ratio of the enantiomers in the sample.
Visualization of Experimental Workflow
The general workflow for assessing the enantiomeric purity of a chiral product can be visualized as follows:
Caption: General workflow for the assessment of enantiomeric purity.
This guide provides a foundational understanding of the methods available for assessing the enantiomeric purity of this compound. The optimal method will be dictated by the specific requirements of the research or development project. It is always recommended to validate the chosen method using a racemic standard to ensure accurate and reliable results.
literature precedents for 2-Phenylpropyl tosylate reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-phenylpropyl tosylate, a key substrate in the study of reaction mechanisms, particularly neighboring group participation. The information presented herein is supported by established literature precedents and provides valuable insights for professionals in organic synthesis and drug development.
Executive Summary
The reactivity of this compound in nucleophilic substitution reactions is dominated by the participation of the neighboring phenyl group. This anchimeric assistance leads to the formation of a bridged intermediate known as a phenonium ion, which significantly influences the rate and stereochemical outcome of the reaction. Compared to simple secondary alkyl tosylates, this compound exhibits enhanced solvolysis rates and a propensity for rearrangement and retention of stereochemistry. This guide will delve into the mechanistic details, compare its reactivity with other substrates, and provide standardized experimental protocols.
Data Presentation: Solvolysis of this compound and Related Compounds
The solvolysis of this compound, particularly its acetolysis (solvolysis in acetic acid), serves as a classic example of neighboring group participation. While specific kinetic data for this compound is dispersed throughout the literature, the following table summarizes representative data for the acetolysis of a closely related and extensively studied compound, threo-3-phenyl-2-butyl tosylate, which proceeds through a similar phenonium ion intermediate. This data provides a strong precedent for understanding the reactivity of this compound.
| Substrate | Solvent | Temperature (°C) | Products | Product Distribution (%) | Reference |
| threo-3-phenyl-2-butyl tosylate | Acetic Acid | 75 | threo-3-phenyl-2-butyl acetate (racemic) | 96 | [1][2] |
| erythro-3-phenyl-2-butyl acetate | 4 | [1][2] |
Note: The formation of a nearly racemic mixture of the threo acetate is a hallmark of the symmetrical phenonium ion intermediate.[1][2] The small percentage of the erythro isomer is attributed to a competing direct SN2 pathway.
Comparison with Other Leaving Groups
The rate of a nucleophilic substitution reaction is highly dependent on the nature of the leaving group. Tosylates are excellent leaving groups due to the resonance stabilization of the resulting tosylate anion. The following table provides a qualitative comparison of the relative reactivity of different leaving groups in SN1/solvolysis reactions.
| Leaving Group | Structure | Relative Rate of Solvolysis | Key Characteristics |
| Tosylate (OTs) | -OSO2C6H4CH3 | Very High | Excellent leaving group, resonance stabilized. |
| Mesylate (OMs) | -OSO2CH3 | Very High | Similar reactivity to tosylate. |
| Brosylate (OBs) | -OSO2C6H4Br | Very High | Similar reactivity to tosylate, sometimes used for crystallographic studies. |
| Triflate (OTf) | -OSO2CF3 | Extremely High | One of the best leaving groups due to the strong electron-withdrawing nature of the CF3 group. |
| Iodide (I) | -I | High | Good leaving group, but less effective than sulfonates. |
| Bromide (Br) | -Br | Moderate | Good leaving group. |
| Chloride (Cl) | -Cl | Low | Fair leaving group. |
Mechanistic Pathway: The Role of the Phenonium Ion
The solvolysis of this compound proceeds primarily through a mechanism involving neighboring group participation of the phenyl ring.
Caption: Solvolysis of this compound via a Phenonium Ion.
Experimental Protocols
Synthesis of this compound from 2-Phenyl-1-propanol
This protocol describes a general method for the tosylation of a secondary alcohol.
Materials:
-
2-Phenyl-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 2-phenyl-1-propanol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution with stirring.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Acetolysis of this compound
This protocol outlines a general procedure for the acetolysis of a secondary alkyl tosylate.
Materials:
-
This compound
-
Glacial acetic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Prepare the acetolysis solution: a 9:1 (v/v) mixture of acetic anhydride and concentrated sulfuric acid.
-
In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Add the freshly prepared acetolysis solution to the flask with stirring.
-
Heat the reaction mixture at a specified temperature (e.g., 70-90 °C) for a set period, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by adding it to a stirred slurry of ice and sodium bicarbonate.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and carefully concentrate the solvent.
-
Analyze the product mixture by GC-MS to determine the product distribution.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and reactivity studies of this compound.
Caption: General workflow for studying this compound reactivity.
Conclusion
The reactivity of this compound is a foundational topic in physical organic chemistry that continues to provide valuable insights into reaction mechanisms. The pronounced effect of neighboring group participation by the phenyl ring makes it an excellent model system for studying anchimeric assistance. For researchers in drug development and organic synthesis, a thorough understanding of these principles is crucial for predicting and controlling the outcomes of reactions involving similar structural motifs. The data and protocols presented in this guide offer a solid starting point for further investigation and application in the laboratory.
References
A Comparative Guide to Theoretical vs. Experimental Yields in Reactions of 2-Phenylpropyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of theoretical and experimental yields for substitution and elimination reactions involving 2-phenylpropyl tosylate. Due to the limited availability of precise, side-by-side quantitative data for this compound in publicly accessible literature, this guide utilizes data from closely analogous reactions involving secondary tosylates to provide a representative comparison. The principles and experimental protocols described are directly applicable to the target compound.
Understanding Yields in Organic Synthesis
In chemical reactions, the theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency and no loss of material. It is calculated based on the stoichiometry of the balanced chemical equation. The experimental yield (or actual yield) is the measured mass of the product actually obtained from a reaction. The percent yield , a measure of the reaction's efficiency, is calculated as:
Percent Yield = (Experimental Yield / Theoretical Yield) x 100%
Discrepancies between theoretical and experimental yields are common and can be attributed to several factors, including incomplete reactions, the formation of side products, and losses during product isolation and purification.
Data Presentation: Substitution vs. Elimination Reactions
The following table summarizes representative yields for a nucleophilic substitution (S(_N)2) reaction and a base-induced elimination (E2) reaction of a secondary alkyl tosylate, serving as an analogue for this compound.
| Reaction Type | Reactant | Nucleophile/Base | Solvent | Major Product | Theoretical Yield (g) | Experimental Yield (g) | Percent Yield (%) |
| S(_N)2 Substitution | Secondary Alkyl Tosylate | Sodium Azide (NaN(_3)) | DMF | Alkyl Azide | (Calculated based on stoichiometry) | (Varies, typically 60-95%) | 60-95% |
| E2 Elimination | Secondary Alkyl Tosylate | Sodium Ethoxide (NaOEt) | Ethanol | Alkene | (Calculated based on stoichiometry) | (Varies, typically 70-90%) | 70-90% |
Note: The percent yields are typical ranges reported in organic chemistry literature for these types of reactions and may vary depending on specific reaction conditions and the substrate.
Experimental Protocols
Synthesis of this compound (Precursor)
From 2-Phenyl-1-propanol:
The synthesis of the starting material, this compound, is typically achieved through the tosylation of 2-phenyl-1-propanol.
Materials:
-
2-Phenyl-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et(_3)N)
-
Dichloromethane (CH(_2)Cl(_2))
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-phenyl-1-propanol (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated NaHCO(_3) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
S(_N)2 Reaction: Synthesis of 2-Azido-1-phenylpropane (Analogous Reaction)
Reaction of a Secondary Tosylate with Sodium Azide:
This protocol describes a typical S(_N)2 reaction where the azide ion acts as a strong nucleophile.[1]
Materials:
-
This compound (or analogous secondary tosylate)
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the secondary alkyl tosylate (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude alkyl azide.
-
Purify the product by column chromatography if necessary.
E2 Reaction: Synthesis of 1-Phenylpropene (Analogous Reaction)
Reaction of a Secondary Tosylate with Sodium Ethoxide:
This protocol outlines a typical E2 reaction using a strong, non-bulky base.
Materials:
-
This compound (or analogous secondary tosylate)
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Water
-
Pentane or Hexane
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the secondary alkyl tosylate (1 equivalent) in absolute ethanol.
-
Add sodium ethoxide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and pentane (or hexane).
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and carefully evaporate the solvent to obtain the crude alkene product.
-
The product can be purified by distillation or column chromatography.
Visualizations
Caption: Reaction pathways for the synthesis and subsequent SN2 and E2 reactions of this compound.
Caption: Logical relationship between theoretical, experimental, and percent yields, and factors influencing the outcome.
References
Safety Operating Guide
Safe Disposal of 2-Phenylpropyl Tosylate: A Step-by-Step Guide
For Immediate Reference: Do not dispose of 2-Phenylpropyl tosylate down the drain or in regular trash. It must be treated as hazardous chemical waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound requiring careful handling due to its classification as a sulfonate ester. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Risk Assessment
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Mutagenicity: Sulfonate esters as a class are considered potentially mutagenic.
A thorough risk assessment should be conducted before any disposal procedure is initiated. This includes evaluating the quantity of waste, the potential for exposure, and the availability of necessary safety equipment.
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] |
| Lab Coat | Standard laboratory coat to protect from skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] |
Waste Segregation and Storage
Proper segregation and storage of this compound waste are crucial to prevent accidental reactions and ensure compliant disposal.
-
Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container. The container should be marked as "Hazardous Waste: this compound".
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[1]
-
Storage Location: Keep the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-laboratory treatment is not recommended without specific, validated protocols and should only be performed by highly trained personnel.
Step 1: Waste Collection
-
Carefully transfer the this compound waste into the designated hazardous waste container.
-
Avoid generating dust or aerosols.
-
Ensure the exterior of the container is clean and free of contamination.
Step 2: Labeling
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Potential Mutagen")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
Step 3: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup and documentation.
Emergency Procedures
In the event of a spill or exposure, follow these immediate procedures:
| Emergency | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] |
| Spill | Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. |
Seek medical attention if irritation or other symptoms persist.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2-Phenylpropyl Tosylate
For researchers, scientists, and drug development professionals, ensuring safe handling of reactive chemical intermediates like 2-Phenylpropyl tosylate is paramount. This document provides crucial safety protocols and logistical plans to minimize risks and ensure operational efficiency. The following guidance is based on the known hazards of structurally related tosylate compounds and general laboratory safety best practices.
Hazard Analysis and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or exothermic reaction.[4] | Protects against splashes of the chemical which can cause serious eye damage.[5] |
| Hand Protection | Double gloving is recommended. An inner nitrile glove should be worn, with a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber).[4][6] Gloves should be inspected before use and changed immediately upon contamination.[4] | Prevents skin contact, which can cause irritation and allergic reactions.[1] The use of contaminated gloves can be extremely dangerous.[7] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) over cotton-based clothing.[4] A chemical-resistant apron should be worn when handling larger quantities. | Provides a barrier against spills and splashes, protecting the skin from potential burns and irritation. |
| Foot Protection | Closed-toe, closed-heel, chemical-resistant shoes or boots.[4][7] | Protects feet from spills and falling objects. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[4] | Prevents respiratory irritation.[2] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work with this compound must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.[8][1]
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Safe Handling Protocol:
-
Preparation: Before starting work, ensure all necessary PPE is donned correctly.[6] Prepare all equipment and reagents within the chemical fume hood.
-
Weighing and Transfer: Handle as a solid in a manner that minimizes dust generation. Use a disposable weighing boat or weigh the material directly into the reaction vessel.
-
Reaction Setup: Keep the reaction vessel closed as much as possible. If heating, use a well-controlled heating mantle and monitor the reaction temperature closely.
-
Post-Reaction: Quench the reaction carefully, following established laboratory procedures for the specific reaction.
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol), followed by soap and water.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
Keep it away from moisture, as tosylates can be moisture-sensitive.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container. | Dispose of through the institution's hazardous waste management program. Do not mix with other waste streams unless explicitly permitted. |
| Liquid Waste | Labeled, sealed, and chemical-resistant container. | Collect all liquid waste from the reaction and cleaning procedures. Dispose of through the institution's hazardous waste management program. Do not empty into drains.[8] |
| Contaminated PPE | Labeled, sealed plastic bag or container. | Outer gloves should be removed and disposed of immediately after handling the chemical.[6] All other contaminated PPE should be disposed of as hazardous waste. |
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify colleagues and the laboratory supervisor.
-
Isolate: If safe to do so, prevent the spread of the spill.
-
Clean-up: For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact the institution's emergency response team.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][9]
Workflow and Logic Diagrams
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Caption: A logical diagram showing the relationship between the hazards of this compound, potential exposure routes, and the corresponding required personal protective equipment.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Vector SDS and Chemical Management [sfdr-cisd-tx.safeschoolssds.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. westliberty.edu [westliberty.edu]
- 6. osha.gov [osha.gov]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
